molecular formula C6H14O2 B1295985 1,3-Hexanediol CAS No. 21531-91-9

1,3-Hexanediol

Katalognummer: B1295985
CAS-Nummer: 21531-91-9
Molekulargewicht: 118.17 g/mol
InChI-Schlüssel: AVIYEYCFMVPYST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Hexanediol is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 118.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

hexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVIYEYCFMVPYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20944139
Record name Hexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21531-91-9
Record name 1,3-Hexanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21531-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Hexanediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021531919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20944139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-HEXANEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3X88I4M49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

1,3-Hexanediol chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Structure of 1,3-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a diol used in various industrial and research applications. The information is presented to be a valuable resource for professionals in research, scientific analysis, and drug development.

Chemical Structure and Identification

This compound, systematically named hexane-1,3-diol, is an aliphatic diol with a six-carbon chain and hydroxyl groups located at the first and third positions.[1] Its chemical structure is foundational to its physical and chemical properties.

Key Identifiers:

  • IUPAC Name: hexane-1,3-diol[1][2]

  • CAS Number: 21531-91-9[1][3][4][5][6]

  • Molecular Formula: C₆H₁₄O₂[1][2][3][4][5][6]

  • InChI: InChI=1S/C6H14O2/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3[1][2][4][7]

  • InChI Key: AVIYEYCFMVPYST-UHFFFAOYSA-N[1][4][5][7]

  • Canonical SMILES: CCCC(CCO)O[1][2][3][7]

Below is a 2D representation of the this compound structure.

2D Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for its application in various formulations and chemical syntheses.

PropertyValueSource(s)
Molecular Weight 118.17 g/mol [1][2]
Appearance Colorless, viscous liquid[1]
Odor Nearly odorless[1]
Boiling Point 221.7 to 228.2 °C at 760 mmHg[1][3][8]
Melting Point 26.38 °C (estimate)[3]
Density 0.958 to 0.961 g/cm³ at 20°C[1][3][8]
Solubility in Water Miscible, >42 g/L at 20°C[1]
Vapor Pressure 0.0145 mmHg at 25°C[3][8]
Flash Point 106.1 °C[3][8]
Refractive Index 1.4455 - 1.447[3][8]
LogP (Octanol/Water) 0.530[7]
Enthalpy of Vaporization 61.92 kJ/mol[1][7]
Enthalpy of Fusion 15.95 kJ/mol[1][7]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 4[3]

Chemical Reactivity

As a diol, this compound exhibits reactivity characteristic of alcohols. The two hydroxyl groups can undergo various chemical transformations, making it a versatile intermediate in organic synthesis. Key reactions include:

  • Esterification: Reacts with carboxylic acids or their derivatives to form esters.

  • Dehydration: Can undergo intramolecular or intermolecular dehydration under acidic conditions to yield unsaturated compounds or ethers.

  • Oxidation: The primary and secondary hydroxyl groups can be oxidized to form aldehydes, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

  • Hydrogenation: Can be reduced to other alcohol derivatives under specific hydrogenation conditions.

Experimental Protocols for Property Determination

The determination of the physicochemical properties of this compound follows standardized experimental protocols, such as those outlined by the OECD (Organisation for Economic Co-operation and Development) and ASTM International.

Boiling Point Determination

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the external pressure.

  • General Methodology (e.g., Thiele Tube Method):

    • A small amount of the liquid sample is placed in a small test tube or fusion tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample.

    • The assembly is attached to a thermometer and heated in a liquid bath (e.g., mineral oil) within a Thiele tube.[9]

    • The bath is heated slowly and evenly. As the temperature rises, air trapped in the capillary tube expands and escapes as a stream of bubbles.

    • Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

    • The heat source is then removed, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[9]

  • Standard Guideline: ASTM E202 provides standard test methods for the analysis of glycols, including distillation range which is related to the boiling point.[10][11]

Boiling_Point_Determination cluster_setup Experimental Setup cluster_procedure Procedure Sample in Tube Sample in Tube Inverted Capillary Inverted Capillary Sample in Tube->Inverted Capillary Attach to Thermometer Attach to Thermometer Inverted Capillary->Attach to Thermometer Place in Thiele Tube Place in Thiele Tube Attach to Thermometer->Place in Thiele Tube Heat Bath Slowly Heat Bath Slowly Place in Thiele Tube->Heat Bath Slowly Start Observe Bubbles Observe Bubbles Heat Bath Slowly->Observe Bubbles Remove Heat Remove Heat Observe Bubbles->Remove Heat Record Temperature Record Temperature Remove Heat->Record Temperature Boiling Point Boiling Point Record Temperature->Boiling Point Result

Workflow for Boiling Point Determination
Melting Point Determination

For substances that are solid at or near room temperature, the melting point is a key indicator of purity.

  • General Methodology (Capillary Method):

    • A small amount of the finely powdered solid sample is packed into a capillary tube sealed at one end.[4]

    • The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath.[4][12]

    • The sample is heated at a controlled rate.[5][13]

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[4]

  • Standard Guideline: OECD Test Guideline 102 describes several methods for determining the melting point/melting range, including the capillary tube method, hot-stage microscopy, and differential scanning calorimetry (DSC).[3][6][8][14]

Water Solubility Determination

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

  • General Methodology (Flask Method):

    • An excess amount of the substance is added to a known volume of distilled water in a flask.

    • The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.

    • The saturated solution is then separated from the undissolved solid by centrifugation or filtration.

    • The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography, spectroscopy).

  • Standard Guideline: OECD Test Guideline 105 details the flask method and the column elution method for determining water solubility.[1][2][7][15]

This guide provides essential technical information on this compound for professionals in scientific and research fields. The compiled data and methodologies serve as a foundational resource for its safe and effective use in various applications.

References

Spectroscopic Profile of 1,3-Hexanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,3-Hexanediol, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Molecular Structure

This compound is a chiral diol with the chemical formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol .[1][2][3] The structure contains two hydroxyl groups at positions 1 and 3, leading to a stereocenter at the C3 position.

1_3_Hexanediol_Structure Molecular Structure of this compound C1 C1 O1 O1 C1->O1 OH C2 C2 C2->C1 C3 C3 C3->C2 O3 O3 C3->O3 OH C4 C4 C4->C3 C5 C5 C5->C4 C6 C6 C6->C5

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound will exhibit distinct signals for the protons on the carbon backbone and the hydroxyl groups. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Proton AssignmentChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
H-1~3.7 - 3.8Multiplet-
H-2~1.6 - 1.7Multiplet-
H-3~3.9 - 4.1Multiplet-
H-4~1.3 - 1.5Multiplet-
H-5~1.2 - 1.4Multiplet-
H-6~0.9Triplet~7
OH (1 & 3)Variable (broad)Singlet-
¹³C NMR Spectroscopic Data

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Carbon AssignmentChemical Shift (δ, ppm) (Predicted)
C-1~65
C-2~40
C-3~70
C-4~30
C-5~23
C-6~14

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by the characteristic absorptions of the hydroxyl and alkyl groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3600-3200 (broad)O-H stretchAlcohol
2960-2850C-H stretchAlkane
1470-1450C-H bendAlkane
1150-1050C-O stretchAlcohol

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, aiding in its structural elucidation.

m/zIon
118[M]⁺ (Molecular Ion)
101[M-OH]⁺
100[M-H₂O]⁺
87[M-CH₂OH]⁺
73[M-C₂H₅OH]⁺
57[C₄H₉]⁺
45[C₂H₅O]⁺
43[C₃H₇]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

    • Use a spectral width of approximately 10-12 ppm.

    • Set the relaxation delay to at least 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.

    • A greater number of scans (e.g., 128 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: Prepare a dilute solution of the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid sample cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or pure solvent.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

    • Record the spectrum in the range of 4000 to 400 cm⁻¹.

  • Data Processing: Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[4]

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition:

    • GC-MS: Inject the sample into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer. The mass spectrum is then recorded for the eluting compound.

    • Direct Infusion ESI-MS: Introduce the sample solution directly into the ESI source at a constant flow rate.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity Characterization Functional Group Characterization IR->Characterization MS->Structure

References

Thermodynamic properties of 1,3-Hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Hexanediol

Introduction

This compound (CAS No: 21531-91-9) is a diol—an organic compound containing two hydroxyl (-OH) groups. Its molecular structure lends it to a variety of applications, including as a solvent, a preservative, and a key intermediate in chemical synthesis. For researchers, scientists, and drug development professionals, a thorough understanding of its thermodynamic properties is crucial. These properties govern its behavior in formulations, influence reaction kinetics, and are essential for process design, safety assessments, and ensuring the stability and efficacy of final products. This guide provides a detailed overview of the core thermodynamic properties of this compound, outlines a representative experimental protocol for their determination, and presents logical and experimental workflows through visualization.

Core Thermodynamic and Physical Properties

The physical and thermodynamic data for this compound are summarized below. The data has been compiled from various chemical databases and literature sources. It is important to note that some values are estimated based on computational methods, such as the Joback method, and may differ from experimental findings.

Table 1: Key Physical and Thermodynamic Properties of this compound
PropertyValueUnitsSource
Molecular FormulaC₆H₁₄O₂-[1][2][3]
Molecular Weight118.176 g/mol [1]
Boiling Point221.7 - 228.2°C[1][4]
Melting Point (estimated)26.38°C[1][4]
Density (at 20°C)0.961g/cm³[1][2]
Flash Point106.1°C[1][2][4]
Vapor Pressure (at 25°C)0.0145mmHg[1][2]
Enthalpy of Vaporization (ΔvapH°)61.92kJ/mol[4][5]
Enthalpy of Fusion (ΔfusH°)15.95kJ/mol[4][5]
Standard Gibbs Free Energy of Formation (ΔfG°)-276.44kJ/mol[5]
Standard Enthalpy of Formation (hf)-476.91kJ/mol[5]
Table 2: Temperature-Dependent Ideal Gas Heat Capacity (Cp,gas) of this compound (Joback Method)
Temperature (K)Ideal Gas Heat Capacity (J/mol·K)Source
520.60255.37[4][5]
547.29264.02[5]
573.99272.33[5]
600.68280.32[5]
627.37287.99[5]
654.07295.34[5]
680.76302.40[5]
Table 3: Temperature-Dependent Dynamic Viscosity of this compound (Joback Method)
Temperature (K)Dynamic Viscosity (Pa·s)Source
264.020.2498961[5]
306.780.0251069[5]
349.550.0044260[5]
392.310.0011391[5]
435.070.0003828[5]
477.840.0001564[5]
520.600.0000740[5]

Experimental Protocols: Combustion Calorimetry

Objective: To determine the standard enthalpy of combustion of liquid this compound, from which the standard enthalpy of formation can be calculated using Hess's Law.

Materials and Equipment:

  • High-purity this compound sample

  • Oxygen bomb calorimeter (e.g., a Parr-type isoperibol calorimeter)

  • Platinum crucible

  • Combustible sample container (e.g., gelatin capsule)

  • Fuse wire (e.g., platinum or nickel-chromium)

  • High-pressure oxygen source (99.5%+ purity)

  • Calorimeter jacket with a temperature-controlled water bath

  • High-precision digital thermometer (resolution of ±0.0001 K)

  • Analytical balance (precision of ±0.01 mg)

  • Benzoic acid (as a standard for calibration)

Methodology:

  • Calorimeter Calibration:

    • The energy equivalent of the calorimeter system (ε_calorimeter_) is determined by combusting a certified sample of benzoic acid.

    • A precisely weighed pellet of benzoic acid (approx. 1 g) is placed in the crucible.

    • The bomb is assembled, purged of air, and filled with high-purity oxygen to a pressure of approximately 30 atm.

    • The bomb is submerged in a known mass of water in the calorimeter vessel.

    • The sample is ignited, and the temperature change (ΔT) of the water is recorded with high precision until thermal equilibrium is reached.

    • The energy equivalent is calculated using the known enthalpy of combustion of benzoic acid and the measured temperature rise.

  • Sample Preparation:

    • A precise mass (typically 0.5 - 0.8 g) of liquid this compound is weighed into a combustible container.

    • The container is sealed to prevent evaporation and placed in the platinum crucible within the bomb.

    • A fuse wire of known mass and length is connected to the ignition electrodes, ensuring it is in contact with the sample.

  • Combustion Procedure:

    • The bomb is sealed, purged, and pressurized with oxygen as in the calibration step.

    • A small, known volume of distilled water (approx. 1 mL) is added to the bomb beforehand to ensure all acids formed during combustion (e.g., nitric acid from residual nitrogen) are in solution.

    • The bomb is placed in the calorimeter, and the system is allowed to reach thermal equilibrium.

    • The sample is ignited by passing a current through the fuse wire.

    • The temperature is recorded at regular intervals before ignition (fore-period), during the reaction (main period), and after the reaction until a steady state is observed (after-period) to correct for heat exchange with the surroundings.

  • Data Analysis and Calculation:

    • The corrected temperature rise (ΔT_corr_) is determined from the temperature-time data.

    • The total heat released (q_total_) is calculated: q_total_ = ε_calorimeter_ × ΔT_corr_.

    • Corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid (determined by titration of the bomb washings).

    • The standard internal energy of combustion (Δ_c_U°) is calculated from the corrected heat release and the mass of the sample.

    • The standard enthalpy of combustion (Δ_c_H°) is then calculated using the relationship: Δ_c_H° = Δ_c_U° + Δn_gas_RT, where Δn_gas_ is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard enthalpy of formation (Δ_f_H°) of this compound is calculated using Hess's Law with the known standard enthalpies of formation for CO₂(g) and H₂O(l).

Visualizations

Logical Relationships of Thermodynamic Properties

The following diagram illustrates the interconnectedness of key thermodynamic properties and their relationship to the physical state of a substance.

Thermodynamic_Properties cluster_fundamental Fundamental Properties cluster_state State Functions cluster_phase Phase Transitions T Temperature (T) H Enthalpy (H) T->H dH = CpdT S Entropy (S) T->S dS = (Cp/T)dT Cp Heat Capacity (Cp) T->Cp P Pressure (P) G Gibbs Free Energy (G) P->G dG = VdP - SdT V Volume (V) V->G H->G Vap Vaporization H->Vap ΔH_vap Fus Fusion H->Fus ΔH_fus S->G G = H - TS S->Vap ΔS_vap = ΔH_vap / T_b S->Fus ΔS_fus = ΔH_fus / T_m G->Vap ΔG_vap = 0 at equilibrium G->Fus ΔG_fus = 0 at equilibrium Sub Sublimation

Caption: Interrelationships between fundamental properties, state functions, and phase transitions.

Experimental Workflow: Combustion Calorimetry

This diagram outlines the major steps involved in determining the enthalpy of formation using a bomb calorimeter.

Experimental_Workflow cluster_prep Preparation & Calibration cluster_run Combustion Run cluster_analysis Data Analysis arrow arrow A 1. Weigh Sample & Fuse Wire B 2. Assemble Bomb (add water) A->B D 4. Pressurize Bomb with Oxygen B->D C 3. Calibrate with Benzoic Acid H 8. Calculate Corrected Temperature Rise (ΔT) C->H Provides Energy Equivalent (ε_cal) E 5. Equilibrate in Calorimeter D->E F 6. Ignite Sample E->F G 7. Record Temperature vs. Time Data F->G G->H I 9. Apply Corrections (fuse, acid formation) H->I J 10. Calculate ΔcH° I->J K 11. Calculate ΔfH° (Hess's Law) J->K

Caption: Workflow for determining enthalpy of formation using combustion calorimetry.

References

An In-depth Technical Guide to the Solubility of 1,3-Hexanediol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-Hexanediol in various organic solvents. Due to the limited availability of precise quantitative data in public literature, this document focuses on presenting the available qualitative and comparative solubility information, a detailed experimental protocol for determining solubility, and a logical workflow for solubility testing.

Introduction to this compound

This compound (CAS RN: 21531-91-9) is a diol with the chemical formula C₆H₁₄O₂. It is a colorless, viscous liquid at room temperature. Its molecular structure, featuring two hydroxyl groups, allows for hydrogen bonding, which significantly influences its solubility characteristics. Understanding its solubility is crucial for its application as a solvent, coupling agent, and component in various formulations within the pharmaceutical and chemical industries.

Solubility Profile of this compound

The solubility of this compound is primarily dictated by the polarity of the solvent. Generally, it exhibits high solubility in polar organic solvents and is less soluble in nonpolar solvents.

Qualitative Solubility Data:

Multiple sources indicate that this compound is completely miscible with a range of polar organic solvents.[1] This high degree of solubility is attributed to the ability of its hydroxyl groups to form strong hydrogen bonds with the solvent molecules.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

SolventSolvent TypeQualitative Solubility
EthanolPolar ProticCompletely Miscible[1]
IsopropanolPolar ProticCompletely Miscible[1]
Diethyl EtherPolar AproticCompletely Miscible[1]
ChloroformPolar AproticCompletely Miscible[1]

Comparative Quantitative Data for 2-Ethyl-1,3-hexanediol:

While specific quantitative data for this compound is scarce, data for its structural isomer, 2-Ethyl-1,3-hexanediol (CAS RN: 94-96-2), provides valuable insight. It is reported to be soluble in alcohol and ether.[2][3][4] Its solubility in water is stated as 42 g/L at 20°C.[3]

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data, the following detailed experimental protocol based on the widely used gravimetric method is provided.

Objective: To determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatic shaker bath or incubator

  • Calibrated thermometer

  • Glass vials with airtight seals (e.g., screw caps (B75204) with PTFE septa)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

  • Pre-weighed glass beakers or evaporation dishes

  • Vacuum oven or desiccator

Methodology:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solute is crucial to ensure equilibrium is reached.

    • Add a known volume of the desired organic solvent to the vial.

    • Securely seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatic shaker bath set to the desired experimental temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution reaches equilibrium. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation and Sampling:

    • Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid altering the solubility, ensure the syringe is at the same temperature as the solution.

    • Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry glass beaker or evaporation dish. This step is critical to remove any undissolved microparticles.

  • Solvent Evaporation:

    • Weigh the beaker containing the filtered solution to determine the total weight of the solution.

    • Carefully evaporate the solvent from the beaker. This can be achieved by placing the beaker in a vacuum oven at a temperature below the boiling point of this compound or in a desiccator under vacuum.

  • Quantification and Data Reporting:

    • Once the solvent is completely evaporated, reweigh the beaker containing the this compound residue.

    • The mass of the dissolved this compound is the difference between the final weight of the beaker with the residue and the initial tare weight of the empty beaker.

    • The mass of the solvent is the difference between the total weight of the solution and the mass of the dissolved this compound.

    • Calculate the solubility in grams per 100 mL of solvent.

    • Report the solubility value along with the specific solvent and the experimental temperature.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical steps in determining the solubility of this compound.

Solubility_Determination_Workflow prep Preparation of Supersaturated Solution equil Equilibration (Constant Temperature) prep->equil Agitation sampling Sampling and Filtration of Supernatant equil->sampling Settling evap Solvent Evaporation sampling->evap Known Volume quant Quantification and Data Reporting evap->quant Weighing Logical_Solubility_Testing_Pathway start Select Solvent and Temperature is_miscible Observe for Phase Separation start->is_miscible miscible Completely Miscible is_miscible->miscible No not_miscible Proceed with Quantitative Determination is_miscible->not_miscible Yes end Report Solubility miscible->end not_miscible->end

References

The Versatility of 1,3-Hexanediol in Polymer Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Hexanediol, a six-carbon diol with hydroxyl groups at the 1 and 3 positions, and its isomers are emerging as versatile building blocks in polymer chemistry. Their unique branched structure offers a distinct advantage over linear diols, enabling the synthesis of polymers with tailored properties such as increased glass transition temperatures, amorphous characteristics, and modified mechanical performance. This technical guide explores the potential applications of this compound in the synthesis of polyesters and polyurethanes, its role as a chain extender and crosslinking agent, and provides an overview of relevant experimental protocols and the resulting polymer properties.

Core Applications in Polymer Synthesis

The bifunctional nature of this compound allows its incorporation into various polymer architectures, primarily as a monomer in condensation polymerization and as a chain extender in polyurethane systems.

Polyester (B1180765) Synthesis

This compound can be employed as a diol monomer in the synthesis of polyesters through polycondensation reactions with dicarboxylic acids or their derivatives. The inclusion of this branched diol disrupts chain packing, leading to the formation of amorphous or semi-crystalline polyesters with distinct thermal properties compared to those synthesized from linear diols like 1,6-hexanediol.

The use of secondary diols, such as isomers of this compound, generally results in polymers with higher glass transition temperatures (Tg) than their primary diol counterparts.[1] For instance, terephthalate (B1205515) and furandioate polyesters made with secondary diols consistently exhibit higher Tgs.[1] As the carbon chain length of the secondary diol increases from C4 to C8, the Tg values tend to decrease.[1]

Polyester_Synthesis cluster_reactants Reactants cluster_process Melt Polycondensation cluster_products Products 1_3_Hexanediol This compound Reactor Reactor Vessel 1_3_Hexanediol->Reactor Dicarboxylic_Acid Dicarboxylic Acid (e.g., Adipic Acid, Sebacic Acid) Dicarboxylic_Acid->Reactor Heating Heating (e.g., 160-190°C) Reactor->Heating Vacuum Vacuum Application Heating->Vacuum Esterification & Polycondensation Catalyst Catalyst (e.g., p-TSA) Catalyst->Reactor Polyester Polyester Vacuum->Polyester Water Water (byproduct) Vacuum->Water Removed

Caption: General workflow for polyester synthesis via melt polycondensation.

Polyurethane Synthesis

In polyurethane chemistry, low molecular weight diols serve as chain extenders, reacting with diisocyanates to form the hard segments of the polymer. These hard segments are crucial for the final mechanical properties of the polyurethane elastomer.[2] 2-Ethyl-1,3-hexanediol (B165326) (EHD), an isomer of this compound, has been identified as an excellent chain extender for polyurethanes derived from hydroxyl-terminated polybutadiene (B167195) (HTPB) resins.[2] Its compatibility with the non-polar polybutadiene backbone is superior to that of more common chain extenders like 1,4-butanediol (B3395766) (BDO).[2]

The incorporation of branched chain extenders like EHD can significantly influence the morphology and properties of the resulting polyurethane. The asymmetry introduced by the branched structure can disrupt the packing of the hard segments, affecting crystallinity and, consequently, the mechanical and thermal properties.

Polyurethane_Synthesis cluster_reactants Reactants cluster_process One-Shot Polymerization cluster_product Product Polyol Polyol (e.g., HTPB) Mixing High-Speed Mixing Polyol->Mixing Diisocyanate Diisocyanate (e.g., MDI) Diisocyanate->Mixing Chain_Extender Chain Extender (e.g., 2-Ethyl-1,3-Hexanediol) Chain_Extender->Mixing Catalyst Catalyst (e.g., DBTDL) Catalyst->Mixing Molding Pouring into Mold Mixing->Molding Curing Curing (e.g., 110°C then 65°C) Molding->Curing Polyurethane Polyurethane Elastomer Curing->Polyurethane

Caption: General workflow for one-shot polyurethane synthesis.

Quantitative Data on Polymer Properties

The following tables summarize the thermal and mechanical properties of polymers synthesized using this compound isomers and related diols for comparative purposes. Direct quantitative data for polymers based solely on this compound is limited in publicly available literature; therefore, data from analogous systems are presented to infer potential properties.

Table 1: Thermal Properties of Polyesters with Branched vs. Linear Diols

Polymer SystemDiolGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)CrystallinityReference
Furandioate Polyester2,5-Hexanediol (C6 branched)~40AmorphousAmorphous[1]
Adipate Polyester1,6-Hexanediol (C6 linear)--~60%[1]
Adipate Polyester2,5-Hexanediol (C6 branched)-AmorphousAmorphous[1]
Terephthalate Polyester2,3-Butanediol (C4 branched)101-127--[1]
Terephthalate Polyester1,4-Butanediol (C4 linear)26-41--[1]

Table 2: Mechanical Properties of HTPB-based Polyurethanes with Different Chain Extenders

PolyolDiisocyanateChain ExtenderTensile Strength (MPa)Elongation at Break (%)Hardness (Shore A)Reference
HTPBMDI2-Ethyl-1,3-HexanediolData not specifiedData not specifiedData not specified[2]
HTPBMDI1,4-ButanediolPoor properties due to incompatibility--[2]

Note: Specific quantitative values for the mechanical properties of HTPB-polyurethanes with 2-ethyl-1,3-hexanediol were not provided in the cited source, but it was noted to be an "excellent chain extender" leading to enhanced elastomeric properties.

Experimental Protocols

Synthesis of Polyesters via Melt Polycondensation

This protocol is a general procedure adapted from the synthesis of aliphatic polyesters and can be applied to the reaction of this compound with a dicarboxylic acid like adipic or sebacic acid.[3]

  • Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, and a distillation head connected to a condenser and a collection flask.

  • Charging Reactants: Equimolar amounts of this compound and the chosen dicarboxylic acid are charged into the reactor. A catalytic amount of an esterification catalyst, such as p-toluenesulfonic acid (p-TSA) (e.g., 0.1 wt%), is added.[3]

  • Esterification Stage: The reaction mixture is heated to approximately 160°C under a slow stream of nitrogen while stirring.[3] Water produced during the esterification reaction is continuously removed by distillation and collected. This stage is continued until the majority of the theoretical amount of water is collected.

  • Polycondensation Stage: The temperature is then gradually increased to around 190°C, and a vacuum is slowly applied to the system to facilitate the removal of the remaining water and any excess this compound.[3]

  • Reaction Monitoring and Completion: The progress of the polymerization can be monitored by measuring the viscosity of the reaction mixture or by analyzing samples for their acid number. The reaction is considered complete when the desired molecular weight or viscosity is achieved.

  • Product Recovery: The resulting polyester is then cooled and discharged from the reactor.

Synthesis of Polyurethanes via the One-Shot Method

This protocol is based on the procedure for preparing HTPB-based polyurethanes with 2-ethyl-1,3-hexanediol as a chain extender.[2]

  • Material Preparation: The hydroxyl-terminated polybutadiene (HTPB) resin is degassed and dehydrated in a resin kettle at 85°C under vacuum. The diisocyanate (e.g., MDI) and the solid chain extender (if applicable) are melted in an oven prior to use. 2-Ethyl-1,3-hexanediol is a liquid at room temperature.

  • Mixing: The liquid HTPB resin, melted diisocyanate, 2-ethyl-1,3-hexanediol, and a catalyst such as dibutyltin (B87310) dilaurate (DBTDL) are charged into a centrifuge cup.

  • Homogenization: The mixture is homogenized using a high-speed mixer (e.g., a SpeedMixer™).

  • Casting: The homogenized mixture is quickly poured into a hot metal mold.

  • Curing: The sample is initially cured in an oven at 110°C for approximately 3.5 hours, followed by a post-curing period at a lower temperature, for example, 65°C overnight.

  • Demolding: After the curing process is complete and the mold has cooled, the polyurethane elastomer can be demolded.

Potential as a Crosslinking Agent

Derivatives of this compound, such as this compound diacrylate (HDDDA), can be utilized as crosslinking agents in free-radical polymerization. The two acrylate (B77674) groups allow for the formation of a three-dimensional network structure, which enhances the mechanical properties and thermal stability of the resulting polymer. Unsaturated polyester resins can be crosslinked using vinyl monomers, and diacrylates like HDDDA can be incorporated to modify the crosslink density and final properties of the cured resin.[4]

Furthermore, zirconates of 2-ethyl-1,3-hexanediol have been used as esterification catalysts in the production of unsaturated polyester resins, demonstrating the versatility of this compound derivatives in this field.[5]

Structure-Property Relationships

The molecular structure of this compound and its isomers directly influences the properties of the polymers into which they are incorporated. The following diagram illustrates these key relationships.

Structure_Property cluster_structure Structural Features of this compound cluster_properties Resulting Polymer Properties Branched_Structure Branched Alkyl Chain Reduced_Crystallinity Reduced Crystallinity / Increased Amorphous Content Branched_Structure->Reduced_Crystallinity Disrupts chain packing Modified_Mechanical Modified Mechanical Properties (e.g., Flexibility, Hardness) Branched_Structure->Modified_Mechanical Influences chain mobility Hydroxyl_Position 1,3-Hydroxyl Groups Hydroxyl_Position->Modified_Mechanical Affects hard segment packing in polyurethanes Higher_Tg Higher Glass Transition Temperature (Tg) Reduced_Crystallinity->Higher_Tg Less ordered structure

Caption: Influence of this compound's structure on polymer properties.

Conclusion

This compound and its isomers are valuable monomers and additives in polymer chemistry, offering a means to precisely tailor the properties of polyesters and polyurethanes. Their branched structure is key to disrupting polymer chain regularity, leading to more amorphous materials with higher glass transition temperatures compared to their linear counterparts. While more extensive quantitative data on polymers derived directly from this compound would be beneficial for a complete understanding of its potential, the available information on its isomers and related branched diols strongly suggests its utility in developing advanced polymer materials for a variety of applications, including coatings, adhesives, elastomers, and potentially in specialized biomedical applications where specific degradation profiles and mechanical properties are required. Further research into the synthesis and characterization of polymers based on this compound is warranted to fully explore its capabilities.

References

Navigating New Frontiers in Chemical Synthesis: An In-depth Technical Guide to Novel Synthesis Pathways for 1,3-Hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-diol moiety is a critical structural feature in a vast array of natural products and pharmacologically active molecules.[1] As such, the development of efficient and stereoselective synthetic routes to chiral 1,3-diols remains a significant area of interest in organic chemistry and drug development. This technical guide provides a comprehensive overview of both established and novel synthesis pathways for 1,3-Hexanediol, a key C6 diol. We will explore traditional chemocatalytic methods and delve into emerging biocatalytic and chemoenzymatic strategies that offer promise for more sustainable and selective production. This document is intended to serve as a resource for researchers and professionals in the field, providing detailed experimental protocols, comparative data, and visual representations of key synthetic pathways.

Chemocatalytic Synthesis: The Aldol (B89426) Condensation Route

A well-established method for the synthesis of this compound, specifically 2-ethyl-1,3-hexanediol, involves the aldol condensation of n-butyraldehyde followed by hydrogenation. This approach offers a direct route from a readily available C4 feedstock.

Reaction Pathway

The process begins with the base-catalyzed aldol condensation of two molecules of n-butyraldehyde to form 2-ethyl-3-hydroxyhexanal (B1620174). This intermediate is then subjected to catalytic hydrogenation to yield 2-ethyl-1,3-hexanediol.[2] The use of a phase-transfer catalyst in the aldol condensation step has been shown to improve reaction control and efficiency.[2]

G butyraldehyde1 n-Butyraldehyde intermediate 2-Ethyl-3-hydroxyhexanal butyraldehyde1->intermediate Aldol Condensation (Base Catalyst, Phase-Transfer Catalyst) butyraldehyde2 n-Butyraldehyde butyraldehyde2->intermediate product 2-Ethyl-1,3-hexanediol intermediate->product Catalytic Hydrogenation (e.g., Raney Nickel)

Figure 1: Chemocatalytic synthesis of 2-ethyl-1,3-hexanediol.
Experimental Protocol: Aldol Condensation and Hydrogenation

The following protocol is adapted from patent literature describing the synthesis of 2-ethyl-1,3-hexanediol.[2]

Materials:

  • n-Butyraldehyde

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Phase-transfer catalyst (e.g., Polyethylene Glycol)

  • Hydrochloric Acid (for neutralization)

  • Raney Nickel catalyst

  • Hydrogen gas

Procedure:

  • Aldol Condensation:

    • Charge a reactor with n-butyraldehyde and the phase-transfer catalyst.

    • Cool the mixture to approximately 10-15°C.

    • Slowly add the aqueous NaOH solution while maintaining the temperature in the range of 30-40°C.

    • After the addition is complete, continue stirring for 0.2-3 hours.

    • Neutralize the reaction mixture with hydrochloric acid.

    • Separate the organic and aqueous phases.

  • Hydrogenation:

    • The organic phase containing 2-ethyl-3-hydroxyhexanal is transferred to a hydrogenation reactor.

    • Add the Raney Nickel catalyst.

    • Pressurize the reactor with hydrogen gas to 10-60 bar.

    • Heat the reaction mixture to 60-140°C.

    • Maintain the reaction under these conditions until the uptake of hydrogen ceases.

    • After cooling and depressurizing, the catalyst is filtered off.

  • Purification:

    • The crude product is purified by vacuum distillation to yield 2-ethyl-1,3-hexanediol.

Quantitative Data

The following table summarizes the quantitative data from various examples in the patent literature for the synthesis of 2-ethyl-1,3-hexanediol.

ParameterExample 1Example 2
Starting Material n-Butyraldehyde (101.0 g)n-Butyraldehyde (100.2 g)
Catalyst (Aldol) 0.25% aq. NaOH1.24% aq. NaOH
Phase-Transfer Catalyst Polyethylene Glycol (5.0 g)Not specified
Reaction Time (Aldol) 2 hours2.5 hours
Hydrogenation Catalyst Raney NickelRaney Nickel
Hydrogenation Temp. 100°C100°C
Hydrogen Pressure 20 bar40 bar
Yield 56.9%49.6%

Novel Biosynthetic Pathways: A Metabolic Engineering Approach

The biosynthesis of diols through metabolic engineering offers a promising and sustainable alternative to chemical synthesis. While a dedicated pathway for this compound from simple carbon sources has not been extensively reported, established strategies for producing other diols like 1,3-butanediol (B41344) and 1,3-propanediol (B51772) in hosts such as E. coli can be adapted.[3][4]

Proposed Biosynthetic Pathway

A hypothetical pathway for the production of (R)-1,3-hexanediol from glucose in a metabolically engineered microorganism is presented below. This pathway leverages common central metabolic intermediates and a series of heterologous and/or engineered enzymes.

G glucose Glucose acetyl_coa Acetyl-CoA glucose->acetyl_coa Glycolysis butyryl_coa Butyryl-CoA acetyl_coa->butyryl_coa Reverse β-oxidation acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase (e.g., atoB) hydroxyhexanoyl_coa (R)-3-Hydroxyhexanoyl-CoA butyryl_coa->hydroxyhexanoyl_coa Claisen Condensation hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa Acetoacetyl-CoA Reductase (e.g., phaB) hydroxybutyryl_coa->hydroxyhexanoyl_coa hydroxyhexanal (R)-3-Hydroxyhexanal hydroxyhexanoyl_coa->hydroxyhexanal CoA-acylating Aldehyde Dehydrogenase (e.g., bld) hexanediol (R)-1,3-Hexanediol hydroxyhexanal->hexanediol Alcohol Dehydrogenase (e.g., yqhD)

Figure 2: Proposed biosynthetic pathway for (R)-1,3-hexanediol.
Key Enzymatic Steps and Considerations

  • Thiolase: Condensation of two Acetyl-CoA molecules to form acetoacetyl-CoA.

  • Acetoacetyl-CoA Reductase: Stereoselective reduction of acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.

  • Claisen Condensation: A key step involving the condensation of butyryl-CoA and acetyl-CoA to form 3-ketohexanoyl-CoA, followed by reduction to (R)-3-hydroxyhexanoyl-CoA. Alternatively, a reverse beta-oxidation pathway could be engineered.

  • CoA-acylating Aldehyde Dehydrogenase: Reduction of the thioester to an aldehyde.

  • Alcohol Dehydrogenase: Final reduction of the aldehyde to the diol.

  • Cofactor Engineering: The pathway requires significant amounts of reducing equivalents (NAD(P)H). Engineering the host's metabolism to increase the availability of these cofactors is crucial for high yields.[3]

Experimental Protocol: Strain Engineering and Fermentation (Conceptual)

This protocol outlines the general steps for engineering a microbial host for this compound production, based on successful strategies for other diols.[3][5]

Materials:

  • Host strain (e.g., E. coli)

  • Plasmids for gene expression

  • Genes encoding the pathway enzymes (codon-optimized for the host)

  • Growth media and fermentation supplements

  • Standard molecular biology reagents

Procedure:

  • Pathway Construction:

    • Synthesize or PCR-amplify the genes for the enzymes in the proposed pathway.

    • Clone the genes into suitable expression plasmids under the control of inducible promoters.

    • Transform the host strain with the plasmids.

  • Strain Optimization:

    • Knock out competing pathways to redirect carbon flux towards the desired product.

    • Overexpress genes involved in cofactor regeneration (e.g., from the pentose (B10789219) phosphate (B84403) pathway) to improve NADPH availability.

  • Fermentation:

    • Grow the engineered strain in a defined medium in a bioreactor.

    • Induce gene expression at an appropriate cell density.

    • Feed a concentrated glucose solution to maintain a steady carbon supply.

    • Monitor cell growth, glucose consumption, and product formation using techniques like HPLC.

  • Purification:

    • Separate the cells from the culture broth.

    • Extract the this compound from the broth using liquid-liquid extraction or chromatography.

Comparative Quantitative Data for Biosynthetic Diol Production

The following table presents data from successful metabolic engineering efforts for other 1,3-diols, providing a benchmark for potential this compound production.

ProductHostKey Engineering StrategiesTiter (g/L)Yield (mol/mol glucose)Reference
(R)-1,3-Butanediol E. coliEnzyme screening, cofactor engineering, byproduct reduction~71.10.65[6]
1,3-Propanediol E. coliHeterologous pathway introduction, cofactor regeneration13.470.64 (mol/mol glycerol)[7]

Chemoenzymatic Synthesis: A Hybrid Approach

Chemoenzymatic synthesis combines the advantages of both chemical and biological catalysis to create efficient and selective reaction cascades. For this compound, a promising approach involves a chemical aldol reaction to form a β-hydroxyketone, followed by a highly stereoselective enzymatic reduction to the diol.

Reaction Pathway

This pathway starts with the aldol addition of acetone (B3395972) to butyraldehyde (B50154) to produce 4-hydroxy-2-hexanone. This intermediate is then stereoselectively reduced using a ketoreductase (KRED) or a whole-cell biocatalyst expressing an appropriate alcohol dehydrogenase.

G butyraldehyde Butyraldehyde hydroxyketone 4-Hydroxy-2-hexanone butyraldehyde->hydroxyketone Aldol Addition (e.g., base or acid catalyst) acetone Acetone acetone->hydroxyketone hexanediol This compound hydroxyketone->hexanediol Enzymatic Reduction (Ketoreductase/ADH)

Figure 3: Chemoenzymatic synthesis of this compound.
Experimental Protocol (Conceptual)

Materials:

  • Butyraldehyde

  • Acetone

  • Aldol addition catalyst (e.g., NaOH or an organocatalyst)

  • Ketoreductase (KRED) or whole-cell biocatalyst

  • Cofactor (NAD(P)H) and cofactor regeneration system (if using an isolated enzyme)

  • Buffer solution

  • Organic solvent for extraction

Procedure:

  • Chemical Aldol Addition:

    • Combine butyraldehyde and acetone in a suitable solvent.

    • Add the catalyst and stir at a controlled temperature until the reaction is complete (monitored by TLC or GC).

    • Work up the reaction to isolate the crude 4-hydroxy-2-hexanone.

  • Biocatalytic Reduction:

    • Prepare a buffered aqueous solution containing the 4-hydroxy-2-hexanone.

    • Add the KRED and the cofactor regeneration system (e.g., glucose and glucose dehydrogenase). If using whole cells, resuspend the cells in the buffer with the substrate.

    • Incubate the reaction with gentle agitation.

    • Monitor the conversion to this compound by GC or HPLC.

  • Purification:

    • Once the reaction is complete, extract the this compound with an organic solvent.

    • Purify the product by column chromatography or distillation.

Advantages of the Chemoenzymatic Approach
  • High Stereoselectivity: Enzymes can provide excellent control over the stereochemistry of the final diol product.

  • Mild Reaction Conditions: The enzymatic step is typically performed under mild, environmentally friendly conditions.

  • Modular Approach: The chemical and biological steps can be optimized independently.

Conclusion

The synthesis of this compound is evolving from traditional chemical methods to more sophisticated and sustainable biocatalytic and chemoenzymatic approaches. While the classic aldol condensation route remains a viable option, the future of 1,3-diol production will likely be shaped by the integration of biocatalysis. The proposed metabolic engineering and chemoenzymatic pathways, though conceptual for this compound, are based on well-established principles and successful applications for similar molecules. Further research in enzyme discovery, protein engineering, and pathway optimization will be crucial in realizing the full potential of these novel synthetic routes for the efficient and selective production of this compound and other valuable chiral diols.

References

Biocatalytic Routes to 1,3-Hexanediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of chiral diols, particularly 1,3-diols, is of significant interest in the pharmaceutical and fine chemical industries due to their utility as versatile building blocks for complex molecules. Among these, 1,3-hexanediol presents a valuable C6 chiral synthon. Biocatalysis offers a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure 1,3-diols, often providing high selectivity under mild reaction conditions. This technical guide explores potential biocatalytic routes for the production of this compound, drawing upon established strategies for similar diols and highlighting key enzymatic steps and potential metabolic engineering approaches.

Biocatalytic Strategies for this compound Production

Two primary biocatalytic strategies can be envisioned for the synthesis of this compound:

  • Stereoselective Reduction of a Prochiral Ketone Precursor: This approach involves the enzymatic reduction of a suitable C6 precursor, such as 1-hydroxy-3-hexanone or 1,3-hexanedione. Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are the key enzymes for this strategy, offering high stereoselectivity.

  • Whole-Cell Biotransformation and De Novo Biosynthesis: This strategy utilizes engineered microorganisms to produce this compound from simple carbon sources like glucose. This involves the design and implementation of novel metabolic pathways within a host organism, such as Escherichia coli or Saccharomyces cerevisiae.

Enzymatic Route: Stereoselective Reduction

The enzymatic reduction of a C6 diketone or hydroxyketone is a promising route to chiral this compound. Oxidoreductases, particularly alcohol dehydrogenases, are well-suited for this transformation.

Key Enzymes and Reactions
  • Alcohol Dehydrogenases (ADHs): These enzymes catalyze the reversible oxidation of alcohols to aldehydes or ketones. In the context of this compound synthesis, ADHs can be used for the stereoselective reduction of 1,3-hexanedione or 1-hydroxy-3-hexanone.[1][2] The stereochemical outcome of the reaction is dependent on the specific ADH used, allowing for the synthesis of different stereoisomers of the diol.[1]

  • Ketoreductases (KREDs): This class of enzymes is highly efficient in the asymmetric reduction of ketones to chiral alcohols. A wide range of commercially available KREDs with varying substrate specificities and stereoselectivities can be screened for the desired transformation.

A potential two-step enzymatic reduction of 1,3-hexanedione to this compound is depicted below:

enzymatic_reduction 1,3-Hexanedione 1,3-Hexanedione 1-Hydroxy-3-hexanone 1-Hydroxy-3-hexanone 1,3-Hexanedione->1-Hydroxy-3-hexanone ADH/KRED 1 (Stereoselective reduction) (1R,3R)- or (1S,3S)-1,3-Hexanediol (1R,3R)- or (1S,3S)-1,3-Hexanediol 1-Hydroxy-3-hexanone->(1R,3R)- or (1S,3S)-1,3-Hexanediol ADH/KRED 2 (Stereoselective reduction)

Caption: Enzymatic reduction of 1,3-hexanedione to this compound.

Experimental Protocol: Screening of Alcohol Dehydrogenases

This protocol provides a general framework for screening different ADHs for the stereoselective reduction of a model substrate, 1-hydroxy-3-hexanone.

Materials:

  • Phosphate (B84403) buffer (100 mM, pH 7.0)

  • NADH or NADPH (cofactor)

  • A panel of alcohol dehydrogenases (commercial or purified)

  • 1-hydroxy-3-hexanone (substrate)

  • Glucose dehydrogenase (for cofactor regeneration, optional)

  • Glucose (for cofactor regeneration, optional)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Gas chromatograph (GC) with a chiral column

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, the ADH to be tested, and the nicotinamide (B372718) cofactor (NADH or NADPH) at a suitable concentration (e.g., 1 mM).

  • If using a cofactor regeneration system, add glucose dehydrogenase and glucose to the mixture.

  • Initiate the reaction by adding the substrate, 1-hydroxy-3-hexanone, to a final concentration of, for example, 10 mM.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Take samples at different time points and quench the reaction by adding an equal volume of ethyl acetate.

  • Extract the product by vortexing, and then centrifuge to separate the phases.

  • Collect the organic phase and dry it over anhydrous sodium sulfate.

  • Analyze the samples by chiral GC to determine the conversion and the enantiomeric excess of the produced this compound.

Quantitative Data

While specific data for the biocatalytic production of this compound is limited in the literature, data from the reduction of analogous ketones can provide an indication of the potential efficiency of this route.

SubstrateEnzymeProductConversion (%)Enantiomeric Excess (%)Reference
1,4-Diphenylbutane-1,4-dioneRalstonia sp. ADH(1R,4R)-1,4-Diphenylbutane-1,4-diol>99>99[1]
2,3-HexanedioneSaccharomyces cerevisiae Butanediol Dehydrogenase(2R,3R)-2,3-Hexanediol->99[3]

Whole-Cell Biotransformation and De Novo Biosynthesis

The production of this compound from simple sugars using engineered microorganisms is a highly attractive but challenging approach. It requires the design and implementation of a synthetic metabolic pathway.

Proposed Metabolic Pathway in E. coli

A hypothetical pathway for the de novo biosynthesis of this compound in E. coli can be constructed by combining enzymes from different organisms. This proposed pathway starts from the central metabolite acetyl-CoA.

metabolic_pathway cluster_central_metabolism Central Metabolism cluster_hexanediol_pathway This compound Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA thl (Thiolase) 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA hbd (3-Hydroxybutyryl-CoA dehydrogenase) Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA crt (Crotonase) Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA ter (Trans-enoyl-CoA reductase) Hexanoyl-CoA Hexanoyl-CoA Butyryl-CoA->Hexanoyl-CoA bktB (β-Ketothiolase) + Acetyl-CoA 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA Hexanoyl-CoA->3-Hydroxyhexanoyl-CoA fadB (3-Hydroxyacyl-CoA dehydrogenase) 3-Hydroxyhexanal 3-Hydroxyhexanal 3-Hydroxyhexanoyl-CoA->3-Hydroxyhexanal car (Carboxylic acid reductase) This compound This compound 3-Hydroxyhexanal->this compound adh (Alcohol dehydrogenase) experimental_workflow Gene_Selection 1. Gene Selection and Codon Optimization Plasmid_Construction 2. Plasmid Construction Gene_Selection->Plasmid_Construction Host_Transformation 3. E. coli Host Transformation Plasmid_Construction->Host_Transformation Pathway_Expression 4. Protein Expression and Pathway Validation Host_Transformation->Pathway_Expression Fermentation 5. Fermentation and Optimization Pathway_Expression->Fermentation Analysis 6. Product Analysis (GC-MS, HPLC) Fermentation->Analysis

References

Conformational Landscape of 1,3-Hexanediol Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The three-dimensional structure of molecules is intrinsically linked to their biological activity and physicochemical properties. For flexible molecules such as 1,3-hexanediol, a comprehensive understanding of their conformational preferences is paramount for applications in drug design, formulation development, and materials science. This technical guide provides an in-depth analysis of the conformational landscape of this compound isomers, delineating the key intramolecular interactions that govern their spatial arrangement. This document details the established experimental and computational methodologies for such analyses and presents illustrative quantitative data based on studies of analogous 1,3-diol systems.

Introduction

This compound (C₆H₁₄O₂) is a chiral diol possessing a stereocenter at the C3 position, giving rise to (R)- and (S)-enantiomers. The conformational flexibility of its hexane (B92381) backbone, coupled with the potential for intramolecular hydrogen bonding between the hydroxyl groups at positions 1 and 3, results in a complex potential energy surface with multiple stable conformers. The relative populations of these conformers are influenced by a delicate balance of steric hindrance, electrostatic interactions, and the surrounding solvent environment. A thorough conformational analysis is therefore essential for predicting molecular properties and interactions.

Key Conformational Features of this compound

The primary drivers of conformational preference in this compound are torsional strain around the C-C single bonds and the formation of intramolecular hydrogen bonds. The staggered conformations (anti and gauche) are significantly lower in energy than the eclipsed conformations. The presence of two hydroxyl groups allows for the formation of a six-membered pseudo-ring stabilized by an intramolecular hydrogen bond between the hydroxyl proton of one group and the oxygen of the other.

G cluster_anti Anti Conformer (Extended) cluster_gauche Gauche Conformer (Hydrogen-Bonded) anti An extended conformation where the O-C-C-C-O backbone is in a zig-zag arrangement. This minimizes steric interactions but precludes intramolecular hydrogen bonding. gauche A folded conformation allowing for the formation of an intramolecular hydrogen bond between the two hydroxyl groups, creating a stable six-membered ring-like structure. anti->gauche Conformational Isomerization gauche->anti Solvent Effects / Thermal Energy

Methodologies for Conformational Analysis

The conformational preferences of this compound isomers can be elucidated through a combination of experimental and computational techniques.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the conformation of molecules in solution.

  • Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By measuring these coupling constants, the preferred dihedral angles and thus the dominant conformers in solution can be identified.

    • Experimental Protocol for ¹H NMR Analysis:

      • Sample Preparation: Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence conformational equilibria.

      • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion.

      • Spectral Analysis: Process the spectrum (phasing, baseline correction, and referencing). Accurately measure the coupling constants from the fine structure of the proton signals. For complex spectra, 2D NMR techniques like COSY may be necessary to assign signals and extract coupling constants.

Computational Protocols

Density Functional Theory (DFT) calculations provide a theoretical framework for exploring the potential energy surface of a molecule and identifying its stable conformers.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized to find the nearest local energy minimum. The relative energies of these optimized structures are then calculated to determine their relative populations.

    • Computational Protocol for DFT Analysis:

      • Initial Structure Generation: Generate a starting 3D structure of the this compound isomer.

      • Conformational Search: Perform a systematic scan of the rotatable bonds (C1-C2, C2-C3, C3-C4, C4-C5) to generate a library of possible conformers.

      • Geometry Optimization and Frequency Calculation: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger). Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies).

      • Energy Calculation: Calculate the single-point energies of the optimized conformers at a higher level of theory or with a larger basis set for improved accuracy. Include solvent effects using a continuum solvation model (e.g., PCM or SMD) if desired.

      • Data Analysis: Determine the relative energies of the conformers and calculate their Boltzmann populations at a given temperature.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow exp_start This compound Isomer exp_nmr NMR Spectroscopy (¹H, COSY) exp_data Coupling Constants (³JHH) exp_karplus Karplus Equation exp_conf Dominant Conformer(s) in Solution comp_conf Predicted Conformer Populations exp_conf->comp_conf Comparison & Validation comp_start Initial 3D Structure comp_search Conformational Search comp_dft DFT Optimization & Frequency Calculation comp_energy Relative Energies comp_boltzmann Boltzmann Population

Quantitative Data (Illustrative)

Due to the limited availability of published experimental data specifically for this compound isomers, the following tables present hypothetical yet representative quantitative data based on studies of analogous acyclic 1,3-diols. This data should be considered illustrative of the expected values.

Table 1: Hypothetical Relative Energies of this compound Conformers (DFT, Gas Phase)

ConformerDihedral Angle (O1-C1-C2-C3)Dihedral Angle (C1-C2-C3-O3)Intramolecular H-BondRelative Energy (kcal/mol)
Gauche-Gauche (H-bonded)~60°~60°Yes0.00
Anti-Gauche~180°~60°No1.5
Gauche-Anti~60°~180°No1.8
Anti-Anti (Extended)~180°~180°No2.5

Table 2: Hypothetical ¹H NMR Coupling Constants for a Dominant H-bonded Conformer

Coupled ProtonsDihedral AngleExpected ³JHH (Hz)
H1a - H2a~180°10 - 12
H1a - H2b~60°2 - 4
H1b - H2a~60°2 - 4
H1b - H2b~180°10 - 12
H2a - H3~60°2 - 4
H2b - H3~60°2 - 4

Influence of Stereochemistry

The stereochemistry at the C3 chiral center influences the relative energies of the various conformers. For a given stereoisomer, certain gauche interactions may be more or less favorable, leading to a shift in the conformational equilibrium. This can have implications for the molecule's overall shape and its ability to interact with chiral environments such as enzyme active sites.

Conclusion

The conformational analysis of this compound isomers reveals a dynamic equilibrium between extended and folded, hydrogen-bonded structures. The methodologies outlined in this guide, combining NMR spectroscopy and DFT calculations, provide a robust framework for characterizing this equilibrium. A detailed understanding of the conformational landscape of these and other flexible molecules is a critical component of modern drug discovery and development, enabling a more rational approach to the design of molecules with desired properties and biological activities.

Synthesis of 2-Ethyl-1,3-Hexanediol from n-Butyraldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-ethyl-1,3-hexanediol (B165326), a valuable compound in various industrial applications, including as an insect repellent and a chemical intermediate.[1] The primary and most commercially viable route for its production begins with n-butyraldehyde and involves a two-step process: a base-catalyzed aldol (B89426) condensation followed by catalytic hydrogenation.[2][3] This document details the underlying chemistry, experimental protocols, and key process parameters for researchers and professionals in chemical and drug development.

Reaction Overview

The synthesis of 2-ethyl-1,3-hexanediol from n-butyraldehyde is a sequential process involving two principal chemical transformations:

  • Aldol Condensation (Aldol Addition): Two molecules of n-butyraldehyde react in the presence of a base catalyst to form 2-ethyl-3-hydroxyhexanal (B1620174).[2][3] This reaction is a classic example of an aldol addition, where an enolate ion generated from one aldehyde molecule attacks the carbonyl carbon of a second molecule. To maximize the yield of the desired β-hydroxy aldehyde and prevent dehydration to the α,β-unsaturated aldehyde (2-ethyl-2-hexenal), which leads to the formation of the byproduct 2-ethylhexanol, careful control of reaction conditions is crucial.[2][4]

  • Hydrogenation: The intermediate, 2-ethyl-3-hydroxyhexanal, is subsequently reduced to 2-ethyl-1,3-hexanediol.[2][3] This step typically involves catalytic hydrogenation, where the aldehyde functional group is selectively reduced to a primary alcohol. Common catalysts for this transformation include Raney nickel.[2][4]

Experimental Protocols

Detailed experimental procedures are critical for the successful synthesis of 2-ethyl-1,3-hexanediol with high yield and purity. Below are representative protocols derived from established methodologies.

Aldol Condensation of n-Butyraldehyde

Objective: To synthesize 2-ethyl-3-hydroxyhexanal from n-butyraldehyde using a base catalyst.

Materials:

  • n-Butyraldehyde

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 0.25% w/w)[2]

  • Polyethylene (B3416737) glycol (PEG 400) (as a phase-transfer catalyst, optional but recommended for improved yield)[2]

  • Hydrochloric acid (for neutralization)[2]

  • Diethyl ether (as a solvent, optional)[5]

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, a mixture of n-butyraldehyde and polyethylene glycol is prepared.[2]

  • The mixture is cooled to a temperature between 0°C and 20°C.[2]

  • A dilute aqueous solution of sodium hydroxide is added dropwise to the cooled mixture while maintaining the reaction temperature, typically between 30°C and 35°C.[2][4]

  • The reaction mixture is stirred for a period of 2 to 5 hours.[4][5]

  • After the reaction is complete, the mixture is neutralized with an acid, such as hydrochloric acid.[2]

  • The organic and aqueous phases are separated. The organic phase, containing the desired 2-ethyl-3-hydroxyhexanal, is collected for the subsequent hydrogenation step.[2][4]

Hydrogenation of 2-Ethyl-3-hydroxyhexanal

Objective: To reduce 2-ethyl-3-hydroxyhexanal to 2-ethyl-1,3-hexanediol.

Materials:

  • Organic phase containing 2-ethyl-3-hydroxyhexanal (from the previous step)

  • Raney nickel catalyst[2][4]

  • Hydrogen gas

Procedure:

  • The organic phase containing 2-ethyl-3-hydroxyhexanal is transferred to a high-pressure reactor (autoclave).

  • A catalytic amount of Raney nickel is added to the reactor.[2][4]

  • The reactor is sealed and purged with hydrogen gas to remove air.

  • The mixture is heated to a temperature ranging from 60°C to 140°C under a hydrogen pressure of 10 to 60 bar.[2][3]

  • The reaction is allowed to proceed for a sufficient time to ensure complete conversion of the aldehyde.

  • After the reaction, the reactor is cooled, and the pressure is released.

  • The catalyst is removed by filtration.

  • The resulting crude 2-ethyl-1,3-hexanediol can be purified by vacuum distillation.[2][3]

Quantitative Data

The efficiency of the synthesis is highly dependent on the reaction conditions. The following tables summarize key quantitative data from various reported procedures.

Table 1: Aldol Condensation of n-Butyraldehyde

ParameterValueReference
Catalyst 0.25% aq. NaOH[2]
1.24% aq. NaOH[2][4]
Phase-Transfer Catalyst Polyethylene glycol (PEG 400)[2]
Reaction Temperature 30-32°C[2]
35°C[2][4]
Reaction Time 2 hours[2]
2.5 hours[2][4]
Yield of Intermediate 50.4% - 52.6%[2][3]

Table 2: Hydrogenation of 2-Ethyl-3-hydroxyhexanal

ParameterValueReference
Catalyst Raney Nickel[2][4]
Reaction Temperature 100°C[2][4]
Hydrogen Pressure 20 bar[2]
40 bar[2][4]
Final Product Yield 49.6% - 56.9%[2][4]
Major Byproduct 2-Ethylhexanol[2][4]

Process Visualization

To better illustrate the synthesis process, the following diagrams have been generated using Graphviz.

Synthesis_Pathway n_butyraldehyde n-Butyraldehyde intermediate 2-Ethyl-3-hydroxyhexanal n_butyraldehyde->intermediate Aldol Addition (Base Catalyst) final_product 2-Ethyl-1,3-hexanediol intermediate->final_product Hydrogenation (Raney Nickel) byproduct 2-Ethyl-2-hexenal intermediate->byproduct Dehydration (Undesired) final_byproduct 2-Ethylhexanol byproduct->final_byproduct Hydrogenation

Caption: Reaction pathway for the synthesis of 2-ethyl-1,3-hexanediol.

Experimental_Workflow cluster_aldol Aldol Condensation cluster_hydrogenation Hydrogenation cluster_purification Purification start_aldol Mix n-butyraldehyde and PEG 400 cool Cool to 0-20°C start_aldol->cool add_base Add aq. NaOH (maintain 30-35°C) cool->add_base react_aldol Stir for 2-5 hours add_base->react_aldol neutralize Neutralize with HCl react_aldol->neutralize separate Separate organic phase neutralize->separate charge_reactor Charge organic phase and Raney Ni to reactor separate->charge_reactor pressurize Pressurize with H₂ charge_reactor->pressurize heat Heat to 60-140°C pressurize->heat react_hydro Hydrogenate heat->react_hydro cool_depressurize Cool and depressurize react_hydro->cool_depressurize filter Filter catalyst cool_depressurize->filter distill Vacuum Distillation filter->distill final_product Pure 2-Ethyl-1,3-hexanediol distill->final_product

Caption: Experimental workflow for the synthesis of 2-ethyl-1,3-hexanediol.

Conclusion

The synthesis of 2-ethyl-1,3-hexanediol from n-butyraldehyde is a well-established process that relies on the careful execution of an aldol addition and a subsequent catalytic hydrogenation. By controlling key parameters such as temperature, catalyst selection, and reaction time, researchers can optimize the yield of the desired product while minimizing the formation of byproducts. The protocols and data presented in this guide offer a solid foundation for the laboratory-scale synthesis and further process development of this important chemical compound.

References

An In-depth Technical Guide to the Physical Properties and Hazards of 2-Ethyl-1,3-hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and potential hazards associated with 2-ethyl-1,3-hexanediol (B165326). The information is presented to assist researchers, scientists, and professionals in drug development in the safe handling, assessment, and application of this chemical compound. All quantitative data is summarized in structured tables, and detailed methodologies for key toxicological experiments are described.

Physical and Chemical Properties

2-Ethyl-1,3-hexanediol is a colorless, slightly oily liquid.[1] It is characterized by a high boiling point and low vapor pressure.[2][3]

PropertyValueReferences
Molecular Formula C8H18O2[3][4]
Molecular Weight 146.23 g/mol [2][3]
CAS Number 94-96-2[1][4]
Appearance Clear, colorless, slightly viscous, oily liquid[5][1][2]
Odor Odorless or mild, slightly sweet/floral[2][3][6]
Melting Point -40 °C[4][7]
Boiling Point 241-249 °C[5][4][7]
Density 0.933 - 0.9422 g/mL at 20-25 °C[5][2][4][7]
Solubility in Water 4.2% w/w at 20 °C (poorly soluble)[5][2]
Solubility in Organic Solvents Soluble in alcohol and ether[5]
Vapor Pressure <0.01 mmHg at 20 °C
Flash Point 136 °C (276.8 °F)[2][8]
Refractive Index ~1.451 at 20 °C[5][4]

Toxicological Hazards

2-Ethyl-1,3-hexanediol presents several health hazards that necessitate careful handling and the use of appropriate personal protective equipment. The primary hazards include severe eye irritation, with potential for skin irritation and systemic effects at high doses.

Acute Toxicity

The acute toxicity of 2-ethyl-1,3-hexanediol is considered to be low to moderate.

Route of ExposureSpeciesLD50/LC50 ValueReferences
Oral Rat1400 - 9281 mg/kg body weight[2][9]
Dermal Rabbit10,251 - 15,200 mg/kg body weight[2][9]
Inhalation Rat> 3.8 mg/L (4 hours)[9]
Irritation and Sensitization
  • Eye Irritation: 2-Ethyl-1,3-hexanediol is classified as a severe eye irritant, capable of causing serious eye damage.[10][6][11] Contact with the eyes can lead to injury comparable to that caused by many liquid hand soaps.[2]

  • Skin Irritation: It may cause mild skin irritation.[1][10] Prolonged or repeated contact may lead to dermatitis.

  • Skin Sensitization: While not considered a strong sensitizer, there is a low incidence of skin sensitization observed in human patch tests.[2]

Reproductive and Developmental Toxicity

Animal studies have indicated the potential for adverse reproductive and fetal effects at high dose levels.[1][10] In a developmental toxicity study in rats, maternal toxicity and fetal malformations were observed at high oral doses.[1][10]

Experimental Protocols

The toxicological data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and comparability of data.

Acute Oral Toxicity Testing (Based on OECD Guidelines 420, 423, 425)

The objective of this test is to determine the short-term toxicity of a substance when administered orally.

  • Test Animals: Typically, young adult rats of a single sex (usually females) are used.[12]

  • Dosage: The test substance is administered in a single dose via gavage.[12] The dose levels are selected based on a stepwise procedure to minimize the number of animals used.[12]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[13]

  • Necropsy: A gross necropsy of all animals is performed at the end of the observation period.

  • Data Analysis: The LD50 (the dose estimated to cause mortality in 50% of the animals) is calculated.

Acute Dermal Toxicity Testing (Based on OECD Guideline 402)

This test assesses the toxicity of a substance following a single, prolonged skin contact.

  • Test Animals: Young adult rats, rabbits, or guinea pigs are typically used.[8]

  • Preparation: The fur on the dorsal area of the trunk of the animals is clipped 24 hours before the test.[13]

  • Application: The test substance is applied uniformly over a shaved area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[13]

  • Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[13]

  • Data Analysis: The dermal LD50 is determined.

Acute Eye Irritation/Corrosion Testing (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

  • Test Animals: Healthy young adult albino rabbits are the preferred species.[14]

  • Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[14]

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[10]

  • Evaluation: The severity and reversibility of the ocular lesions are scored to classify the irritancy potential of the substance.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 404)

This test determines the potential of a substance to cause reversible inflammatory changes to the skin.

  • Test Animals: Albino rabbits are commonly used.

  • Application: The test substance is applied to a small area of shaved skin under a gauze patch.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at specified time points after patch removal.

  • Classification: The substance is classified based on the severity and reversibility of the skin reactions.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for the toxicity of 2-ethyl-1,3-hexanediol are not well-defined in publicly available literature, its irritant effects are likely mediated by direct damage to cell membranes and subsequent inflammatory responses. The systemic effects observed at high doses, such as central nervous system depression, are likely due to its solvent properties affecting neuronal membranes.

The following diagrams illustrate a general workflow for the safety assessment of a chemical like 2-ethyl-1,3-hexanediol and the logical relationship between exposure and health effects.

G cluster_0 Chemical Safety Assessment Workflow A Physicochemical Characterization B In Silico / QSAR Analysis A->B C In Vitro Toxicity Testing B->C D Acute Toxicity Studies (Oral, Dermal, Inhalation) C->D E Irritation & Sensitization Studies (Skin, Eye) C->E F Repeated Dose Toxicity Studies D->F E->F G Genotoxicity & Mutagenicity Assays F->G H Reproductive & Developmental Toxicity Studies G->H I Hazard Identification & Classification H->I J Risk Assessment & Management I->J

Caption: A generalized workflow for the safety and hazard assessment of a chemical substance.

G cluster_1 Exposure Routes and Potential Health Effects of 2-Ethyl-1,3-hexanediol Exposure Routes of Exposure Dermal Dermal Contact Exposure->Dermal Oral Ingestion Exposure->Oral Inhalation Inhalation Exposure->Inhalation Skin_Irritation Mild Skin Irritation Dermal->Skin_Irritation Eye_Damage Severe Eye Damage Dermal->Eye_Damage Accidental Contact CNS_Depression CNS Depression (at high doses) Oral->CNS_Depression Repro_Toxicity Reproductive/Developmental Effects (at high doses in animals) Oral->Repro_Toxicity Mucous_Irritation Mucous Membrane Irritation Inhalation->Mucous_Irritation Effects Potential Health Effects

Caption: Logical relationship between exposure routes and potential health effects.

Handling and Safety Precautions

Given the hazardous nature of 2-ethyl-1,3-hexanediol, the following safety precautions are recommended:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.[1]

    • Ingestion: Do not induce vomiting. If the person is conscious, give water or milk to drink. Seek immediate medical attention.[1]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide is intended to provide a summary of the available information on 2-ethyl-1,3-hexanediol. It is essential to consult the most current Safety Data Sheet (SDS) before handling this chemical and to conduct a thorough risk assessment for any specific application.

References

Stereoisomers and chiral properties of 1,3-Hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stereoisomers and Chiral Properties of 1,3-Hexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS: 21531-91-9) is a diol that serves as a valuable building block in various chemical syntheses.[1][2] Its structure contains a stereogenic center, giving rise to chirality and the existence of stereoisomers. In fields such as pharmaceutical development and fine chemical synthesis, the specific stereoisomer of a molecule is of critical importance, as enantiomers can exhibit profoundly different pharmacological, toxicological, and physiological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their distinct chiral properties, and detailed experimental protocols for their separation and characterization.

Stereoisomerism in this compound

The molecular structure of this compound features one chiral center at the carbon atom in position 3 (C3), which is bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a propyl group (-CH₂CH₂CH₃), and an ethanol (B145695) group (-CH₂CH₂OH). The presence of this single stereocenter means that this compound exists as a pair of enantiomers: (3R)-hexane-1,3-diol and (3S)-hexane-1,3-diol. These molecules are non-superimposable mirror images of each other.

G Figure 1. Enantiomers of this compound R_img R_img mirror Mirror Plane S_img S_img

Figure 1. Enantiomers of this compound.

Chiral Properties and Physicochemical Data

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, a phenomenon known as optical activity.

Optical Activity: One enantiomer will rotate the plane of polarized light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it in a counter-clockwise (-) direction (levorotatory) to an equal magnitude. A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations cancel each other out. The direction and magnitude of rotation are intrinsic properties used for characterization. PubChem lists the (R)-isomer as (r)-(-)-1,3-hexanediol, indicating it is levorotatory.[3]

Data Summary Tables

The fundamental physicochemical properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound
Property Value
Molecular FormulaC₆H₁₄O₂[1]
Molecular Weight118.17 g/mol [3]
CAS Number21531-91-9 (unspecified stereochemistry)[1]
IUPAC Namehexane-1,3-diol[1]

The chiroptical properties are crucial for distinguishing between the enantiomers.

Table 2: Chiroptical Properties of this compound Stereoisomers
Property (3R)-hexane-1,3-diol (3S)-hexane-1,3-diol
Synonym(R)-(-)-1,3-hexanediol[3](S)-(+)-1,3-hexanediol
Direction of RotationLevorotatory (-)Dextrorotatory (+)
Specific Rotation [α]DValue not available in cited literature; must be determined experimentally.Value not available in cited literature; must be determined experimentally.

Enantioselective Synthesis and Resolution

Obtaining enantiomerically pure 1,3-diols is a significant challenge in synthetic chemistry. Two primary strategies are employed: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This involves creating the desired stereocenter selectively. For 1,3-diols, a common route is the asymmetric aldol (B89426) reaction to form a chiral β-hydroxy ketone, followed by a stereoselective reduction of the ketone.[4]

Chiral Resolution: This strategy involves separating a racemic mixture. A highly efficient method for 1,3-diols is Dynamic Kinetic Resolution (DKR) . DKR combines a rapid, reversible racemization of the starting material with an irreversible, enantioselective reaction.[5] This allows for the theoretical conversion of 100% of a racemic mixture into a single enantiomer of the product. For 1,3-diols, DKR often involves a ruthenium catalyst for in-situ racemization of the alcohol and a lipase (B570770) enzyme (e.g., Candida antarctica lipase B, CALB) for the enantioselective acylation of one enantiomer.[6][7]

G Figure 2. Workflow for Dynamic Kinetic Resolution of this compound cluster_reaction Reaction Vessel Toluene, 70°C racemate (R/S)-1,3-Hexanediol (Racemic Mixture) R_diol (R)-Diol racemate->R_diol S_diol (S)-Diol racemate->S_diol R_diol->S_diol Ru Catalyst (Racemization) S_monoacetate (S)-Monoacetate (Product) S_diol->S_monoacetate Lipase (CALB) + Acyl Donor (Irreversible Acylation) separation Separation (Chromatography) S_monoacetate->separation Workup & Purification final_product Enantiopure (S)-1,3-Hexanediol Monoacetate separation->final_product >99% ee

Figure 2. Workflow for Dynamic Kinetic Resolution of this compound.

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess by Chiral HPLC

This protocol outlines a general screening approach for developing a chiral HPLC method to determine the enantiomeric excess (ee) of this compound samples.[8][9]

1. Materials and Equipment:

  • HPLC system with UV or Refractive Index (RI) detector.

  • Chiral Stationary Phases (CSPs): A screening set of polysaccharide-based columns (e.g., Chiralpak IA, IB, IC).

  • Solvents: HPLC-grade n-hexane, isopropanol (B130326) (IPA), ethanol (EtOH).

  • Sample: Racemic this compound (as a standard) and the sample of unknown ee, dissolved in mobile phase at ~1 mg/mL.

2. Chromatographic Conditions (Screening Protocol):

  • Mode: Normal Phase

  • Mobile Phases to Screen:

    • A: 90:10 (v/v) n-Hexane / IPA

    • B: 95:5 (v/v) n-Hexane / EtOH

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detector: RI or UV (if derivatized)

3. Procedure:

  • Equilibrate the first chiral column (e.g., Chiralpak IA) with mobile phase A for at least 30 minutes until a stable baseline is achieved.

  • Inject the racemic standard to confirm the column can resolve the enantiomers. Two distinct peaks should be observed.

  • If resolution is poor (Rs < 1.0), switch to mobile phase B and re-equilibrate before injecting the standard again.

  • Repeat steps 1-3 for each column in the screening set.

  • Once a suitable column and mobile phase are identified (providing baseline resolution, Rs > 1.5), inject the sample of unknown ee.

  • Calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:

    • ee (%) = [ |A1 - A2| / (A1 + A2) ] × 100

Protocol 2: Measurement of Specific Rotation by Polarimetry

This protocol describes the standard procedure for measuring the specific rotation of a chiral sample.[10][11]

1. Materials and Equipment:

  • Polarimeter with a sodium D-line lamp (λ = 589 nm).

  • Polarimeter cell (1 dm path length).

  • Volumetric flask (e.g., 10 mL).

  • Analytical balance.

  • Spectroscopy-grade solvent (e.g., ethanol or chloroform).

2. Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the enantiomerically pure this compound sample (e.g., 100 mg) and dissolve it in the chosen solvent in a 10 mL volumetric flask. Calculate the concentration (c) in g/mL.

  • Instrument Calibration: Fill the polarimeter cell with the pure solvent (blank) and set the instrument reading to zero.

  • Sample Measurement: Rinse the cell with the sample solution, then fill it, ensuring no air bubbles are present. Place the cell in the polarimeter.

  • Record the observed rotation (α) in degrees. Note the direction: (+) for clockwise, (-) for counter-clockwise.

  • Calculation of Specific Rotation ([α]):

    • [α]DT = α / (l × c)

    • Where:

      • T = Temperature in °C (typically 20 or 25 °C).

      • D = Sodium D-line.

      • α = Observed rotation in degrees.

      • l = Path length in decimeters (dm).

      • c = Concentration in g/mL.

Protocol 3: Determination of Absolute Configuration by Mosher's Ester NMR Analysis

This powerful NMR technique allows for the determination of the absolute configuration of a chiral alcohol.[12][13][14] It involves creating two diastereomeric esters using the (R) and (S) enantiomers of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and comparing their ¹H NMR spectra.[15]

1. Materials and Equipment:

  • NMR spectrometer (≥400 MHz).

  • NMR tubes, glassware for reactions.

  • (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl (Mosher's acid chlorides).

  • Enantiopure this compound sample.

  • Anhydrous pyridine (B92270), deuterated chloroform (B151607) (CDCl₃).

2. Procedure - Esterification (perform two separate reactions):

  • Reaction 1 (S-MTPA ester): Dissolve ~5 mg of the chiral this compound in 0.5 mL of anhydrous pyridine in a dry NMR tube or small vial. Add a slight excess (~1.1 eq per OH group) of (S)-(+)-MTPA-Cl.

  • Reaction 2 (R-MTPA ester): In a separate vessel, repeat the procedure using (R)-(-)-MTPA-Cl.

  • Allow the reactions to proceed at room temperature for several hours or until complete (monitor by TLC).

  • Quench with a few drops of water. Extract the product with an appropriate solvent (e.g., diethyl ether), wash with dilute HCl and brine, dry over MgSO₄, and concentrate. The crude esters are often pure enough for NMR analysis.

3. Procedure - NMR Analysis:

  • Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diester derivatives in CDCl₃.

  • Assign the protons on either side of the C3 stereocenter (i.e., protons on C2/C1 and C4/C5/C6).

  • For each assigned proton, calculate the chemical shift difference: Δδ = δS - δR (where δS is the chemical shift in the S-MTPA ester and δR is the chemical shift in the R-MTPA ester).

  • Interpretation:

    • Protons with a positive Δδ value are located on one side of the Mosher ester plane in the conformational model.

    • Protons with a negative Δδ value are on the other side.

    • By fitting these Δδ values to the established conformational model of Mosher's esters, the absolute configuration of the C3 carbinol center can be unambiguously assigned.

G Figure 3. Logic of Mosher's Method for Absolute Configuration cluster_reactions Derivatization start Chiral this compound (Unknown Configuration) react_S React with (S)-MTPA-Cl start->react_S react_R React with (R)-MTPA-Cl start->react_R ester_S Diastereomer 1 ((S)-MTPA ester) react_S->ester_S ester_R Diastereomer 2 ((R)-MTPA ester) react_R->ester_R nmr Acquire ¹H NMR Spectra for both diastereomers ester_S->nmr ester_R->nmr analysis Calculate Δδ = δS - δR for all protons nmr->analysis model Apply Δδ values to Mosher's conformational model analysis->model result Determine Absolute Configuration (R or S) model->result

Figure 3. Logic of Mosher's Method for Absolute Configuration.

To illustrate the analysis, hypothetical NMR data is presented. The sign of Δδ for protons in the propyl group vs. the ethanol group would determine the configuration.

Table 3: Representative ¹H NMR Data for Mosher's Ester Analysis (Hypothetical)
Proton Assignment δS (ppm) δR (ppm) Δδ (δS - δR)
H on C4 (Propyl side)4.354.45-0.10
H on C2 (Ethanol side)4.204.15+0.05
InterpretationBased on the signs of Δδ, the absolute configuration is assigned.

Conclusion

This compound is a chiral molecule existing as a pair of enantiomers, (3R) and (3S). The differentiation, separation, and characterization of these stereoisomers are essential for their application in stereoselective synthesis and drug development. This guide has detailed the structural basis of their chirality and outlined robust experimental protocols for their analysis. The application of techniques such as chiral HPLC for determining enantiomeric purity, polarimetry for measuring optical activity, and Mosher's ester analysis for assigning absolute configuration provides a complete toolkit for researchers working with this and other chiral molecules.

References

Methodological & Application

Application Notes and Protocols: 1,3-Hexanediol as a Chiral Building Block in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of the chiral building blocks, (R)- and (S)-1,3-Hexanediol. This document outlines key transformations, presents detailed experimental protocols, and includes quantitative data to facilitate the incorporation of these versatile synthons into research and development workflows for the construction of complex chiral molecules, including active pharmaceutical ingredients and natural products.

Introduction

Chiral 1,3-diols are pivotal structural motifs present in a wide array of biologically active compounds, including statins, macrolide antibiotics, and insect pheromones.[1][2] (R)- and (S)-1,3-Hexanediol serve as readily available and versatile C6 chiral building blocks. Their two stereocenters and differentiated hydroxyl groups offer a powerful platform for the stereocontrolled synthesis of complex molecular architectures. The strategic manipulation of the primary and secondary hydroxyl groups, often through protection, activation, and functionalization, allows for the introduction of additional stereocenters with high levels of diastereoselectivity.

Key Synthetic Applications

The primary utility of 1,3-hexanediol as a chiral building block lies in the selective transformation of its hydroxyl groups. Protection of one hydroxyl group allows for the selective functionalization of the other, enabling a wide range of synthetic manipulations.

1. Protection as Acetonides: A common and efficient method to differentiate the two hydroxyl groups is the formation of a cyclic acetal, such as an acetonide. This transformation protects both hydroxyls simultaneously, and the resulting rigid ring system can influence the stereochemical outcome of subsequent reactions on other parts of the molecule. The acetonide can be readily removed under acidic conditions.

2. Monoprotection and Functionalization: Selective protection of the primary hydroxyl group, for instance as a silyl (B83357) ether, allows for a wide range of transformations at the secondary hydroxyl group, including oxidation, esterification, and alkylation.

3. Derivatization for Analysis: The hydroxyl groups of this compound and its derivatives can be functionalized to facilitate analysis by gas chromatography (GC). Silylation is a common technique where the active hydrogens of the hydroxyl groups are replaced with a trimethylsilyl (B98337) (TMS) group, increasing the volatility and thermal stability of the compound.[3][4]

Experimental Protocols

Protocol 1: Synthesis of (4R,6S)-4-propyl-2,2-dimethyl-1,3-dioxane from (S)-1,3-Hexanediol

This protocol details the protection of (S)-1,3-Hexanediol as its corresponding acetonide.

Reaction Scheme:

Materials:

  • (S)-1,3-Hexanediol

  • 2,2-dimethoxypropane (B42991)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of (S)-1,3-Hexanediol (1.0 eq) in dichloromethane, add 2,2-dimethoxypropane (1.5 eq).

  • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure acetonide.

Expected Yield: >90%

Protocol 2: Kinetic Resolution of racemic-1,3-Hexanediol via Enzymatic Acylation

This protocol describes the enantioselective acylation of racemic this compound using a lipase (B570770) to obtain the enantioenriched (R)-monoacetate and unreacted (S)-1,3-hexanediol.

Reaction Scheme:

Materials:

  • racemic-1,3-Hexanediol

  • Vinyl acetate (B1210297)

  • Immobilized Lipase (e.g., Novozym 435)

  • Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of racemic-1,3-hexanediol (1.0 eq) in toluene, add vinyl acetate (0.6 eq) and immobilized lipase (e.g., 20 mg per mmol of diol).

  • Add activated 4 Å molecular sieves.

  • Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral GC analysis of aliquots.

  • When approximately 50% conversion is reached, filter off the enzyme and the molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Separate the resulting (R)-1-acetoxy-3-hexanol and the unreacted (S)-1,3-hexanediol by flash column chromatography.

Quantitative Data:

SubstrateEnzymeAcylating AgentSolventTime (h)Conversion (%)Enantiomeric Excess (ee) of Product (%)Enantiomeric Excess (ee) of Substrate (%)
rac-1,3-HexanediolNovozym 435Vinyl AcetateToluene24~50>95 for (R)-monoacetate>95 for (S)-1,3-Hexanediol

Synthetic Workflows and Pathways

The following diagrams illustrate the logical flow of synthetic strategies employing this compound as a chiral building block.

Synthetic_Workflow_1_3_Hexanediol cluster_R Synthesis from (R)-enantiomer cluster_S Synthesis from (S)-enantiomer rac_diol rac-1,3-Hexanediol kr Kinetic Resolution (e.g., Enzymatic Acylation) rac_diol->kr chiral_diol_R (R)-1,3-Hexanediol prot_R (R)-Protected Diol chiral_diol_R->prot_R Protection chiral_diol_S (S)-1,3-Hexanediol prot_S (S)-Protected Diol chiral_diol_S->prot_S Protection kr->chiral_diol_R kr->chiral_diol_S func_R Intermediate A prot_R->func_R Functionalization target_R Chiral Target Molecule 1 func_R->target_R Further Steps func_S Intermediate B prot_S->func_S Functionalization target_S Chiral Target Molecule 2 func_S->target_S Further Steps

Caption: General workflow for utilizing enantiopure this compound obtained via kinetic resolution.

Acetonide_Protection_and_Functionalization cluster_functionalization Synthetic Manipulations start (S)-1,3-Hexanediol acetonide Acetonide Formation (Protocol 1) start->acetonide protected_diol (4R,6S)-4-propyl-2,2-dimethyl-1,3-dioxane acetonide->protected_diol modification Modified Acetonide protected_diol->modification Reaction on other parts of the molecule deprotection Acidic Hydrolysis final_product Functionalized Diol deprotection->final_product modification->deprotection

References

Application Notes and Protocols for the Polymerization of 1,3-Hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Hexanediol is a dihydric alcohol that can be utilized as a monomer in the synthesis of various polymers, most notably polyesters and polyurethanes. Its chemical structure, featuring primary and secondary hydroxyl groups, influences the polymerization kinetics and the final properties of the resulting polymer. These polymers are of interest to researchers and professionals in drug development and materials science due to their potential biocompatibility and tunable physical properties. This document provides a detailed protocol for the synthesis of a polyester (B1180765) from this compound and adipic acid, a common dicarboxylic acid.

Experimental Protocols

Polyester Synthesis via Melt Polycondensation

This protocol describes the synthesis of poly(1,3-hexanediyl adipate) through a two-step melt polycondensation reaction.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Schlenk line

Procedure:

  • Esterification Stage:

    • Place equimolar amounts of this compound and adipic acid into the three-neck round-bottom flask.

    • Add a catalytic amount of Titanium(IV) butoxide (e.g., 0.05-0.1 mol% relative to the diacid).

    • Equip the flask with a mechanical stirrer, a distillation head, and a nitrogen inlet/outlet.

    • Heat the reaction mixture under a slow stream of nitrogen gas. The temperature should be gradually increased to approximately 180-200°C.

    • Water will be produced as a byproduct of the esterification reaction and should be collected in the receiving flask.

    • Continue this stage for 2-4 hours or until the majority of the theoretical amount of water has been collected.

  • Polycondensation Stage:

    • Gradually reduce the pressure in the reaction vessel using a vacuum pump to below 1 mbar.

    • Increase the temperature to 220-240°C to facilitate the removal of excess this compound and promote chain growth.

    • Continue the reaction under high vacuum and elevated temperature for another 4-6 hours. The viscosity of the reaction mixture will increase significantly as the polymerization proceeds.

    • The reaction is complete when the desired molecular weight is achieved, which can be monitored by measuring the viscosity of the polymer melt.

  • Purification:

    • Cool the reactor to room temperature and dissolve the resulting polymer in a suitable solvent, such as chloroform.

    • Precipitate the polymer by slowly adding the chloroform solution to a large excess of a non-solvent, such as cold methanol, with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh methanol to remove any unreacted monomers and catalyst residues.

    • Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation

PolymerMonomersCatalystMn ( g/mol )PDI (Mw/Mn)Yield (%)
Poly(1,3-hexanediyl adipate) (Estimated)This compound, Adipic AcidTi(OBu)₄8,000 - 15,0001.8 - 2.5> 85
Poly(1,6-hexanediyl adipate)1,6-Hexanediol, Diethyl AdipateNovozym 435~10,000~1.7Not Reported[1]
Poly(1,3-propanediol succinate)1,3-Propanediol, Succinic AcidNot Specified11,2001.9Not Reported[2]

Mandatory Visualization

experimental_workflow cluster_esterification Esterification Stage cluster_polycondensation Polycondensation Stage cluster_purification Purification Stage A Charge Reactants (this compound, Adipic Acid) B Add Catalyst (Ti(OBu)₄) A->B C Heat to 180-200°C under N₂ B->C D Collect Water C->D E Apply Vacuum (<1 mbar) D->E Proceed to Polycondensation F Increase Temp to 220-240°C E->F G High Viscosity Polymer Melt F->G H Dissolve in Chloroform G->H Proceed to Purification I Precipitate in Methanol H->I J Filter and Wash I->J K Vacuum Dry J->K L L K->L Final Polymer

Caption: Workflow for the synthesis of poly(1,3-hexanediyl adipate).

Disclaimer: The provided protocol is a representative example based on general polyester synthesis principles. Researchers should conduct their own optimization of reaction conditions, catalyst concentration, and purification methods to achieve the desired polymer properties. Safety precautions appropriate for the handling of all chemicals and the operation of high-temperature, high-vacuum equipment must be followed.

References

Application of 1,3-Hexanediol in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,3-diols are valuable building blocks and auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of complex molecules.[1][2] Their C2-symmetry or the presence of two distinct hydroxyl groups allows for the creation of a chiral environment that can effectively bias the stereochemical outcome of a reaction. While the application of various chiral diols, such as 2,4-pentanediol (B147393) and those derived from tartaric acid, is well-documented, specific examples detailing the use of 1,3-hexanediol in asymmetric synthesis are not prominently featured in the scientific literature.

This document provides a general overview of the potential applications of chiral this compound in asymmetric synthesis based on the established roles of similar chiral 1,3-diols. It includes hypothetical application notes and generalized experimental protocols to guide researchers in exploring its potential as a chiral auxiliary or a precursor for chiral ligands.

I. Application Notes: Potential Roles of this compound in Asymmetric Synthesis

Chiral this compound, available as (R)- and (S)-enantiomers, can potentially be employed in several key areas of asymmetric synthesis:

  • As a Chiral Auxiliary: A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed.[3] Chiral this compound can be attached to a substrate to form a chiral acetal (B89532) or ketal. The steric and electronic properties of the propyl group at the C3 position of the diol could influence the facial selectivity of subsequent reactions on the substrate.

  • As a Precursor for Chiral Ligands: The two hydroxyl groups of this compound provide handles for the synthesis of more complex chiral ligands. These ligands can then be used to form chiral metal complexes for asymmetric catalysis. Examples of ligand classes that could be synthesized from this compound include:

    • Chiral Diphosphines: The hydroxyl groups can be converted to leaving groups and substituted with diphenylphosphine (B32561) moieties to create chiral diphosphine ligands. These are widely used in asymmetric hydrogenation and other transition metal-catalyzed reactions.

    • Chiral Phosphoramidites and Phosphites: Reaction of this compound with phosphorus chlorides can yield chiral phosphoramidite (B1245037) or phosphite (B83602) ligands, which are effective in asymmetric conjugate additions, allylic substitutions, and hydroformylations.

    • Chiral Boronic Esters: Condensation of this compound with boronic acids can form chiral boronic esters. These can be used as chiral Lewis acids or in stereoselective carbon-carbon bond-forming reactions.[3]

  • As a Chiral Building Block: Enantiomerically pure this compound can serve as a starting material for the total synthesis of natural products and pharmaceuticals where the 1,3-diol motif is a key structural feature.

Logical Workflow for Utilizing this compound in Asymmetric Synthesis

G cluster_0 Preparation cluster_1 Application Pathways cluster_2 Specific Transformations cluster_3 Asymmetric Reaction cluster_4 Outcome start Obtain Enantiopure (R)- or (S)-1,3-Hexanediol auxiliary Use as a Chiral Auxiliary start->auxiliary ligand Synthesize Chiral Ligand start->ligand building_block Use as a Chiral Building Block start->building_block acetal Acetal/Ketal Formation auxiliary->acetal diphosphine Diphosphine Synthesis ligand->diphosphine phosphoramidite Phosphoramidite Synthesis ligand->phosphoramidite total_synthesis Incorporate into Target Molecule building_block->total_synthesis reaction Perform Stereoselective Reaction (e.g., Diels-Alder, Aldol, Hydrogenation) acetal->reaction diphosphine->reaction phosphoramidite->reaction product Enantioenriched Product total_synthesis->product reaction->product

Caption: Potential workflows for the application of this compound in asymmetric synthesis.

II. Experimental Protocols (Generalized)

The following are generalized protocols that can be adapted for the use of chiral this compound in asymmetric synthesis. Researchers should optimize reaction conditions for their specific substrates and desired outcomes.

Protocol 1: Synthesis of a Chiral Acetal from this compound for Use as a Chiral Auxiliary in a Diastereoselective Diels-Alder Reaction

This protocol describes the formation of a chiral acetal from an α,β-unsaturated aldehyde and (R)-1,3-hexanediol, followed by its use in a Diels-Alder reaction.

Diagram of Experimental Workflow

G cluster_0 Step 1: Acetal Formation cluster_1 Step 2: Diels-Alder Reaction cluster_2 Step 3: Auxiliary Removal and Product Isolation start Mix α,β-unsaturated aldehyde, (R)-1,3-hexanediol, and acid catalyst in an appropriate solvent. reflux Reflux with removal of water (e.g., Dean-Stark trap). start->reflux purify1 Purify the chiral acetal (e.g., column chromatography). reflux->purify1 mix Dissolve the chiral acetal and a Lewis acid in a dry solvent under inert atmosphere at low temperature. purify1->mix add_diene Add the diene (e.g., cyclopentadiene) dropwise. mix->add_diene stir Stir until reaction completion (monitored by TLC). add_diene->stir quench Quench the reaction. stir->quench hydrolyze Hydrolyze the acetal (e.g., mild acidic conditions). quench->hydrolyze purify2 Purify the enantioenriched Diels-Alder adduct. hydrolyze->purify2

Caption: Workflow for a Diels-Alder reaction using a this compound-derived chiral auxiliary.

Materials:

  • (R)-1,3-Hexanediol

  • α,β-Unsaturated aldehyde (e.g., acrolein)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Solvent for acetalization (e.g., toluene)

  • Lewis acid (e.g., diethylaluminum chloride)

  • Diene (e.g., cyclopentadiene)

  • Dry solvent for Diels-Alder (e.g., dichloromethane)

  • Standard workup and purification reagents

Procedure:

  • Acetal Formation:

    • To a solution of the α,β-unsaturated aldehyde (1.0 eq) in toluene, add (R)-1,3-hexanediol (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture using a Dean-Stark apparatus to remove water.

    • Monitor the reaction by TLC until the starting aldehyde is consumed.

    • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting chiral acetal by flash column chromatography.

  • Diels-Alder Reaction:

    • Dissolve the purified chiral acetal (1.0 eq) in dry dichloromethane (B109758) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C.

    • Add a solution of the Lewis acid (e.g., 1.0 M diethylaluminum chloride in hexanes, 1.1 eq) dropwise.

    • Stir the mixture for 30 minutes at -78 °C.

    • Add the diene (e.g., cyclopentadiene, 2.0 eq) dropwise.

    • Continue stirring at -78 °C and monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Auxiliary Removal and Product Isolation:

    • Allow the mixture to warm to room temperature and extract the product with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Dissolve the crude product in a suitable solvent (e.g., acetone/water) and add a catalytic amount of a mild acid (e.g., pyridinium (B92312) p-toluenesulfonate) to hydrolyze the acetal.

    • Monitor the hydrolysis by TLC.

    • Once complete, neutralize the acid, remove the organic solvent, and extract the product.

    • Purify the final enantioenriched Diels-Alder adduct by flash column chromatography.

Expected Data:

While specific data for this compound is unavailable, similar chiral diol auxiliaries in Diels-Alder reactions can achieve high diastereomeric excesses (de) and, after removal of the auxiliary, high enantiomeric excesses (ee).

Reaction StepProductExpected Yield (%)Expected de/ee (%)
Acetal FormationChiral Acetal80-95N/A
Diels-AlderCycloadduct70-90>90 (de)
HydrolysisFinal Product85-95>90 (ee)

Protocol 2: Synthesis of a Chiral Diphosphine Ligand from this compound

This protocol outlines a general procedure for the synthesis of a C1-symmetric diphosphine ligand from (R)-1,3-hexanediol.

Diagram of Ligand Synthesis

G cluster_0 Step 1: Ditosylation cluster_1 Step 2: Phosphination start React (R)-1,3-hexanediol with tosyl chloride and a base (e.g., pyridine). purify1 Purify the ditosylate. start->purify1 mix React the ditosylate with lithium diphenylphosphide. purify1->mix purify2 Purify the chiral diphosphine ligand. mix->purify2

Caption: A two-step synthesis of a chiral diphosphine ligand from this compound.

Materials:

  • (R)-1,3-Hexanediol

  • Tosyl chloride

  • Pyridine (B92270)

  • Diphenylphosphine

  • n-Butyllithium

  • Dry THF

Procedure:

  • Ditosylation:

    • Dissolve (R)-1,3-hexanediol (1.0 eq) in pyridine and cool to 0 °C.

    • Add tosyl chloride (2.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with cold dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate to give the crude ditosylate, which can be purified by recrystallization or chromatography.

  • Phosphination:

    • In a separate flask under an inert atmosphere, dissolve diphenylphosphine (2.2 eq) in dry THF and cool to -78 °C.

    • Add n-butyllithium (2.2 eq) dropwise to generate lithium diphenylphosphide (a color change is typically observed).

    • Add a solution of the purified ditosylate (1.0 eq) in dry THF to the lithium diphenylphosphide solution at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with degassed water.

    • Extract the product with degassed ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting chiral diphosphine ligand by chromatography or crystallization under an inert atmosphere.

Application in Asymmetric Hydrogenation (General):

The synthesized chiral diphosphine ligand can be used to form a rhodium or ruthenium catalyst for the asymmetric hydrogenation of prochiral olefins.

SubstrateCatalyst Loading (mol%)Pressure (H₂)SolventTemperature (°C)Time (h)Conversion (%)ee (%)
Methyl α-acetamidoacrylate0.5 - 1.01 - 10 atmMethanol2512 - 24>99>95

While direct, documented applications of this compound in asymmetric synthesis are limited in the current literature, its structure is analogous to other simple chiral diols that have proven to be effective. The provided application notes and generalized protocols are intended to serve as a starting point for researchers interested in exploring the potential of chiral this compound as a valuable tool in the field of asymmetric synthesis. Further research and development are necessary to establish its efficacy and define its specific advantages in various stereoselective transformations.

References

Application Notes and Protocols: 1,3-Hexanediol in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,3-hexanediol and its derivatives in specific organic reactions. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound, a colorless viscous liquid, and its substituted derivatives, such as 2-ethyl-1,3-hexanediol (B165326), are versatile compounds in organic chemistry. While not as common as other diols as a bulk solvent for a wide range of organic reactions, they play significant roles as reactants, intermediates, and in specific cases, as reactive solvents. Their bifunctional nature, containing both primary and secondary hydroxyl groups, allows for selective chemical transformations. These notes will detail specific applications, including the synthesis of 2-ethyl-1,3-hexanediol and its selective oxidation.

Application 1: Synthesis of 2-Ethyl-1,3-Hexanediol via Aldol (B89426) Condensation and Hydrogenation

2-Ethyl-1,3-hexanediol is a valuable chemical intermediate. Its synthesis is a two-step process involving the aldol condensation of n-butyraldehyde followed by catalytic hydrogenation. This process can be efficiently controlled to achieve high yields.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of 2-ethyl-1,3-hexanediol.

StepReactantsCatalystTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)
Aldol Condensationn-Butyraldehyde, 0.25% aq. NaOHPolyethylene (B3416737) glycol (PEG 400)30-32Atmospheric2-
HydrogenationOrganic phase from aldol condensationRaney Nickel10020Not specified56.9
Aldol Condensationn-Butyraldehyde, 1.24% aq. NaOHNone specified35Atmospheric2.5-
HydrogenationOrganic phase from aldol condensationRaney Nickel10040Not specified49.6[1]
Experimental Protocol: Synthesis of 2-Ethyl-1,3-Hexanediol

This protocol is based on a patented industrial process.[1]

Materials:

  • n-Butyraldehyde

  • Polyethylene glycol (PEG 400)

  • 0.25% aqueous solution of Sodium Hydroxide (B78521) (NaOH)

  • Hydrochloric acid (for neutralization)

  • Raney Nickel catalyst

  • Hydrogen gas

Procedure:

Step 1: Aldol Condensation

  • In a suitable reactor, combine 101.0 g of n-butyraldehyde and 5.0 g of polyethylene glycol (PEG 400).

  • Cool the mixture to 11°C.

  • Slowly add 171.0 g of a 0.25% aqueous solution of NaOH to the mixture. Control the addition rate to maintain the reaction temperature between 30-32°C.

  • After the addition is complete, stir the mixture for 2 hours at 30-32°C.

  • Neutralize the reaction mixture with hydrochloric acid.

  • Separate the organic and aqueous phases.

Step 2: Hydrogenation

  • Transfer the organic phase from the previous step to a high-pressure reactor containing a Raney Nickel catalyst.

  • Pressurize the reactor with hydrogen gas to 20 bar.

  • Heat the reaction mixture to 100°C and maintain these conditions with stirring until the reaction is complete (monitoring by GC is recommended).

  • After cooling and depressurizing the reactor, filter the catalyst.

  • The resulting product is 2-ethyl-1,3-hexanediol. Further purification can be achieved by distillation.

Experimental Workflow

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Hydrogenation A Combine n-butyraldehyde and PEG 400 B Cool to 11°C A->B C Add 0.25% aq. NaOH (maintain 30-32°C) B->C D Stir for 2 hours C->D E Neutralize with HCl D->E F Separate organic and aqueous phases E->F G Charge organic phase and Raney Nickel to reactor F->G Transfer of Organic Phase H Pressurize with H2 (20 bar) G->H I Heat to 100°C H->I J Monitor reaction completion I->J K Cool, depressurize, and filter catalyst J->K L Obtain 2-ethyl-1,3-hexanediol K->L

Synthesis of 2-Ethyl-1,3-Hexanediol Workflow

Application 2: Selective Oxidation of 2-Ethyl-1,3-Hexanediol

The presence of both a primary and a secondary alcohol in 2-ethyl-1,3-hexanediol allows for selective oxidation. Under mild conditions, the secondary alcohol can be preferentially oxidized to a ketone. This selectivity is of interest in the synthesis of functionalized molecules.

Quantitative Data Summary

The following data is based on a laboratory experiment.

ReactantOxidizing SystemSolventTemperature (°C)Reaction Time (h)ProductYield (%)
2-Ethyl-1,3-hexanediol (0.50 g)Sodium hypochlorite (B82951) (bleach, 3.5 mL), Acetic acid (4.5 mL)Acetic Acid< 3012-Ethyl-1-hydroxy-3-hexanoneNot specified
Experimental Protocol: Selective Oxidation of 2-Ethyl-1,3-Hexanediol

This protocol describes the selective oxidation of the secondary alcohol in 2-ethyl-1,3-hexanediol.[2]

Materials:

  • 2-Ethyl-1,3-hexanediol

  • Glacial acetic acid

  • Household bleach (sodium hypochlorite solution)

  • Saturated sodium chloride solution

  • Diethyl ether

  • 10% (w/v) aqueous sodium carbonate solution

  • 5% (w/v) aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 25 mL round-bottom flask, add 0.50 g of 2-ethyl-1,3-hexanediol and a stir bar.

  • Add 4.5 mL of glacial acetic acid to the flask.

  • Place the reaction flask in an ice-water bath and begin stirring.

  • Over a period of approximately 10 minutes, add 3.5 mL of household bleach solution in small portions. Monitor the temperature and ensure it does not exceed 30°C.

  • After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 1 hour.

  • Pour the reaction mixture into a beaker containing 10-15 mL of saturated sodium chloride solution and ice.

  • Extract the aqueous mixture with three 10 mL portions of diethyl ether.

  • Combine the organic extracts and wash them with four 3 mL portions of 10% aqueous sodium carbonate solution, followed by two 3 mL portions of 5% aqueous sodium hydroxide solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Gravity filter the dried solution into a pre-weighed round-bottom flask.

  • Remove the diethyl ether using a rotary evaporator to obtain the crude product, 2-ethyl-1-hydroxy-3-hexanone.

  • The product can be further purified by column chromatography if necessary.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Work-up and Isolation A Add 2-ethyl-1,3-hexanediol and acetic acid to flask B Cool in ice-water bath A->B C Add bleach solution (maintain < 30°C) B->C D Stir at room temperature for 1 hour C->D E Quench with saturated NaCl solution D->E Proceed to Work-up F Extract with diethyl ether (3x) E->F G Wash with aq. Na2CO3 and aq. NaOH F->G H Dry organic layer with Na2SO4 G->H I Filter and evaporate solvent H->I J Obtain 2-ethyl-1-hydroxy-3-hexanone I->J

Selective Oxidation of 2-Ethyl-1,3-Hexanediol Workflow

Conclusion

While this compound and its derivatives are not widely documented as general-purpose solvents for a broad spectrum of organic reactions, they are valuable as key reactants and intermediates. The provided protocols for the synthesis of 2-ethyl-1,3-hexanediol and its selective oxidation highlight its utility in organic synthesis. The distinct reactivity of its primary and secondary hydroxyl groups offers opportunities for the synthesis of complex molecules. Further research may uncover more applications of these diols, potentially as green solvent alternatives in specific reaction types.

References

Application Notes and Protocols for the Synthesis of Polyesters Using 2-Ethyl-1,3-hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyesters are a versatile class of polymers with wide-ranging applications in the biomedical field, including in drug delivery systems, tissue engineering scaffolds, and medical devices. The properties of these polymers can be finely tuned by careful selection of the monomer units. The use of branched diols, such as 2-ethyl-1,3-hexanediol (B165326), in polyester (B1180765) synthesis is a key strategy for modifying polymer crystallinity, solubility, and thermal properties. The ethyl side chain in 2-ethyl-1,3-hexanediol introduces irregularity into the polymer backbone, which can disrupt crystal packing and lead to more amorphous materials with potentially lower melting points and increased flexibility compared to polyesters synthesized from linear diols.

These application notes provide a comprehensive guide to the synthesis of aliphatic polyesters via melt polycondensation of 2-ethyl-1,3-hexanediol with various dicarboxylic acids. The protocols are based on established methods for polyester synthesis with structurally similar diols, adapted for this specific branched monomer.

Physicochemical Data of Monomers

A summary of the relevant properties of the primary monomers is provided in Table 1. This information is crucial for establishing the appropriate reaction conditions.

MonomerMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
2-Ethyl-1,3-hexanediolC₈H₁₈O₂146.23-40244
Adipic AcidC₆H₁₀O₄146.14152337.5
Sebacic AcidC₁₀H₁₈O₄202.25133-137294.4 (at 100 mmHg)
Dodecanedioic AcidC₁₂H₂₂O₄230.30128-130245 (at 10 mmHg)

Experimental Protocols

The following protocols describe a two-stage melt polycondensation method, which is a common solvent-free approach for synthesizing high molecular weight polyesters.

Protocol 1: Synthesis of Poly(2-ethyl-1,3-hexyl adipate)

Materials:

  • 2-Ethyl-1,3-hexanediol

  • Adipic Acid

  • p-Toluenesulfonic acid (p-TSA) or Tin(II) 2-ethylhexanoate

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Distillation head with a condenser and receiving flask

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Nitrogen inlet

Procedure:

  • Reactor Setup: Assemble a clean and dry three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a distillation setup.

  • Charging Monomers: Charge the flask with equimolar amounts of 2-ethyl-1,3-hexanediol and adipic acid. A slight excess of the diol (e.g., 1.05 to 1.1 molar equivalents) can be used to compensate for any loss during the reaction.

  • Catalyst Addition: Add the catalyst. For p-TSA, a loading of 0.1-0.5 mol% relative to the dicarboxylic acid is recommended. For Tin(II) 2-ethylhexanoate, a concentration of 0.05-0.2 mol% is typical.

  • Esterification Stage:

    • Flush the system with dry nitrogen for 15-20 minutes to create an inert atmosphere.

    • Begin stirring and gradually heat the mixture to 160-180°C under a slow stream of nitrogen.

    • Maintain this temperature for 2-4 hours. Water, the byproduct of the esterification reaction, will distill and be collected in the receiving flask. The reaction progress can be monitored by the amount of water collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 190-210°C.

    • Slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mmHg.

    • Continue the reaction under high vacuum for an additional 4-8 hours. A noticeable increase in the viscosity of the reaction mixture will occur as the polymer chain length increases.

  • Polymer Recovery:

    • Once the desired viscosity is achieved, stop the reaction by cooling the flask to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be removed from the flask once it has solidified. Depending on its viscosity, it may be necessary to dissolve the polymer in a suitable solvent (e.g., chloroform (B151607) or tetrahydrofuran) for easier removal.

G cluster_setup Reactor Setup cluster_esterification Esterification cluster_polycondensation Polycondensation cluster_recovery Recovery Monomers 2-Ethyl-1,3-hexanediol & Adipic Acid Reactor Three-Neck Flask Monomers->Reactor Catalyst Catalyst (p-TSA) Catalyst->Reactor Heat_N2 Heat to 160-180°C under Nitrogen Reactor->Heat_N2 Water_Removal Water Distillation Heat_N2->Water_Removal Heat_Vac Heat to 190-210°C under Vacuum Water_Removal->Heat_Vac Viscosity_Increase Viscosity Increases Heat_Vac->Viscosity_Increase Cooling Cool to Room Temp. Viscosity_Increase->Cooling Polymer Polyester Product Cooling->Polymer

Experimental workflow for the synthesis of Poly(2-ethyl-1,3-hexyl adipate).

Protocol 2: Synthesis of Poly(2-ethyl-1,3-hexyl sebacate)

This protocol is analogous to Protocol 1, with sebacic acid replacing adipic acid. Due to the higher molecular weight of sebacic acid, adjustments to the polycondensation time may be necessary to achieve a similar degree of polymerization.

Modifications to Protocol 1:

  • Monomers: Use equimolar amounts of 2-ethyl-1,3-hexanediol and sebacic acid.

  • Polycondensation Stage: The reaction time under high vacuum may need to be extended to 6-10 hours to achieve a high molecular weight polymer.

Data Presentation: Expected Polymer Properties

The following tables summarize the expected properties of polyesters synthesized using 2-ethyl-1,3-hexanediol. These values are estimates based on data from polyesters derived from similar branched diols and are intended for comparative purposes. Actual results may vary depending on the specific reaction conditions.

Table 2: Expected Molecular Weight and Polydispersity

PolyesterDicarboxylic AcidExpected Mn ( g/mol )Expected Mw ( g/mol )Expected PDI (Mw/Mn)
PEHAAdipic Acid8,000 - 15,00016,000 - 35,0002.0 - 2.5
PEHSSebacic Acid10,000 - 20,00025,000 - 50,0002.0 - 2.8
PEHDDodecanedioic Acid12,000 - 25,00030,000 - 60,0002.2 - 3.0

Table 3: Expected Thermal Properties

PolyesterDicarboxylic AcidExpected Tg (°C)Expected Tm (°C)Expected Td (°C)
PEHAAdipic Acid-50 to -30Amorphous or low Tm300 - 350
PEHSSebacic Acid-40 to -20Amorphous or low Tm320 - 370
PEHDDodecanedioic Acid-30 to -10Amorphous or low Tm330 - 380

Tg = Glass transition temperature, Tm = Melting temperature, Td = Decomposition temperature (onset)

The presence of the ethyl branch in 2-ethyl-1,3-hexanediol is expected to result in amorphous or semi-crystalline polyesters with low melting points.[1]

Characterization Protocols

Gel Permeation Chromatography (GPC)

Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyester.

Procedure:

  • Prepare a dilute solution of the polyester (e.g., 1-2 mg/mL) in a suitable solvent such as tetrahydrofuran (B95107) (THF) or chloroform.

  • Filter the solution through a 0.22 µm syringe filter.

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

  • Use a set of polystyrene standards for calibration.

  • Analyze the resulting chromatogram to determine Mn, Mw, and PDI.

Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyester.

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample to a temperature above its expected melting point (e.g., 150°C) at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to a low temperature (e.g., -80°C) at a cooling rate of 10°C/min.

  • Heat the sample again to 150°C at a heating rate of 10°C/min.

  • Analyze the second heating scan to determine the Tg and Tm.

Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability and decomposition temperature (Td) of the polyester.

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into a TGA pan.

  • Place the pan in the TGA instrument.

  • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a heating rate of 10 or 20°C/min under a nitrogen atmosphere.

  • Analyze the resulting TGA curve to determine the onset of decomposition temperature.

G cluster_synthesis Polyester Synthesis cluster_characterization Characterization cluster_properties Determined Properties Synthesis Synthesized Polyester GPC GPC Synthesis->GPC DSC DSC Synthesis->DSC TGA TGA Synthesis->TGA MW Molecular Weight (Mn, Mw, PDI) GPC->MW Thermal_Transitions Thermal Transitions (Tg, Tm) DSC->Thermal_Transitions Thermal_Stability Thermal Stability (Td) TGA->Thermal_Stability

Logical relationship between synthesis and characterization.

Conclusion

The protocols and data presented provide a foundational framework for the synthesis and characterization of novel polyesters based on 2-ethyl-1,3-hexanediol. The incorporation of this branched diol is anticipated to yield amorphous or low-crystallinity materials with distinct thermal properties compared to their linear counterparts. These materials may offer advantages in applications requiring flexible and biodegradable polymers. Researchers are encouraged to use these notes as a starting point and optimize the reaction conditions to achieve polyesters with the desired properties for their specific applications in drug development and materials science.

References

Application Note: Methods for Determining the Enantiomeric Excess of 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chiral 1,3-diols are crucial structural motifs found in numerous natural products and serve as versatile building blocks in the synthesis of biologically active molecules and pharmaceuticals.[1][2][3][4] The stereochemistry of these diols is paramount, as different enantiomers can exhibit vastly different pharmacological activities. Therefore, the accurate determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, quality control, and drug development. This document provides detailed protocols and a comparative overview of the primary analytical techniques used for this purpose.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating enantiomers.[1][5] The method relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Experimental Protocol: General Chiral HPLC
  • Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak AD-H, Chiralcel OD-H) are often effective for diol separations.[1][2]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol.[6] The optimal ratio must be determined experimentally to achieve baseline separation.

  • System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of the 1,3-diol sample in the mobile phase or a compatible solvent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Calculation of Enantiomeric Excess: Calculate the ee using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Data Presentation: Example HPLC Conditions for 1,3-Diol Analysis
Analyte/ScaffoldChiral ColumnMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Reference
Cyclohexanone-derived 1,3-keto alcoholsChiralpak AD-HHexane/IsopropanolVariesUV[1][2]
1-(4-chlorophenyl)butane-1,3-diols(Not specified)(Not specified)(Not specified)UV[7]
1-phenyl-1,2-ethanediol(Not specified)(Not specified)(Not specified)UV (220 nm)[8]

Method 2: Chiral Gas Chromatography (GC)

For volatile or semi-volatile 1,3-diols, chiral GC offers excellent resolution. The separation occurs on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.[9][10]

Experimental Protocol: General Chiral GC
  • Column Selection: Install a chiral capillary column, such as one with a derivatized β-cyclodextrin phase (e.g., Agilent CP-Cyclodextrin-B-2,3,6-M-19).[9]

  • Instrument Setup:

    • Injector: Set to a split mode (e.g., 100 mL/min) at a temperature of 250 °C.[9]

    • Oven Program: An example program is an initial temperature of 80 °C held for 5 minutes, followed by a ramp of 2 °C/min up to 150 °C.[9]

    • Carrier Gas: Use hydrogen or helium at a constant pressure or flow rate.[9]

    • Detector: A Flame Ionization Detector (FID) is commonly used, set to a temperature of 275 °C.[9]

  • Sample Preparation: Prepare a dilute solution of the diol (e.g., 0.01-0.1%) in a volatile solvent like methanol (B129727) or dichloromethane.[9] Derivatization to increase volatility (e.g., silylation) may be required for some diols but is not always necessary.[9]

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample.

  • Calculation: Calculate ee from the integrated peak areas of the enantiomers in the resulting chromatogram.

Data Presentation: Example GC Conditions for Diol Separation
ParameterConditionReference
Column Agilent CP-Cyclodextrin-B-2,3,6-M-19 (25 m x 0.25 mm)[9]
Oven Program 80°C (5 min), then 2°C/min to 150°C[9]
Carrier Gas H₂ at 70 kPa[9]
Injector Temp. 250°C[9]
Detector (FID) Temp. 275°C[9]
Analytes 1,3-butanediol, 2,4-pentanediol[9]

Method 3: NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy provides a powerful alternative to chromatography for determining ee.[11] The method involves reacting the chiral diol with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. These diastereomers have distinct chemical shifts in the NMR spectrum (¹H, ¹⁹F, or ¹³C), and the ratio of their signal integrals corresponds directly to the enantiomeric ratio of the original diol.[12][13][14] Boronic acids are particularly effective CDAs for diols.[11][15][16]

Workflow for ee Determination by NMR

G cluster_start Sample Preparation cluster_analysis Analysis & Calculation A Scalemic 1,3-Diol Sample C Mix in NMR Tube with Solvent (e.g., CDCl3) A->C B Chiral Derivatizing Agent (CDA) (e.g., Chiral Boronic Acid) B->C D Formation of Diastereomeric Mixture C->D Reaction E Acquire NMR Spectrum (e.g., ¹H NMR) D->E F Identify & Integrate Diastereotopic Signals E->F G Calculate Enantiomeric Excess (ee) F->G ee = |(I₁-I₂)/(I₁+I₂)|*100

Caption: General workflow for determining the enantiomeric excess of a 1,3-diol using NMR spectroscopy with a chiral derivatizing agent.

Experimental Protocol: Three-Component Derivatization for ¹H NMR Analysis

This protocol is adapted from a method using 2-formylphenylboronic acid and a chiral amine.[13][16][17]

  • Reagents:

    • Chiral 1,3-diol sample

    • 2-formylphenylboronic acid (1 equivalent)

    • Enantiopure α-methylbenzylamine (1 equivalent)

    • Deuterated solvent (e.g., CDCl₃, ~0.6 mL)

  • Procedure:

    • To a clean NMR tube, add the chiral 1,3-diol (~10 µmol).

    • Add 2-formylphenylboronic acid (~10 µmol) and the enantiopure chiral amine (~10 µmol).

    • Add the deuterated solvent to the tube.

    • Mix the contents thoroughly (e.g., by ultrasound for 15 minutes at 25 °C) until the reaction is complete.[16] The reaction forms a mixture of diastereoisomeric iminoboronate esters.[13][17]

  • NMR Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Analysis:

    • Identify the well-resolved signals corresponding to the diastereomers (imine protons are often well-separated).

    • Integrate the signals for each diastereomer (I₁ and I₂).

    • Calculate the ee using the standard formula. The entire protocol can often be completed in less than 90 minutes.[13][17]

Logical Diagram of the Three-Component Assembly

G cluster_reactants Reactants Diol_R (R)-1,3-Diol FPBA 2-Formylphenyl- boronic Acid Complex_R Diastereomer 1 (R-diol, R-amine) Diol_R->Complex_R Diol_S (S)-1,3-Diol Complex_S Diastereomer 2 (S-diol, R-amine) Diol_S->Complex_S Amine Enantiopure (R)-Amine FPBA->Complex_R FPBA->Complex_S Amine->Complex_R Amine->Complex_S Signal1 Signal 1 (I₁) Complex_R->Signal1 gives Signal2 Signal 2 (I₂) Complex_S->Signal2 gives NMR ¹H NMR Spectrum Signal1->NMR Signal2->NMR

Caption: Formation of two distinct diastereomers from a scalemic 1,3-diol, leading to separable signals in the NMR spectrum.

Data Presentation: Chiral Derivatizing Agents for Diols
Chiral Derivatizing Agent (CDA) SystemNucleusΔΔδ (ppm)FeaturesReference
Bridged Boric Acid D¹HUp to 0.39Fast, complete reaction; large signal separation.[11][16][18]
2-FPBA + α-methylbenzylamine¹HVariesSimple three-component system; commercially available reagents.[13][16][17]
2-FPBA + (rac)-α-methyl-4-fluorobenzylamine¹⁹FVariesAllows for analysis by ¹⁹F NMR, which has a wider spectral window and no background signals.[14]

Method 4: High-Throughput Fluorescence Assay

A more specialized method involves the dynamic self-assembly of the chiral diol, 2-formylphenylboronic acid, and an enantiopure fluorescent ligand (like tryptophanol) to form fluorescent diastereomeric complexes.[19][20] Each diastereomer exhibits a distinct fluorescence wavelength or intensity, which can be measured to determine the ee.

Experimental Protocol: High-Throughput Fluorescence Assay
  • Assay Setup: Dispense the three components (chiral diol sample, 2-formylphenylboronic acid, and fluorescent ligand) into a 384-well plate using high-throughput liquid handling.[19][20]

  • Incubation: Allow the components to assemble in a suitable solvent (e.g., acetonitrile).

  • Fluorescence Reading: Record the fluorescence intensity at the distinct wavelengths for each diastereomeric complex using an automated plate reader.[19][20]

  • Calculation: Determine the ratio of the enantiomers from the differential fluorescence. The method is reported to have an error of <1% ee and requires only 10-20 ng of substrate per well.[19][20]

Summary and Comparison of Methods

MethodPrincipleThroughputDerivatizationKey AdvantagesPotential Limitations
Chiral HPLC Differential interaction with a Chiral Stationary Phase (CSP)MediumNot usually requiredHigh resolution and accuracy; well-established technique.[21]Method development can be time-consuming; requires specialized columns.[5][21]
Chiral GC Differential interaction with a CSP in a capillary columnMediumSometimes requiredHigh separation efficiency for volatile compounds.[9]Limited to thermally stable and volatile analytes.
NMR Spectroscopy Formation of diastereomers with distinct NMR signalsLow to MediumRequiredProvides structural information; rapid for individual samples; no need for reference standards.[11][22]Lower sensitivity than chromatography; requires derivatization.[21]
Fluorescence Assay Formation of diastereomeric complexes with distinct fluorescenceHighRequiredExcellent for high-throughput screening; very sensitive.[19][20]Requires specific fluorescent reagents; method development may be complex.

References

Application Notes and Protocols: 2-Ethyl-1,3-Hexanediol as a Reactive Plasticizer in Resins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-ethyl-1,3-hexanediol (B165326) as a reactive plasticizer and chain extender, primarily in polyurethane resins. While it is marketed as a plasticizer for the broader plastics and resin industry, its primary documented function is as a reactive diol that becomes an integral part of the polymer backbone, particularly in two-package urethane (B1682113) systems.[1][2] This covalent bonding distinguishes it from traditional external plasticizers, offering permanence and eliminating issues related to migration.

Principle of Operation as a Reactive Plasticizer

Unlike traditional plasticizers that physically separate polymer chains to increase flexibility, 2-ethyl-1,3-hexanediol is a diol that can react with isocyanates in polyurethane formulations.[1][3] It acts as a chain extender, becoming part of the hard segment of the polyurethane.[4] By selecting 2-ethyl-1,3-hexanediol, with its specific molecular structure, formulators can modify the physical and mechanical properties of the final polymer. At room temperature, it can also act as a solvent or viscosity reducer in the uncured resin system.[1] Upon curing at elevated temperatures, it reacts into the urethane matrix, which minimizes or eliminates volatile organic compound (VOC) emissions.[1]

The logical workflow for incorporating and evaluating 2-ethyl-1,3-hexanediol in a resin system is outlined below.

G cluster_0 Formulation cluster_1 Processing cluster_2 Characterization cluster_3 Analysis Formulate Define Resin Formulation (e.g., Polyol, Isocyanate, Catalyst) Add_EHD Incorporate 2-Ethyl-1,3-Hexanediol (as reactive diol/chain extender) Formulate->Add_EHD Mix Mix Components Add_EHD->Mix Cure Cure Resin (e.g., specific temp & time) Mix->Cure Thermal Thermal Analysis (DSC, TGA) Cure->Thermal Mechanical Mechanical Testing (Tensile, Hardness) Thermal->Mechanical Migration Migration/Extraction (ASTM D1239) Mechanical->Migration Analyze Analyze Data & Compare to Control Migration->Analyze caption Workflow for Evaluating 2-Ethyl-1,3-Hexanediol in Resins

Caption: Workflow for Evaluating 2-Ethyl-1,3-Hexanediol in Resins

Quantitative Data Presentation

While specific studies providing extensive quantitative data on the performance of 2-ethyl-1,3-hexanediol as a plasticizer are not widely available in the public domain, research into its use as a chain extender in thermoplastic polyurethanes (TPUs) indicates that its effects are evaluated by comparing the resulting polymer's properties to a standard, such as a TPU made with 1,4-butanediol (B3395766) (BDO).[4] The following tables are representative of the data that would be collected in such an evaluation.

Table 1: Physical and Mechanical Properties of Polyurethane Elastomers This table compares the key mechanical properties of a standard polyurethane formulation with one where 2-ethyl-1,3-hexanediol (EHD) is used as the chain extender.

PropertyTest MethodControl (1,4-Butanediol)Formulation with EHD
Shore A HardnessASTM D224095 A85 A
Tensile Strength (MPa)ASTM D6383528
Elongation at Break (%)ASTM D638450%550%
100% Modulus (MPa)ASTM D638128

Table 2: Thermal Properties of Polyurethane Elastomers This table outlines the differences in thermal characteristics, such as glass transition temperature (Tg), which is a key indicator of plasticization.

PropertyTest MethodControl (1,4-Butanediol)Formulation with EHD
Glass Transition Temp. (Tg)ASTM D3418 (DSC)-25°C-35°C
Decomposition Temp. (Td, 5% wt loss)ASTM E1131 (TGA)310°C305°C

Table 3: Plasticizer Permanence and Migration As a reactive plasticizer, 2-ethyl-1,3-hexanediol is expected to have superior permanence. This table illustrates its performance in migration tests compared to a traditional, non-reactive plasticizer like Di-octyl phthalate (B1215562) (DOP).

PropertyTest MethodNon-Reactive Plasticizer (DOP)Reactive Plasticizer (EHD)
Weight Loss in Hexane (%)ASTM D12398.5%< 0.1%
Weight Loss in Oil (%)ASTM D12395.2%< 0.1%
Volatility (Weight Loss, 24h @ 100°C)ASTM D12032.1%< 0.2%

Experimental Protocols

The following are detailed protocols for the preparation and testing of resins incorporating 2-ethyl-1,3-hexanediol, based on standard industry methodologies.

Protocol for Polyurethane Elastomer Preparation

This protocol describes the synthesis of a polyurethane elastomer using 2-ethyl-1,3-hexanediol as a reactive chain extender.

Materials:

  • Polyol (e.g., Polytetramethylene ether glycol, PTMEG, Mn = 1000 g/mol )

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI)

  • Chain Extender: 2-ethyl-1,3-hexanediol (EHD)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Solvent (e.g., dry N,N-Dimethylformamide, DMF, if needed for viscosity control)

Procedure:

  • Drying: Dry the polyol and EHD under vacuum at 80°C for at least 4 hours to remove moisture.

  • Pre-polymer Formation: In a three-neck round-bottom flask equipped with a mechanical stirrer and nitrogen inlet, add the dried polyol. Heat to 60°C.

  • Slowly add the MDI to the polyol with vigorous stirring. The NCO:OH ratio should be calculated to be approximately 2:1 for the prepolymer step.

  • Maintain the reaction at 80°C for 2 hours under a nitrogen blanket.

  • Chain Extension: Cool the prepolymer to 60°C.

  • In a separate vessel, mix the stoichiometric amount of EHD with the catalyst.

  • Add the EHD/catalyst mixture to the prepolymer and mix vigorously for 1-2 minutes until the mixture is homogeneous.

  • Casting and Curing: Pour the reacting mixture into a preheated mold treated with a mold-release agent.

  • Cure the cast sheet in an oven at 100°C for 24 hours.

  • Post-Curing: Demold the elastomer and post-cure at room temperature for 7 days before testing.

The relationship between the components in the polyurethane synthesis is depicted in the following diagram.

G Polyol Polyol (Soft Segment) PU Polyurethane Elastomer Polyol->PU Reaction & Curing Isocyanate Diisocyanate (e.g., MDI) Isocyanate->PU Reaction & Curing EHD 2-Ethyl-1,3-Hexanediol (Chain Extender) EHD->PU Reaction & Curing Catalyst Catalyst (e.g., DBTDL) Catalyst->PU Reaction & Curing

Caption: Components for Polyurethane Synthesis

Protocol for Mechanical Property Testing

This protocol outlines the procedure for evaluating the mechanical properties of the prepared polyurethane elastomer.

Equipment:

  • Universal Testing Machine (UTM)

  • Shore Durometer (Type A)

  • Die cutter for sample preparation (ASTM D638 Type IV)

Procedure:

  • Sample Preparation: Cut at least five dumbbell-shaped specimens from the cured polyurethane sheet using the die cutter.

  • Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Hardness Testing (ASTM D2240):

    • Place the elastomer on a flat, hard surface.

    • Press the durometer foot firmly onto the specimen, ensuring it is parallel to the surface.

    • Record the hardness reading within 1 second of firm contact.

    • Take at least five readings at different locations on the specimen and average the results.

  • Tensile Testing (ASTM D638):

    • Measure the thickness and width of the narrow section of each dumbbell specimen.

    • Mount the specimen in the grips of the UTM.

    • Set the crosshead speed (e.g., 500 mm/min).

    • Start the test and record the load and extension data until the specimen breaks.

    • Calculate Tensile Strength, Elongation at Break, and Modulus from the resulting stress-strain curve.

Protocol for Plasticizer Migration Testing

This protocol is based on ASTM D1239 and is used to determine the resistance of the plasticizer to extraction by liquids. Given that EHD is reactive, it should show negligible loss.

Materials:

  • Cured polyurethane samples containing EHD.

  • Control samples with a non-reactive plasticizer.

  • Test liquids (e.g., n-hexane, mineral oil).

  • Analytical balance.

  • Constant temperature bath.

Procedure:

  • Sample Preparation: Cut 50 mm x 50 mm square samples from the cured sheets.

  • Initial Weighing: Weigh each sample to the nearest 0.1 mg (W1).

  • Immersion: Completely immerse the specimens in the test liquid in a container. Ensure the samples do not touch each other.

  • Incubation: Place the containers in a constant temperature bath at a specified temperature (e.g., 50°C) for a specified time (e.g., 24 hours).

  • Final Weighing:

    • Remove the samples from the liquid.

    • Lightly wipe the surface with a clean, dry cloth.

    • Immediately weigh the sample again (W2).

  • Calculation: Calculate the percentage weight loss as follows:

    • Weight Loss (%) = [(W1 - W2) / W1] * 100

Conclusion

2-Ethyl-1,3-hexanediol serves as a specialized reactive plasticizer, primarily for polyurethane systems. Its diol functionality allows it to be chemically incorporated into the polymer network, offering a permanent solution to plasticization that avoids the migration and volatility issues associated with traditional additives.[1] This makes it a valuable component for applications requiring high durability and safety, such as in coatings, adhesives, and elastomers where long-term performance is critical. Further research is warranted to quantify its performance in other resin systems like polyesters and alkyds.

References

Topic: Experimental Setup for Aldol Condensation to 2-Ethyl-1,3-Hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Synthesis of 2-Ethyl-1,3-Hexanediol (B165326)

Abstract

This application note provides detailed experimental protocols for the synthesis of 2-ethyl-1,3-hexanediol, a compound used in insecticides and in the preparation of polyesters.[1][2][3] The synthesis is a two-step process initiated by the base-catalyzed aldol (B89426) condensation of n-butyraldehyde (butanal) to form the intermediate 2-ethyl-3-hydroxyhexanal.[4][5] This intermediate is subsequently reduced via catalytic hydrogenation or chemical reduction to yield the final product, 2-ethyl-1,3-hexanediol.[1][2][6] This document outlines the necessary reagents, equipment, and procedural steps for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Scheme

The synthesis proceeds in two main stages:

  • Aldol Condensation: Two molecules of n-butyraldehyde react in the presence of a base catalyst (e.g., NaOH, KOH) to form 2-ethyl-3-hydroxyhexanal.[4]

  • Hydrogenation: The intermediate aldehyde is reduced to the corresponding diol. This can be achieved through catalytic hydrogenation (e.g., using a Raney nickel catalyst) or with a chemical reducing agent like sodium borohydride (B1222165) (NaBH₄).[1][2][6]

Experimental Workflow

The overall experimental process from starting materials to the final purified product is illustrated in the following diagram.

experimental_workflow cluster_start Preparation cluster_reaction Reaction & Workup cluster_reduction Reduction cluster_purification Purification start n-Butyraldehyde aldol Aldol Condensation (0-35°C) start->aldol Cool & Mix catalyst Base Catalyst (e.g., NaOH aq.) Phase-Transfer Catalyst (optional) catalyst->aldol neutralize Neutralization (e.g., with Acid) aldol->neutralize separation Phase Separation neutralize->separation organic_phase Organic Phase (Crude 2-Ethyl-3-hydroxyhexanal) separation->organic_phase Collect aqueous_phase Aqueous Phase separation->aqueous_phase hydrogenation Catalytic Hydrogenation (e.g., Raney Nickel, 30-200°C, 5-100 bar) organic_phase->hydrogenation filtration Catalyst Filtration hydrogenation->filtration distillation Vacuum Distillation filtration->distillation product Final Product: 2-Ethyl-1,3-hexanediol distillation->product

Caption: Experimental workflow for the synthesis of 2-ethyl-1,3-hexanediol.

Experimental Protocols

Protocol 1: Aldol Condensation with Catalytic Hydrogenation

This protocol is adapted from a patented industrial process and uses a mild base for the condensation followed by hydrogenation over a Raney nickel catalyst.[1][3]

Materials and Equipment:

  • n-Butyraldehyde (Reagent Grade)

  • Sodium Hydroxide (NaOH), 1.24% aqueous solution

  • Raney Nickel catalyst

  • Jacketed glass reactor with overhead stirrer and temperature probe

  • Dropping funnel

  • Separatory funnel

  • High-pressure autoclave/hydrogenator

  • Vacuum distillation apparatus

Procedure:

  • Aldol Condensation:

    • Charge the jacketed reactor with 100.2 g of n-butyraldehyde.

    • Cool the aldehyde to 10°C using a circulating chiller.

    • Slowly add 81.0 g of a 1.24% aqueous NaOH solution to the stirred aldehyde. The addition rate should be controlled to allow the reaction temperature to rise to, and be maintained at, 35°C.[1][3]

    • After the addition is complete, continue stirring the mixture at 35°C for 2.5 hours.[1][3]

  • Workup and Separation:

    • Transfer the reaction mixture to a separatory funnel and allow the layers to separate.

    • The reaction mixture may be neutralized with a mineral or organic acid before phase separation.[3]

    • Collect the upper organic phase, which contains the crude intermediate, 2-ethyl-3-hydroxyhexanal.

  • Catalytic Hydrogenation:

    • Transfer the collected organic phase into a high-pressure autoclave containing a Raney nickel catalyst.

    • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to 40 bar.[1][3]

    • Heat the mixture to 100°C and maintain stirring.[1][3] The reaction is typically monitored by hydrogen uptake.

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purification:

    • Filter the reaction mixture to remove the Raney nickel catalyst.

    • Purify the crude product by vacuum distillation. The boiling point of 2-ethyl-1,3-hexanediol is approximately 100°C at 6 mbar.[3]

Protocol 2: Aldol Condensation with Chemical Reduction

This protocol is an alternative method where the hydrogenation is performed using a chemical reducing agent, which may be more suitable for standard laboratory settings without access to high-pressure equipment.[2][6]

Materials and Equipment:

  • n-Butyraldehyde (Reagent Grade)

  • Dilute Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution

  • Sodium Borohydride (NaBH₄)

  • Methanol (B129727) or Ethanol

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard glassware for extraction and workup

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Aldol Condensation:

    • In a round-bottom flask, combine two molar equivalents of n-butyraldehyde.

    • Cool the flask in an ice bath and slowly add a catalytic amount of dilute NaOH or KOH solution while stirring.

    • Allow the reaction to proceed at a controlled low temperature to form the aldol addition product, 2-ethyl-3-hydroxyhexanal.

  • Reduction with NaBH₄:

    • After the aldol reaction is complete (monitored by TLC or GC), dissolve the crude product in methanol or ethanol.

    • Cool the solution in an ice bath.

    • Carefully and portion-wise, add sodium borohydride (NaBH₄) to the solution. Caution: Hydrogen gas is evolved.

    • Stir the reaction until the reduction of the aldehyde is complete.

  • Workup and Purification:

    • Quench the reaction by slowly adding water or dilute acid.

    • Remove the solvent using a rotary evaporator.

    • Perform a liquid-liquid extraction (e.g., with diethyl ether) to isolate the product.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase.

    • Purify the resulting oil by vacuum distillation to obtain 2-ethyl-1,3-hexanediol.

Data Summary

The following table summarizes various reported conditions and yields for the synthesis of 2-ethyl-1,3-hexanediol and its intermediate.

Reference (Patent/Publication)Aldol Condensation CatalystReduction Method / CatalystTemperaturePressureYieldNotes
EP0717730B1 / WO1995007254A1[1][3]1.24% aq. NaOHRaney Nickel100°C40 bar49.6% (diol)Aldol step at 35°C for 2.5h.
JP 2040333 (as cited in[1][2])KOH in butanolRaney Nickel100°C50 atm50.4% (intermediate)Aldol step at 40°C.
JP 1299240 (as cited in[2][3])Sodium methoxide (B1231860) in butanolRaney Nickel100°C50 atm52.6% (intermediate)Aldol step at 40°C.
One-Pot Synthesis[7]Ni/La–Al₂O₃ (bifunctional)Catalytic Hydrogenation180°C4 MPa (40 bar)~23% (2-EHO*)One-pot synthesis of 2-ethylhexanol, not the diol. Illustrates related chemistry.

*2-EHO: 2-Ethylhexanol, a related product from a similar process.

Safety and Handling

  • n-Butyraldehyde: Flammable liquid with an unpleasant smell. Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Sodium/Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Raney Nickel: Highly flammable solid, often stored under water. Can ignite spontaneously in air when dry. Handle with extreme care.

  • Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas.

  • Hydrogen Gas: Extremely flammable. Ensure the hydrogenation setup is properly assembled and leak-tested. Operate in a well-ventilated area away from ignition sources.

References

1,3-Hexanediol in Pharmaceutical Synthesis: A Review of its Potential and Application of Related Diols as Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Potential Pharmaceutical Applications of 1,3-Diols

The 1,3-diol functional group is a key pharmacophore in a range of bioactive molecules. The stereochemistry of the hydroxyl groups can significantly influence the biological activity of the molecule. Chiral 1,3-diols are particularly important building blocks in the asymmetric synthesis of complex pharmaceutical compounds. While specific examples for 1,3-hexanediol are scarce, it is proposed to be a useful starting material for the synthesis of dual peroxisome proliferator-activated receptor (PPAR) γ and δ agonists, which are a class of drugs used to treat type 2 diabetes.

Application Note: Synthesis of Busulfan from 1,4-Butanediol (B3395766)

This section provides a detailed application note for the synthesis of Busulfan, an anti-cancer drug, using 1,4-butanediol as a precursor. This example serves to demonstrate the synthetic utility of simple diols in the production of pharmaceutical agents.

Drug: Busulfan IUPAC Name: Butane-1,4-diyl dimethanesulfonate Therapeutic Class: Alkylating agent, Antineoplastic Mechanism of Action: Busulfan is a bifunctional alkylating agent. In the aqueous environment of the cell, the methanesulfonate (B1217627) groups are cleaved, and the resulting carbonium ions alkylate DNA, primarily at the N7 position of guanine (B1146940) residues. This leads to the formation of intra- and inter-strand DNA cross-links, which inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells, such as cancer cells.

Signaling Pathway Diagram

Busulfan_Mechanism Busulfan Busulfan Activated_Busulfan Activated Busulfan (Carbonium Ions) Busulfan->Activated_Busulfan Cellular Activation DNA DNA Activated_Busulfan->DNA Alkylation of Guanine Crosslinked_DNA Cross-linked DNA Activated_Busulfan->Crosslinked_DNA DNA_Replication_Inhibition Inhibition of DNA Replication Crosslinked_DNA->DNA_Replication_Inhibition Transcription_Inhibition Inhibition of Transcription Crosslinked_DNA->Transcription_Inhibition Apoptosis Apoptosis DNA_Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Caption: Mechanism of action of Busulfan leading to cancer cell apoptosis.

Experimental Protocol: Synthesis of Busulfan

This protocol details the synthesis of Busulfan from 1,4-butanediol and methanesulfonyl chloride.

Materials and Equipment
  • 1,4-butanediol (Reagent grade, ≥99%)

  • Methanesulfonyl chloride (Reagent grade, ≥99%)

  • Pyridine (B92270) (Anhydrous, ≥99.8%)

  • Dichloromethane (B109758) (DCM, Anhydrous, ≥99.8%)

  • Sodium bicarbonate (Saturated aqueous solution)

  • Magnesium sulfate (B86663) (Anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel)

  • NMR spectrometer

  • Melting point apparatus

Synthetic Workflow Diagram

Busulfan_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants 1,4-Butanediol Methanesulfonyl Chloride Pyridine Reaction_Vessel Round-bottom flask in Ice Bath Reactants->Reaction_Vessel Stirring Stirring at 0-5 °C Reaction_Vessel->Stirring Quenching Quench with water Stirring->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with sat. NaHCO₃ Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Recrystallization Recrystallize from Ethanol (B145695)/Water Concentration->Recrystallization Characterization Characterization (NMR, MP) Recrystallization->Characterization Final_Product Busulfan (Pure) Characterization->Final_Product

Caption: Workflow for the synthesis and purification of Busulfan.

Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,4-butanediol (1.0 eq) in anhydrous pyridine (5.0 eq) and anhydrous dichloromethane (DCM, 10 mL/g of diol).

  • Addition of Reagent: Cool the reaction mixture to 0 °C in an ice bath. Add methanesulfonyl chloride (2.2 eq) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding cold water (50 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude Busulfan by recrystallization from a mixture of ethanol and water to yield a white crystalline solid.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and melting point analysis.

Quantitative Data
ParameterValue
Yield 85-95%
Purity (HPLC) >99%
Melting Point 114-118 °C
Appearance White crystalline solid

While the direct application of this compound as a precursor for specific, named pharmaceutical agents is not well-documented in publicly accessible literature, the broader class of 1,3-diols represents a crucial structural motif in medicinal chemistry. The provided example of Busulfan synthesis from 1,4-butanediol highlights the straightforward and efficient use of simple diols as precursors in the manufacturing of important pharmaceutical agents. Further research into the derivatization of this compound could unveil its potential in the development of novel therapeutics, particularly in the area of metabolic diseases. The protocols and diagrams presented here serve as a guide for researchers and drug development professionals interested in the application of diols in pharmaceutical synthesis.

Application Notes and Protocols for the Quantification of 1,3-Hexanediol in Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Hexanediol is a valuable chemical intermediate and ingredient in various formulations, including cosmetics, pharmaceuticals, and industrial products. Accurate quantification of this compound in complex mixtures is crucial for quality control, formulation development, and stability studies. This document provides detailed application notes and experimental protocols for two robust analytical techniques for the determination of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

Method 1: Quantification of this compound by Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas Chromatography is a highly effective and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound. Coupled with a Flame Ionization Detector (FID), this method offers high sensitivity and a wide linear range.

Quantitative Data Summary

The following table summarizes the typical performance characteristics for the quantification of a hexanediol (B3050542) isomer using a validated GC-FID method. These values are based on the analysis of 1,2-Hexanediol and are expected to be comparable for this compound under similar conditions.[1]

ParameterTypical Value
Linearity Range10 - 5000 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)40 µg/mL
Limit of Quantification (LOQ)108 µg/mL
Precision (%RSD)< 2.0%
Accuracy (% Recovery)97.5 - 107.3%
Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • Solvent for sample and standard preparation (e.g., Ethanol, Methanol, or Dichloromethane, HPLC grade)

  • Internal Standard (IS) (e.g., 1,7-Heptanediol or another suitable compound with no co-elution)

  • Anhydrous sodium sulfate (B86663) (for sample drying if necessary)

  • Syringe filters (0.45 µm)

2. Instrumentation

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Capillary GC column: A polar stationary phase is recommended for diols. A good choice would be a polyethylene (B3416737) glycol (PEG) based column (e.g., HP-INNOWax, 30 m x 0.25 mm ID, 0.25 µm film thickness).[2]

  • Autosampler and data acquisition software

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 10 mg/mL): Accurately weigh approximately 100 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Internal Standard Stock Solution (e.g., 5 mg/mL): Accurately weigh approximately 50 mg of the internal standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution. Each calibration standard should also contain a constant concentration of the internal standard. For example, for a 5-point calibration curve from 100 µg/mL to 2000 µg/mL, pipette the required volume of the this compound stock solution and a fixed volume of the internal standard stock solution into 10 mL volumetric flasks and dilute with the solvent.

4. Sample Preparation

  • Accurately weigh a known amount of the sample mixture into a volumetric flask.

  • Add a precise volume of the internal standard stock solution.

  • Dilute with the chosen solvent.

  • Vortex or sonicate to ensure complete dissolution of this compound.

  • If the sample contains particulates, centrifuge and filter the supernatant through a 0.45 µm syringe filter before injection.

5. GC-FID Conditions

ParameterSetting
Column HP-INNOWax (30 m x 0.25 mm ID, 0.25 µm film thickness)[2]
Carrier Gas Helium or Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be optimized based on concentration)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp: 10 °C/min to 240 °CHold: 5 min at 240 °C
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N₂ or He) 25 mL/min

6. Data Analysis

  • Identify the peaks for this compound and the internal standard based on their retention times from the analysis of standard solutions.

  • Integrate the peak areas for both compounds.

  • Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the sample by using the linear regression equation from the calibration curve.

GC-FID Experimental Workflow

GC_FID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound and Internal Standard Stocks Calibration_Curve Create Calibration Standards (with Internal Standard) Standard_Prep->Calibration_Curve GC_Injection Inject into GC-FID Calibration_Curve->GC_Injection Sample_Prep Prepare Sample with Internal Standard Sample_Prep->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography Detection Flame Ionization Detection Chromatography->Detection Peak_Integration Integrate Peak Areas Detection->Peak_Integration Calibration_Plot Construct Calibration Curve (Area Ratio vs. Concentration) Peak_Integration->Calibration_Plot Quantification Quantify this compound in Sample Peak_Integration->Quantification Calibration_Plot->Quantification

Caption: Workflow for this compound quantification by GC-FID.

Method 2: Quantification of this compound by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

For non-volatile mixtures or when derivatization is not desirable, High-Performance Liquid Chromatography with a Refractive Index Detector (RID) is a suitable alternative. Since this compound lacks a strong UV chromophore, a universal detector like RID is necessary.

Quantitative Data Summary

The following table presents expected performance characteristics for the quantification of a diol using HPLC-RID. These are typical values for the analysis of polyols and may require optimization for this compound.[3][4]

ParameterExpected Value
Linearity Range0.1 - 10 mg/mL
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD)0.01 - 0.17 mg/mL
Limit of Quantification (LOQ)0.03 - 0.56 mg/mL
Precision (%RSD)< 5%
Accuracy (% Recovery)95 - 105%
Experimental Protocol

1. Materials and Reagents

  • This compound standard (≥99% purity)

  • HPLC grade water

  • HPLC grade Acetonitrile

  • Syringe filters (0.45 µm, nylon or PTFE)

2. Instrumentation

  • HPLC system with a pump, autosampler, and column oven

  • Refractive Index Detector (RID)

  • HPLC column suitable for polar analytes (e.g., a column designed for sugar or organic acid analysis, such as a Bio-Rad Aminex HPX-87H or a similar ion-exclusion column).[5]

  • Data acquisition and processing software

3. Preparation of Standard Solutions

  • Stock Standard Solution (e.g., 20 mg/mL): Accurately weigh approximately 200 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL).

4. Sample Preparation

  • Accurately weigh a known amount of the sample mixture into a volumetric flask.

  • Dissolve and dilute to a known volume with the mobile phase.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

5. HPLC-RID Conditions

ParameterSetting
Column Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent[5]
Mobile Phase Isocratic elution with HPLC grade water (may require slight acidification, e.g., 0.005 N H₂SO₄, depending on the column)[5]
Flow Rate 0.6 mL/min
Injection Volume 20 µL
Column Temperature 60 °C (can be optimized for better resolution)
Detector Refractive Index Detector (RID)
RID Temperature 40 °C

Important Note for RID: A stable baseline is critical. Ensure the mobile phase is thoroughly degassed and allow the system to equilibrate for an extended period (at least 1-2 hours) until a stable baseline is achieved. The RID is sensitive to changes in temperature and mobile phase composition.

6. Data Analysis

  • Identify the this compound peak based on its retention time from the analysis of a standard solution.

  • Integrate the peak area.

  • Construct a calibration curve by plotting the peak area against the concentration of this compound for the calibration standards.

  • Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve (external standard method).

HPLC-RID Experimental Workflow

HPLC_RID_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare this compound Stock Solution Calibration_Curve Create Calibration Standards Standard_Prep->Calibration_Curve HPLC_Injection Inject into HPLC-RID Calibration_Curve->HPLC_Injection Sample_Prep Prepare and Filter Sample Sample_Prep->HPLC_Injection System_Equilibration Equilibrate HPLC-RID System System_Equilibration->HPLC_Injection Chromatography Isocratic Separation HPLC_Injection->Chromatography Detection Refractive Index Detection Chromatography->Detection Peak_Integration Integrate Peak Area Detection->Peak_Integration Calibration_Plot Construct Calibration Curve (Area vs. Concentration) Peak_Integration->Calibration_Plot Quantification Quantify this compound in Sample Calibration_Plot->Quantification

Caption: Workflow for this compound quantification by HPLC-RID.

References

Application of 2-Ethyl-1,3-Hexanediol in Urethane Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-1,3-hexanediol (B165326) (EHD) is a versatile diol that finds significant application in the manufacturing of polyurethanes (PUs). Its unique branched structure and compatibility with non-polar polymer backbones make it a particularly effective chain extender, a critical component in tailoring the final properties of polyurethane elastomers. This document provides detailed application notes, experimental protocols, and an overview of the role of EHD in urethane (B1682113) synthesis, with a focus on polyurethanes derived from hydroxyl-terminated polybutadiene (B167195) (HTPB) resins.

Role of 2-Ethyl-1,3-Hexanediol in Polyurethane Synthesis

In polyurethane synthesis, diols like 2-ethyl-1,3-hexanediol function as chain extenders. Chain extenders are low molecular weight diols or diamines that react with diisocyanates to form "hard segments" within the polymer matrix. These hard segments, through hydrogen bonding and physical crosslinking, provide structural integrity, enhance mechanical properties, and influence the thermal characteristics of the resulting polyurethane.

The selection of a chain extender is crucial as it significantly impacts the final properties of the polyurethane. While common chain extenders like 1,4-butanediol (B3395766) (BDO) are widely used in polyurethanes based on polar polyether or polyester (B1180765) polyols, they exhibit poor compatibility with non-polar resins like HTPB.[1] This incompatibility can lead to phase separation and inferior mechanical properties. 2-Ethyl-1,3-hexanediol, due to its molecular structure, demonstrates excellent compatibility with HTPB, making it a recommended chain extender for enhancing the physical properties of HTPB-based polyurethane elastomers.[1]

The incorporation of EHD as a chain extender in HTPB-based polyurethanes leads to the formation of well-defined hard segments that effectively reinforce the soft polybutadiene matrix. This results in elastomers with improved tensile strength, elongation, and overall durability.

Data Presentation: Influence of Chain Extenders on Mechanical Properties

The choice of chain extender has a profound impact on the mechanical properties of polyurethane elastomers. The following table summarizes the typical effects of incorporating a compatible chain extender, such as 2-ethyl-1,3-hexanediol, on the mechanical properties of HTPB-based polyurethanes compared to a non-chain-extended system and a system with an incompatible chain extender.

PropertyNo Chain ExtenderWith Incompatible Chain Extender (e.g., BDO in HTPB-PU)With Compatible Chain Extender (e.g., EHD in HTPB-PU)
Tensile Strength LowModerateHigh[1]
Elongation at Break HighModerateHigh
Hardness (Shore A) LowModerateHigh
Modulus LowModerateHigh

Note: Specific quantitative values can vary significantly based on the exact formulation, including the NCO/OH ratio, catalyst, and curing conditions. The data presented is a qualitative summary based on established principles in polyurethane chemistry.

Experimental Protocols

The following protocols provide a general framework for the synthesis of HTPB-based polyurethane elastomers using 2-ethyl-1,3-hexanediol as a chain extender. These protocols are based on the "one-shot" and "prepolymer" methods commonly employed in polyurethane synthesis.

Protocol 1: One-Shot Synthesis of HTPB-Polyurethane with EHD

This method involves mixing all reactants simultaneously. It is a simpler and faster process, suitable for many applications.

Materials:

  • Hydroxyl-terminated polybutadiene (HTPB) resin

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • 2-Ethyl-1,3-hexanediol (EHD)

  • Dibutyltin (B87310) dilaurate (DBTDL) catalyst

  • Degassing apparatus (vacuum oven or desiccator with vacuum pump)

  • Mechanical stirrer

  • Mold

Procedure:

  • Degassing of HTPB: Accurately weigh the required amount of HTPB resin into a suitable reaction vessel. Degas the resin under vacuum (e.g., at 80°C for 2 hours) to remove any dissolved gases and moisture, which can interfere with the isocyanate reaction.

  • Preparation of Reactants: In a separate, dry container, accurately weigh the required amount of 2-ethyl-1,3-hexanediol. In another dry container, weigh the 4,4'-Methylenebis(phenyl isocyanate) (MDI). Ensure all handling of MDI is performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Mixing: To the degassed HTPB resin, add the pre-weighed 2-ethyl-1,3-hexanediol and mix thoroughly with a mechanical stirrer until a homogeneous mixture is obtained.

  • Catalyst Addition: Add the calculated amount of dibutyltin dilaurate (DBTDL) catalyst to the HTPB/EHD mixture and stir for 1-2 minutes. The amount of catalyst will influence the curing time.

  • Addition of Isocyanate: While stirring vigorously, add the pre-weighed MDI to the mixture. Continue stirring for a specified period (e.g., 5-10 minutes) to ensure complete mixing of all components. The viscosity of the mixture will begin to increase.

  • Casting: Pour the reacting mixture into a pre-heated and release-agent-coated mold.

  • Curing: Transfer the mold to a curing oven. A typical curing cycle is 16 hours at 70°C. The exact time and temperature will depend on the specific formulation and desired properties.

  • Post-Curing: After the initial cure, the polyurethane elastomer can be removed from the mold and may require a post-curing period at room temperature for several days to achieve its final properties.

Protocol 2: Prepolymer Synthesis of HTPB-Polyurethane with EHD

This two-step method involves first reacting the polyol with an excess of diisocyanate to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended with the diol. This method allows for better control over the polymer structure.

Materials:

  • Hydroxyl-terminated polybutadiene (HTPB) resin

  • 4,4'-Methylenebis(phenyl isocyanate) (MDI)

  • 2-Ethyl-1,3-hexanediol (EHD)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Reaction kettle with mechanical stirrer, thermometer, and nitrogen inlet

  • Vacuum pump

  • Mold

Procedure:

  • Prepolymer Formation:

    • Charge the reaction kettle with the required amount of MDI and heat it under a nitrogen atmosphere until it melts (approximately 50-60°C).

    • Slowly add the degassed HTPB resin to the molten MDI while stirring.

    • Increase the temperature to around 80°C and maintain it for 1.5-2 hours to allow for the formation of the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by titrating for the NCO content.

  • Degassing the Prepolymer: After the reaction is complete, degas the prepolymer under vacuum to remove any entrapped air bubbles.

  • Chain Extension:

    • Cool the prepolymer to a suitable temperature (e.g., 60°C).

    • In a separate container, mix the 2-ethyl-1,3-hexanediol with the DBTDL catalyst.

    • Add the EHD/catalyst mixture to the stirring prepolymer. The viscosity will increase significantly as the chain extension reaction proceeds.

  • Casting and Curing:

    • Once the chain extender is thoroughly mixed, pour the polymer into a pre-heated and release-agent-coated mold.

    • Cure the cast polyurethane in an oven following a similar curing cycle as in the one-shot method (e.g., 16 hours at 70°C).

  • Post-Curing: Allow the elastomer to post-cure at room temperature for several days to reach optimal properties.

Mandatory Visualizations

G cluster_reactants Reactants cluster_process Urethane Synthesis cluster_products Polyurethane Structure Diisocyanate Diisocyanate (e.g., MDI) Mixing Mixing & Reaction Diisocyanate->Mixing Polyol Polyol (e.g., HTPB) Polyol->Mixing ChainExtender Chain Extender (2-Ethyl-1,3-hexanediol) ChainExtender->Mixing SoftSegment Soft Segment (from Polyol) Mixing->SoftSegment HardSegment Hard Segment (from Diisocyanate & Chain Extender) Mixing->HardSegment Polyurethane Polyurethane Elastomer (Microphase Separated Structure) SoftSegment->Polyurethane HardSegment->Polyurethane

Caption: Polyurethane synthesis workflow.

G cluster_urethane_linkage Urethane Linkage Formation cluster_hard_segment Hard Segment Formation Reactants Diisocyanate (OCN-R-NCO) Polyol (HO-Polymer-OH) Chain Extender (HO-R'-OH) Urethane ~R-NH-COO-Polymer-OOC-NH-R~ Reactants:f0->Urethane Reacts with Reactants:f1->Urethane HardSegment ~[R-NH-COO-R'-OOC-NH-]n~ Reactants:f0->HardSegment Reacts with Reactants:f2->HardSegment

References

Application Notes and Protocols: 1,3-Hexanediol as a Chain Extender in Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyurethanes (PUs) are a versatile class of polymers widely utilized in biomedical applications due to their excellent biocompatibility, tunable mechanical properties, and processability. The properties of PUs are highly dependent on the selection of their constituent monomers: a polyol (soft segment), a diisocyanate, and a chain extender (hard segment). The chain extender, a low molecular weight diol or diamine, plays a crucial role in determining the final properties of the polyurethane by influencing the formation and organization of the hard segments.

1,3-Hexanediol is an asymmetric diol that can be employed as a chain extender in polyurethane synthesis. Its unique non-linear structure can disrupt the packing of the hard segments, leading to alterations in the polymer's crystallinity, thermal properties, and mechanical performance compared to more common linear diols like 1,4-butanediol (B3395766) or 1,6-hexanediol. These structural differences can be leveraged to tailor polyurethanes for specific applications, such as in drug delivery matrices, medical device coatings, and tissue engineering scaffolds, where controlled degradation rates and specific mechanical characteristics are required.

This document provides detailed application notes and experimental protocols for the use of this compound as a chain extender in the synthesis of polyurethanes.

Effects of this compound on Polyurethane Properties

The incorporation of this compound as a chain extender influences the microstructure and macroscopic properties of polyurethanes. The asymmetry of this compound can lead to a less ordered arrangement of the hard segments, which in turn affects the phase separation between the soft and hard domains.

Key characteristics imparted by this compound:

  • Mechanical Properties: The use of an asymmetric diol like this compound may lead to polyurethanes with lower modulus and hardness but potentially higher elongation at break compared to those synthesized with linear, symmetric diols. This is attributed to the disruption of hard segment crystallinity.

  • Thermal Properties: The glass transition temperature (Tg) of the hard segment may be altered. The less efficient packing of hard segments can lead to a broader and potentially lower Tg of the hard domains.

  • Biocompatibility and Biodegradation: The chemical nature of the chain extender can influence the biological response to the polyurethane. The degradation products of polyurethanes are also determined by the constituent monomers. The use of this compound will result in its release upon degradation, a factor to be considered in biomedical applications.

Quantitative Data Summary

While specific data for polyurethanes exclusively using this compound is limited in publicly available literature, data from studies on analogous asymmetric and short-chain diols can provide valuable insights. The following tables summarize expected trends and comparative data based on the use of different chain extenders.

Table 1: Comparative Mechanical Properties of Polyurethanes with Different Diol Chain Extenders

Property1,4-Butanediol (Linear, Symmetric)1,3-Butanediol (Asymmetric)2-Ethyl-1,3-Hexanediol (Asymmetric, Branched)[1]
Tensile Strength (MPa) HigherLower~10-15
Elongation at Break (%) LowerHigher~300-500
Shore A Hardness HigherLower~80-90
100% Modulus (MPa) HigherLower~5-8

Note: The values for 2-Ethyl-1,3-Hexanediol are from polyurethanes based on hydroxyl-terminated polybutadiene (B167195) (HTPB) and are provided as a reference for a structurally similar chain extender.

Table 2: Comparative Thermal Properties of Polyurethanes with Different Diol Chain Extenders

Property1,4-Butanediol (Linear, Symmetric)1,3-Butanediol (Asymmetric)
Hard Segment Glass Transition (Tg, °C) Higher, sharper transitionLower, broader transition
Melting Temperature (Tm, °C) of Hard Segment May show distinct melting peakLess likely to show a distinct melting peak

Experimental Protocols

The following are generalized protocols for the synthesis of polyurethanes using this compound as a chain extender. These can be adapted based on the specific polyol and diisocyanate used.

Protocol 1: One-Shot Polyurethane Synthesis

This method involves reacting all components simultaneously. It is a simpler and faster method but offers less control over the polymer structure compared to the two-step prepolymer method.

Materials:

  • Polyol (e.g., Polycaprolactone diol (PCL), Polytetrahydrofuran (PTHF))

  • Diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate) (MDI), Hexamethylene diisocyanate (HDI))

  • This compound (Chain Extender)

  • Catalyst (e.g., Dibutyltin dilaurate (DBTDL), Stannous octoate)

  • Solvent (optional, e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

Procedure:

  • Preparation: Dry the polyol and this compound under vacuum at 80-100°C for at least 4 hours to remove any residual water. Handle diisocyanates with care in a well-ventilated fume hood.

  • Mixing: In a clean, dry reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature control, add the pre-dried polyol and this compound.

  • Degassing: Degas the mixture under vacuum at 60-80°C for 1-2 hours to remove dissolved gases.

  • Reaction Initiation: Under a nitrogen atmosphere, cool the mixture to the desired reaction temperature (typically 60-80°C). Add the diisocyanate to the mixture while stirring vigorously.

  • Catalyst Addition: After a few minutes of mixing, add the catalyst to the reaction mixture.

  • Curing: Continue stirring until the viscosity of the mixture increases significantly. Pour the viscous liquid into a pre-heated mold.

  • Post-Curing: Cure the polymer in an oven at a specified temperature (e.g., 80-110°C) for a set period (e.g., 12-24 hours) to ensure complete reaction.

  • Characterization: After post-curing, allow the polyurethane to age at room temperature for several days before characterization of its mechanical and thermal properties.

Protocol 2: Two-Step (Prepolymer) Polyurethane Synthesis

This method provides better control over the polymer architecture and is often preferred for synthesizing segmented polyurethanes with well-defined properties.

Materials:

  • Same as Protocol 1.

Procedure:

Step 1: Prepolymer Synthesis

  • Preparation: Dry the polyol under vacuum as described in Protocol 1.

  • Reaction Setup: In a reactor, add the pre-dried polyol. Under a nitrogen atmosphere, heat the polyol to the reaction temperature (e.g., 70-80°C).

  • Diisocyanate Addition: Slowly add the diisocyanate to the polyol with vigorous stirring. The molar ratio of NCO groups from the diisocyanate to the OH groups from the polyol should be greater than 1 (typically 2:1).

  • Prepolymer Formation: Maintain the reaction at the set temperature for 1-3 hours. The progress of the reaction can be monitored by titrating the free NCO content.

Step 2: Chain Extension

  • Chain Extender Preparation: Prepare a solution of this compound in a suitable solvent if necessary, ensuring it is anhydrous.

  • Chain Extension Reaction: Cool the prepolymer to a suitable temperature (e.g., 50-60°C). Slowly add the stoichiometric amount of this compound to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the excess NCO groups in the prepolymer.

  • Curing and Post-Curing: Follow steps 6-8 from Protocol 1.

Visualizations

Polyurethane Synthesis Workflow

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product Polyol Polyol (Soft Segment) Mixing Mixing & Degassing Polyol->Mixing Diisocyanate Diisocyanate Diisocyanate->Mixing ChainExtender This compound (Chain Extender) ChainExtender->Mixing Reaction Polymerization Reaction (with Catalyst) Mixing->Reaction Curing Curing & Post-Curing Reaction->Curing Polyurethane Polyurethane with This compound Hard Segments Curing->Polyurethane

Caption: One-shot synthesis workflow for polyurethane.

Influence of this compound on Polyurethane Microstructure

G cluster_input Chain Extender Choice cluster_structure Resulting Hard Segment Structure cluster_properties Macroscopic Properties LinearDiol Linear, Symmetric Diol (e.g., 1,4-Butanediol) Ordered Ordered, Crystalline Hard Segments LinearDiol->Ordered AsymmetricDiol Asymmetric Diol (this compound) Disordered Disordered, Amorphous Hard Segments AsymmetricDiol->Disordered HighModulus Higher Modulus & Hardness Ordered->HighModulus LowModulus Lower Modulus & Hardness Higher Flexibility Disordered->LowModulus

Caption: Effect of chain extender symmetry on PU properties.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethyl-1,3-Hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-ethyl-1,3-hexanediol (B165326) for improved yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-ethyl-1,3-hexanediol?

A1: The most prevalent and industrially significant method for synthesizing 2-ethyl-1,3-hexanediol is a two-step process.[1][2][3] It begins with the aldol (B89426) condensation of n-butyraldehyde to form the intermediate, 2-ethyl-3-hydroxyhexanal (B1620174).[1][2][3] This intermediate is subsequently hydrogenated to yield the final product, 2-ethyl-1,3-hexanediol.[1][2][3]

Q2: What are the critical factors influencing the yield of the aldol condensation step?

A2: The yield of the initial aldol condensation is primarily affected by the choice and concentration of the catalyst, reaction temperature, and the use of a phase-transfer catalyst. Alkali metal hydroxides, such as sodium hydroxide (B78521) or potassium hydroxide, are commonly used.[1][2] The addition of a neutral phase-transfer catalyst, like polyethylene (B3416737) glycol (PEG 400), can significantly enhance the reaction rate and controllability, leading to improved yields.[1][2]

Q3: What types of catalysts are effective for the hydrogenation of 2-ethyl-3-hydroxyhexanal?

A3: The hydrogenation of the aldehyde intermediate to the diol can be achieved through catalytic hydrogenation or chemical reduction.[2][3] Raney nickel is a frequently cited catalyst for the catalytic hydrogenation process, which is performed under elevated temperature and pressure.[1][3] Alternatively, reducing agents like sodium borohydride (B1222165) can be used for the chemical reduction.[2]

Q4: What are the common side products that can form during the synthesis?

A4: A notable side product that can diminish the yield of 2-ethyl-1,3-hexanediol is 2-ethylhexanol.[1][3] Additionally, any unreacted n-butyraldehyde from the first step can be reduced to 1-butanol (B46404) during the hydrogenation stage.[1][3]

Q5: What is the recommended method for purifying the final product?

A5: Following the hydrogenation step, the crude product is typically purified by vacuum distillation to isolate 2-ethyl-1,3-hexanediol.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of 2-ethyl-3-hydroxyhexanal in the aldol condensation step. - Inefficient catalysis.- Poor reaction control.- Optimize the concentration of the alkali metal hydroxide catalyst.- Introduce a neutral phase-transfer catalyst, such as polyethylene glycol (PEG 400), to improve reaction efficiency and control.[1][2]
Formation of significant amounts of byproducts. - Suboptimal reaction conditions.- Incomplete conversion of intermediates.- Adjust the temperature and reaction time for the aldol condensation to favor the desired product.- Ensure complete hydrogenation to minimize the presence of unreacted aldehyde, which can lead to other byproducts.
Low conversion during the hydrogenation step. - Inactive or insufficient catalyst.- Inadequate temperature or pressure.- Use a fresh or more active hydrogenation catalyst, such as Raney nickel.[1][3]- Ensure the hydrogenation is carried out at the recommended temperature (e.g., 60-140 °C) and pressure (e.g., 10-60 bar).[1][2]
Difficulty in separating the final product. - Inefficient distillation.- Presence of impurities with close boiling points.- Perform vacuum distillation for more efficient separation of high-boiling point compounds.[1][2]- Ensure proper neutralization of the reaction mixture before distillation to remove acidic or basic impurities.[1][2]

Experimental Protocols

Protocol 1: Aldol Condensation of n-Butyraldehyde

Objective: To synthesize 2-ethyl-3-hydroxyhexanal from n-butyraldehyde.

Materials:

  • n-Butyraldehyde

  • Aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Polyethylene glycol (PEG 400) (optional, as a phase-transfer catalyst)

  • Mineral acid or organic acid for neutralization (e.g., HCl or acetic acid)

  • Reaction vessel with stirring and temperature control

Procedure:

  • Charge the reaction vessel with n-butyraldehyde.

  • If using a phase-transfer catalyst, add 0.5-10% by weight of polyethylene glycol (PEG 400) relative to the amount of n-butyraldehyde.[1][2]

  • Cool the mixture to a temperature between 0 °C and 20 °C.[2]

  • Slowly add the aqueous solution of alkali metal hydroxide catalyst to the stirred mixture, ensuring the temperature is maintained within the desired range.

  • Continue stirring for a specified period (e.g., 2.5-3 hours) while monitoring the reaction progress.[1]

  • After the reaction is complete, neutralize the mixture with a suitable acid.[1][2]

  • Separate the organic phase, which contains the 2-ethyl-3-hydroxyhexanal intermediate, for the subsequent hydrogenation step.

Protocol 2: Hydrogenation of 2-Ethyl-3-Hydroxyhexanal

Objective: To reduce 2-ethyl-3-hydroxyhexanal to 2-ethyl-1,3-hexanediol.

Materials:

  • Organic phase containing 2-ethyl-3-hydroxyhexanal from Protocol 1

  • Raney nickel catalyst

  • High-pressure reactor (autoclave)

  • Hydrogen gas source

Procedure:

  • Transfer the organic phase from the aldol condensation step into a high-pressure reactor.

  • Add the Raney nickel catalyst to the reactor.

  • Seal the reactor and purge it with hydrogen gas to remove air.

  • Pressurize the reactor with hydrogen to the desired pressure, typically between 5 and 100 bar.[1][2]

  • Heat the reactor to the target temperature, generally between 30 °C and 200 °C.[1][2]

  • Maintain the reaction under constant stirring for the required duration to ensure complete hydrogenation.

  • After the reaction, cool the reactor, and carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • The resulting crude product can then be purified by vacuum distillation.

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 2-Ethyl-1,3-Hexanediol

Aldol Condensation Catalyst Phase-Transfer Catalyst Hydrogenation Catalyst Hydrogenation Temperature (°C) Hydrogenation Pressure (bar) Yield (%) Reference
NaOH (0.25% aq. solution)-Raney Nickel--56.9[1]
NaOH (1.24% aq. solution)-Raney Nickel1004056.3[1][3]
KOH in Butanol-Raney Nickel100~5050.4 (intermediate)[1][2]
Sodium Methoxide in Butanol-Raney Nickel100~5052.6 (intermediate)[2][3]

Visualizations

Synthesis_Pathway nButyraldehyde n-Butyraldehyde Intermediate 2-Ethyl-3-hydroxyhexanal nButyraldehyde->Intermediate Aldol Condensation (NaOH or KOH catalyst) FinalProduct 2-Ethyl-1,3-hexanediol Intermediate->FinalProduct Hydrogenation (e.g., Raney Nickel, H2)

Caption: Synthesis pathway of 2-ethyl-1,3-hexanediol.

Troubleshooting_Workflow start Start Synthesis low_yield Low Yield? start->low_yield check_aldol Check Aldol Condensation - Catalyst concentration - Temperature - Phase-transfer catalyst low_yield->check_aldol Yes end Successful Synthesis low_yield->end No check_hydrogenation Check Hydrogenation - Catalyst activity - Temperature & Pressure check_aldol->check_hydrogenation optimize_purification Optimize Purification - Vacuum distillation check_hydrogenation->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for low yield.

References

Troubleshooting side reactions in 1,3-Hexanediol production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3-Hexanediol Production

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound, commonly referred to in industrial contexts as 2-ethyl-1,3-hexanediol (B165326).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The primary industrial synthesis of 2-ethyl-1,3-hexanediol involves a two-step process: the aldol (B89426) condensation of n-butyraldehyde to form 2-ethyl-3-hydroxyhexanal, followed by the catalytic hydrogenation of this intermediate.

Low Product Yield

Q1: My overall yield of 2-ethyl-1,3-hexanediol is significantly lower than expected. What are the common causes?

A1: Low yields in this synthesis can arise from issues in either the aldol condensation or the hydrogenation step. Key factors include:

  • Unfavorable Aldol Condensation Equilibrium: The initial aldol reaction is reversible and may not proceed to completion, leaving a significant amount of unreacted n-butyraldehyde.[1]

  • Formation of Side Products: Several side reactions can consume the starting material or the intermediate, reducing the final product yield.

  • Suboptimal Hydrogenation Conditions: Inefficient hydrogenation can lead to a mixture of products and unreacted intermediate.

  • Catalyst Deactivation: The Raney nickel catalyst used for hydrogenation can lose activity over time.

  • Product Loss During Workup: The purification process, typically vacuum distillation, can lead to product loss if not optimized.[2][3]

Q2: How can I improve the yield of the initial aldol condensation step?

A2: To improve the yield of 2-ethyl-3-hydroxyhexanal, consider the following:

  • Temperature Control: The aldol condensation of n-butyraldehyde is exothermic. Maintaining a controlled temperature, typically between 10-40°C, is crucial to prevent side reactions.[2]

  • Catalyst Concentration: The concentration of the base catalyst (e.g., NaOH) should be carefully optimized. Too high a concentration can promote side reactions.

  • Reaction Time: Allowing the reaction to proceed for an adequate amount of time (e.g., 2.5 hours) is necessary for completion.[2]

  • Use of a Phase-Transfer Catalyst: The addition of a neutral phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG 400), can improve the reaction rate and selectivity, thereby increasing the yield.[4]

Impurity and Side Reaction Management

Q3: I am observing a significant amount of 2-ethyl-2-hexenal (B1232207) in my intermediate product. How can I minimize its formation?

A3: 2-Ethyl-2-hexenal is formed by the dehydration of the desired aldol addition product, 2-ethyl-3-hydroxyhexanal. To minimize its formation:

  • Maintain Lower Temperatures: Higher temperatures during the aldol condensation favor the elimination of water. Keeping the reaction temperature controlled is critical.

  • Minimize Reaction Time: Prolonged reaction times, especially at elevated temperatures, can lead to increased dehydration.

Q4: My final product is contaminated with 2-ethylhexanol. What is the cause and how can I prevent it?

A4: 2-Ethylhexanol is a common byproduct formed during the hydrogenation step.[2] Its presence indicates that the intermediate, 2-ethyl-3-hydroxyhexanal, has undergone dehydration to 2-ethyl-2-hexenal, which is then hydrogenated to 2-ethylhexanol. To reduce the formation of this byproduct:

  • Optimize Aldol Condensation: Minimize the formation of 2-ethyl-2-hexenal in the first step by controlling the temperature and reaction time.

  • Control Hydrogenation Conditions: While Raney nickel is effective, overly harsh hydrogenation conditions (high temperature and pressure) can sometimes promote dehydration followed by reduction.

Q5: I have a noticeable amount of 1-butanol (B46404) in my final product mixture. Why is this happening?

A5: The presence of 1-butanol is typically due to the hydrogenation of unreacted n-butyraldehyde from the aldol condensation step.[2] To address this:

  • Improve Aldol Condensation Efficiency: Ensure the aldol condensation proceeds as completely as possible to minimize residual n-butyraldehyde.

  • Purification: 1-Butanol can be separated from the final product during vacuum distillation due to its lower boiling point.

Catalyst and Reagent Issues

Q6: My Raney nickel catalyst seems to be inactive or has low activity. What could be the problem?

A6: Raney nickel is a pyrophoric and air-sensitive catalyst that requires careful handling and activation.[5] Low activity can be due to:

  • Improper Activation: The process of leaching the aluminum from the nickel-aluminum alloy with NaOH is critical for generating the active catalyst.[5][6][7]

  • Exposure to Air: Dry, activated Raney nickel can rapidly oxidize upon contact with air, rendering it inactive. It should be kept under a solvent (like water or ethanol) at all times.[5]

  • Poisoning: Certain impurities in the reaction mixture can act as catalyst poisons.

Q7: How should I properly activate and handle Raney nickel?

A7: Commercially available Raney nickel is often supplied as an alloy that needs to be activated. A general procedure involves:

  • Carefully and slowly adding the Raney nickel-aluminum alloy powder to a cooled, stirred solution of sodium hydroxide (B78521) (typically 5-25 wt%).[6]

  • Controlling the temperature of this exothermic reaction, often with an ice bath.

  • After the reaction ceases, the activated nickel is washed repeatedly with distilled water until the washings are neutral.

  • The catalyst is then typically washed with a solvent compatible with the reaction, such as ethanol.

  • The activated catalyst should always be stored under a solvent and never allowed to dry.[5]

Quantitative Data Summary

The following table summarizes the impact of different reaction conditions on the yield of 2-ethyl-1,3-hexanediol and the formation of the main byproduct, 2-ethylhexanol, based on data from patent literature.

Experiment Ref.n-Butyraldehyde (g)Catalyst SystemTemp (°C)Pressure (bar)Reaction Time (h)2-ethyl-1,3-hexanediol Yield (%)2-ethylhexanol Byproduct (%)
Example 1[2]101.05% PEG 400, 0.25% NaOH (aq)10020256.91.8
Example 2[2]100.20.25% NaOH (aq)10020356.32.6
Example 3[2]100.21.24% NaOH (aq)100402.549.610.0

Experimental Protocols

Synthesis of 2-ethyl-1,3-hexanediol via Aldol Condensation and Hydrogenation

This protocol is a representative procedure for the lab-scale synthesis of 2-ethyl-1,3-hexanediol.

Materials:

  • n-Butyraldehyde

  • Sodium hydroxide (NaOH)

  • Polyethylene glycol 400 (PEG 400) - Optional phase-transfer catalyst

  • Hydrochloric acid (HCl) for neutralization

  • Raney nickel (slurry in water)

  • Ethanol

  • Hydrogen gas

  • Anhydrous sodium sulfate (B86663)

Procedure:

Step 1: Aldol Condensation

  • To a jacketed reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add n-butyraldehyde.

  • If using a phase-transfer catalyst, add polyethylene glycol (PEG 400) (e.g., 1-5% by weight of n-butyraldehyde).[4]

  • Cool the reaction mixture to 10-15°C using a circulating bath.

  • Slowly add a dilute aqueous solution of sodium hydroxide (e.g., 0.25-1.25%) to the stirred n-butyraldehyde over a period that allows for the temperature to be maintained below 35-40°C.[2]

  • After the addition is complete, continue to stir the mixture at the controlled temperature for 2-3 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing them (e.g., by GC-MS) to observe the consumption of n-butyraldehyde and the formation of 2-ethyl-3-hydroxyhexanal.

  • Once the reaction is complete, cool the mixture and neutralize it with a dilute solution of hydrochloric acid to a pH of ~7.

  • Allow the phases to separate and collect the upper organic layer containing the crude 2-ethyl-3-hydroxyhexanal.

Step 2: Hydrogenation

  • Transfer the organic phase from the previous step to a high-pressure hydrogenation reactor (autoclave).

  • Carefully add the Raney nickel catalyst (as a slurry in water or ethanol) to the reactor. The amount of catalyst can vary, but a starting point is 5-10% by weight of the crude intermediate.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 20-60 bar).[4]

  • Heat the reactor to the target temperature (e.g., 60-140°C) with vigorous stirring.[4]

  • Maintain these conditions for several hours, monitoring the hydrogen uptake to determine the reaction's completion.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • Filter the reaction mixture to remove the Raney nickel catalyst. Caution: The catalyst may be pyrophoric and should not be allowed to dry in the air. The filter cake should be kept wet with solvent.

  • The resulting solution contains the crude 2-ethyl-1,3-hexanediol.

Step 3: Purification

  • Dry the crude product solution over anhydrous sodium sulfate and filter.

  • Concentrate the solution under reduced pressure to remove the solvent.

  • Purify the crude 2-ethyl-1,3-hexanediol by vacuum distillation. The boiling point of 2-ethyl-1,3-hexanediol is approximately 100°C at 6 mbar.[3]

  • Collect the fraction corresponding to the pure product and characterize it using appropriate analytical techniques (e.g., GC-MS, NMR).

Visualizations

Signaling Pathways and Logical Relationships

Reaction_Pathway cluster_aldol Aldol Condensation cluster_hydrogenation Hydrogenation n-Butyraldehyde_1 n-Butyraldehyde Intermediate 2-Ethyl-3-hydroxyhexanal n-Butyraldehyde_1->Intermediate NaOH Side_Product_2 1-Butanol n-Butyraldehyde_1->Side_Product_2 H2, Raney Ni n-Butyraldehyde_2 n-Butyraldehyde n-Butyraldehyde_2->Intermediate Dehydration_Product 2-Ethyl-2-hexenal Intermediate->Dehydration_Product -H2O (Heat) Final_Product 2-Ethyl-1,3-hexanediol Intermediate->Final_Product H2, Raney Ni Side_Product_1 2-Ethylhexanol Dehydration_Product->Side_Product_1 H2, Raney Ni

Caption: Main reaction and side reaction pathways in 2-ethyl-1,3-hexanediol synthesis.

Troubleshooting_Workflow Start Low Yield of this compound Check_Aldol Analyze Aldol Condensation Step Start->Check_Aldol Aldol_Issue_1 High Unreacted n-Butyraldehyde? Check_Aldol->Aldol_Issue_1 No Aldol_Issue_2 High 2-Ethyl-2-hexenal? Check_Aldol->Aldol_Issue_2 Yes Check_Hydrogenation Analyze Hydrogenation Step Hydrogenation_Issue_1 High 2-Ethylhexanol? Check_Hydrogenation->Hydrogenation_Issue_1 Aldol_Issue_1->Check_Hydrogenation No Aldol_Solution_1 Optimize Aldol: - Increase reaction time - Check catalyst concentration Aldol_Issue_1->Aldol_Solution_1 Yes Aldol_Issue_2->Check_Hydrogenation No Aldol_Solution_2 Optimize Aldol: - Lower temperature - Reduce reaction time Aldol_Issue_2->Aldol_Solution_2 Yes End Improved Yield Aldol_Solution_1->End Aldol_Solution_2->End Hydrogenation_Issue_2 Low Conversion of Intermediate? Hydrogenation_Issue_1->Hydrogenation_Issue_2 No Hydrogenation_Solution_1 Re-optimize Aldol to reduce 2-Ethyl-2-hexenal formation Hydrogenation_Issue_1->Hydrogenation_Solution_1 Yes Hydrogenation_Solution_2 Check Raney Ni activity: - Reactivate or use fresh catalyst - Increase catalyst loading - Optimize H2 pressure/temp Hydrogenation_Issue_2->Hydrogenation_Solution_2 Yes Hydrogenation_Issue_2->End No Hydrogenation_Solution_1->End Hydrogenation_Solution_2->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

Experimental_Workflow Start Start: n-Butyraldehyde Aldol Aldol Condensation (NaOH, controlled temp) Start->Aldol Neutralize Neutralization (HCl) Aldol->Neutralize Separate Phase Separation Neutralize->Separate Hydrogenate Hydrogenation (Raney Ni, H2 pressure) Separate->Hydrogenate Filter Catalyst Filtration Hydrogenate->Filter Dry Drying (Na2SO4) Filter->Dry Distill Vacuum Distillation Dry->Distill Product Pure 2-Ethyl-1,3-hexanediol Distill->Product

Caption: A simplified experimental workflow for the synthesis of 2-ethyl-1,3-hexanediol.

References

Technical Support Center: Purification of 1,3-Hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1,3-Hexanediol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts largely depend on the synthetic route. For the common synthesis involving the aldol (B89426) condensation of n-butyraldehyde followed by hydrogenation, the primary byproducts are typically 2-ethylhexanol and 1-butanol .[1] These arise from side reactions and the reduction of unreacted starting materials. Other minor impurities may also be present depending on reaction conditions.

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective methods for purifying this compound are:

  • Fractional Vacuum Distillation: This is the primary method used to separate this compound from less volatile and more volatile byproducts due to its high boiling point.

  • Liquid-Liquid Extraction: This technique is useful for a preliminary purification step to remove water-soluble or organic-soluble impurities before distillation.

Q3: What purity levels can be expected from these purification methods?

A3: With a carefully executed multi-step purification process involving liquid-liquid extraction followed by fractional vacuum distillation, it is possible to achieve a purity of >99% for this compound. The initial purity of the crude product and the efficiency of each purification step will influence the final purity.

Troubleshooting Guides

This section provides solutions to common problems you may encounter during the purification of this compound.

Fractional Vacuum Distillation
Problem Possible Cause Solution
Poor Separation of this compound and Byproducts 1. Inefficient fractionating column: The column may not have enough theoretical plates for the separation. 2. Incorrect reflux ratio: Too low a reflux ratio can lead to poor separation. 3. Fluctuating vacuum pressure: Unstable vacuum can cause inconsistent boiling points.1. Use a longer fractionating column or one with a more efficient packing material. 2. Increase the reflux ratio to improve separation, although this may increase distillation time. 3. Ensure all connections are airtight and the vacuum pump is functioning correctly. Use a vacuum regulator for better control.
Bumping or Unstable Boiling 1. Uneven heating. 2. Lack of boiling chips or inadequate stirring. 1. Use a heating mantle with a stirrer for even heat distribution. 2. Always use fresh boiling chips or a magnetic stirrer.
Product Degradation (Discoloration) Excessive temperature: this compound may decompose at high temperatures.Use a vacuum to lower the boiling point of the liquid and distill at a lower temperature.
Low Yield 1. Hold-up in the distillation column. 2. Loss of product in foreruns or residues. 3. Leaks in the system. 1. Insulate the column to minimize heat loss and ensure proper vapor flow. 2. Carefully monitor the temperature and collect fractions precisely. 3. Check all joints and connections for leaks before starting the distillation.
Liquid-Liquid Extraction
Problem Possible Cause Solution
Formation of a Stable Emulsion Vigorous shaking: High shear forces can create a stable mixture of the two immiscible phases.1. Gently invert the separatory funnel instead of vigorous shaking. 2. Add a saturated brine solution to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. If the emulsion persists, try centrifugation to separate the layers.
Poor Separation of Layers Similar densities of the two phases. Add a small amount of a solvent that is miscible with one phase but not the other to alter the density. For example, adding a small amount of a non-polar solvent to the organic phase.
Loss of Product to the Aqueous Layer This compound has some water solubility. Perform multiple extractions with smaller volumes of the organic solvent to maximize the recovery of the diol.

Data Presentation

Boiling Points of this compound and Common Byproducts

The significant difference in boiling points between this compound and its common byproducts, 2-ethylhexanol and 1-butanol, allows for effective separation by fractional distillation.

Compound Boiling Point at 760 mmHg (°C) Boiling Point at 10 mmHg (°C)
This compound~221-228[2]~110-115 (estimated)
2-Ethylhexanol~183-185~80-85 (estimated)
1-Butanol~117-118~20-25 (estimated)

Note: Boiling points at reduced pressure are estimated based on vapor pressure data and may vary.

Solvent Selection for Liquid-Liquid Extraction

The choice of solvent for liquid-liquid extraction is critical for efficient purification. The octanol-water partition coefficient (LogP) is a useful measure of a compound's hydrophobicity. A higher LogP value indicates a greater preference for the organic phase.

Compound LogP (Octanol-Water) Implication for Extraction
2-Ethyl-1,3-Hexanediol3.22 - 3.61Moderately hydrophobic. Will partition into a suitable organic solvent from an aqueous phase.

Based on its LogP value, suitable water-immiscible organic solvents for extracting this compound include:

  • Ethyl acetate

  • Toluene

  • Dichloromethane

The optimal solvent will depend on the specific impurities present in the reaction mixture. It is recommended to perform a small-scale trial to determine the most effective solvent for your specific application.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation of this compound
  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus. This includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a pressure gauge.

    • Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation:

    • Place the crude this compound into the round-bottom flask. Add boiling chips or a magnetic stir bar.

  • Distillation Process:

    • Begin stirring (if using a stir bar) and gradually apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask.

    • Collect the initial fraction (forerun), which will primarily contain lower boiling point impurities like 1-butanol. The head temperature should be monitored closely.

    • As the temperature at the distillation head rises and stabilizes, change the receiving flask to collect the main fraction of this compound.

    • Continue distillation until the temperature at the head begins to drop or a significant increase in the pot temperature is required, indicating that most of the desired product has been distilled.

    • Stop the heating and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Liquid-Liquid Extraction of this compound
  • Preparation:

    • Dissolve the crude this compound reaction mixture in a suitable volume of water in a separatory funnel.

  • Extraction:

    • Add a volume of an appropriate immiscible organic solvent (e.g., ethyl acetate).

    • Stopper the funnel and gently invert it several times to mix the layers, periodically venting to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Allow the layers to separate. The denser layer will be at the bottom.

  • Separation:

    • Carefully drain the lower layer into a clean flask.

    • Pour the upper layer out through the top of the separatory funnel into a separate flask.

  • Repeat Extraction:

    • Return the aqueous layer to the separatory funnel and repeat the extraction process with fresh organic solvent at least two more times to maximize the recovery of this compound.

  • Combine and Dry:

    • Combine all the organic extracts.

    • Dry the combined organic phase over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Solvent Removal:

    • Filter off the drying agent and remove the solvent from the organic phase using a rotary evaporator to yield the partially purified this compound, which can then be further purified by distillation.

Mandatory Visualizations

PurificationWorkflow crude Crude this compound (with Byproducts) lle Liquid-Liquid Extraction crude->lle distillation Fractional Vacuum Distillation lle->distillation Organic Phase byproducts_lle Water-Soluble Impurities lle->byproducts_lle Aqueous Phase pure Purified this compound (>99%) distillation->pure byproducts_dist Volatile & Non-Volatile Byproducts (e.g., 1-Butanol, 2-Ethylhexanol) distillation->byproducts_dist

Caption: Purification workflow for this compound.

TroubleshootingDistillation start Distillation Problem? poor_sep Poor Separation start->poor_sep Yes bumping Bumping/Unstable Boiling start->bumping Yes degradation Product Degradation start->degradation Yes sol_poor_sep Increase Column Efficiency Adjust Reflux Ratio Stabilize Vacuum poor_sep->sol_poor_sep sol_bumping Ensure Even Heating Use Boiling Chips/Stirrer bumping->sol_bumping sol_degradation Lower Distillation Temperature (Increase Vacuum) degradation->sol_degradation

Caption: Troubleshooting logic for fractional distillation.

References

Challenges in the scale-up of 2-ethyl-1,3-hexanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-ethyl-1,3-hexanediol (B165326), particularly concerning challenges during scale-up.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis method for 2-ethyl-1,3-hexanediol?

A1: The primary commercial method is a two-step process. It begins with the aldol (B89426) condensation of n-butyraldehyde in the presence of a basic catalyst to form the intermediate 2-ethyl-3-hydroxyhexanal. This intermediate is then hydrogenated, typically using a Raney nickel catalyst, to yield 2-ethyl-1,3-hexanediol.[1][2] The final product is purified by vacuum distillation.[1]

Q2: What are the common catalysts used for the aldol condensation step?

A2: Alkali metal hydroxides, such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide, or alkali metal alkoxides like sodium methoxide, are commonly used to catalyze the aldol condensation of n-butyraldehyde.[1][2] The choice of catalyst can impact reaction efficiency and product distribution.[2]

Q3: What are the typical byproducts in the synthesis of 2-ethyl-1,3-hexanediol?

A3: A significant byproduct is 2-ethyl hexanol.[3][4] Its formation can be influenced by reaction conditions, such as prolonged reaction times during the aldol condensation step.[3][4] Another byproduct is 1-butanol (B46404), which results from the reduction of unreacted n-butyraldehyde.[3][4]

Q4: How can the yield of 2-ethyl-1,3-hexanediol be improved?

A4: To improve the yield and controllability of the reaction, the use of a neutral phase-transfer catalyst, such as polyethylene (B3416737) glycol, in conjunction with an alkali metal hydroxide catalyst during the aldol condensation step has been proposed.[3][4][5] This approach has been shown to achieve yields of over 50%.[3][4]

Q5: What are the stereochemical considerations for 2-ethyl-1,3-hexanediol synthesis?

A5: 2-Ethyl-1,3-hexanediol has two chiral centers, which means it can exist as different diastereoisomers (threo and erythro forms).[2] Controlling the stereochemical outcome of the synthesis is an important area of research, as different diastereoisomers may possess distinct properties and applications.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Ethyl-1,3-Hexanediol - Incomplete aldol condensation. - Suboptimal hydrogenation conditions. - Prolonged aldol condensation time leading to byproduct formation.[3][4] - Inefficient phase mixing during aldol condensation.- Ensure the temperature for aldol condensation is maintained, typically between 30°C and 40°C.[1] - Optimize hydrogenation conditions (temperature 60–140°C, pressure 10–60 bar).[1] - Limit the duration of the aldol condensation; extended stirring can drastically reduce yield.[3][4] - Consider the addition of a phase-transfer catalyst like polyethylene glycol (0.5-10% by weight) to improve the reaction's controllability and yield.[3][4][5]
High Levels of 2-Ethyl Hexanol Byproduct - Extended reaction time in the aldol condensation step promotes the formation of this byproduct.[3][4]- Carefully control the reaction time for the aldol condensation. For instance, increasing the stirring time from 2.5 hours to 20 hours has been shown to dramatically increase 2-ethyl hexanol formation and decrease the desired product's yield.[3][4]
Presence of 1-Butanol in the Final Product - Unreacted n-butyraldehyde from the first step is reduced to 1-butanol during the hydrogenation stage.[3][4]- Improve the efficiency of the initial aldol condensation to minimize unreacted n-butyraldehyde. - Optimize the separation of the organic phase containing the intermediate before hydrogenation.
Difficulty in Product Purification - The boiling points of the product and byproducts may be close, complicating vacuum distillation.- Ensure efficient separation of phases after aldol condensation to minimize the carryover of water-soluble impurities. - Optimize vacuum distillation conditions (e.g., a boiling point of 100°C at 6 mbar has been reported for the product).[3]

Quantitative Data from Synthesis Experiments

The following table summarizes the impact of reaction time on product yield and byproduct formation during the synthesis of 2-ethyl-1,3-hexanediol.

Parameter Experiment 1 Experiment 2
Aldol Condensation Time 2.5 hours[3][4]20 hours[3][4]
Yield of 2-Ethyl-1,3-Hexanediol 49.6%[3][4]17.4%[3][4]
Formation of 2-Ethyl Hexanol 10.0%[3][4]58.9%[3][4]
Other Byproducts 1-Butanol from unreacted n-butyraldehyde[3][4]1-Butanol from unreacted n-butyraldehyde[3][4]

Experimental Protocols

Key Experiment: Two-Step Synthesis of 2-Ethyl-1,3-Hexanediol

This protocol is based on a process that yields a significant amount of the desired product.

Step 1: Aldol Condensation

  • Cool 100.2 g of n-butyraldehyde to 10°C in a suitable reactor.

  • Prepare a 1.24% aqueous solution of sodium hydroxide (NaOH).

  • Slowly add 81.0 g of the NaOH solution to the cooled n-butyraldehyde, ensuring the reaction temperature does not exceed 35°C.

  • Stir the mixture at 35°C for 2.5 hours.[3][4]

  • After the reaction, allow the phases to separate.

  • Isolate the organic phase, which contains the intermediate product, 2-ethyl-3-hydroxyhexanal.

Step 2: Hydrogenation

  • Transfer the organic phase from Step 1 to a high-pressure reactor.

  • Add a Raney nickel catalyst.

  • Conduct the hydrogenation at a temperature of 100°C and a pressure of 40 bar.[3][4]

  • After the reaction is complete, cool the reactor and filter out the catalyst.

  • The resulting crude product can then be purified by vacuum distillation.

Visualizations

Logical Workflow for Troubleshooting Low Yield

G start Low Yield of 2-Ethyl-1,3-Hexanediol check_byproducts Analyze Byproduct Profile (e.g., via GC) start->check_byproducts high_2_ethylhexanol High 2-Ethyl Hexanol? check_byproducts->high_2_ethylhexanol reduce_time Reduce Aldol Condensation Time high_2_ethylhexanol->reduce_time Yes high_1_butanol High 1-Butanol? high_2_ethylhexanol->high_1_butanol No end Yield Improved reduce_time->end optimize_aldol Optimize Aldol Condensation (e.g., add phase-transfer catalyst) high_1_butanol->optimize_aldol Yes other_issues Check Hydrogenation Conditions (Temp, Pressure) high_1_butanol->other_issues No optimize_aldol->end other_issues->end

Caption: Troubleshooting workflow for low yield issues.

Synthesis Pathway of 2-Ethyl-1,3-Hexanediol

G cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Hydrogenation butyraldehyde 2x n-Butyraldehyde intermediate 2-Ethyl-3-hydroxyhexanal butyraldehyde->intermediate  Alkali Catalyst (e.g., NaOH) final_product 2-Ethyl-1,3-hexanediol intermediate->final_product  H₂ / Raney Nickel

Caption: Two-step synthesis of 2-ethyl-1,3-hexanediol.

References

How to prevent degradation of 1,3-Hexanediol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of 1,3-Hexanediol to prevent its chemical degradation. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure maximum stability and a shelf life of up to two years, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] The storage location should be shaded and protected from moisture.[1][4] For best results and to prevent oxidation, storing the compound under an inert atmosphere, such as nitrogen gas, is highly recommended.[3][4]

Q2: What are the primary factors that cause this compound to degrade?

The degradation of this compound is primarily initiated by oxidation of its hydroxyl groups.[5][6] This process can be accelerated by several factors:

  • Exposure to Air (Oxygen): Oxygen in the atmosphere can react with the compound in a process called autoxidation.[7]

  • Exposure to Heat: Elevated temperatures can promote degradation and may lead to discoloration and changes in odor.[3][8]

  • Exposure to Light: UV light acts as a catalyst for autoxidation, accelerating the degradation process.[7]

  • Contact with Incompatible Materials: Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides can react with and degrade this compound.[1][8]

Q3: How can I visually identify if my this compound has degraded?

Visual inspection can often provide the first clues of degradation. Key signs include:

  • Discoloration: A change from a colorless liquid to a yellowish or brownish hue.[7]

  • Formation of Precipitates: The appearance of crystals, solid masses, or wisp-like structures suspended in the liquid.[7]

  • Cloudiness: A loss of clarity in the liquid.[7]

  • Crystals around the Cap: The formation of white crystals on the container's threads or under the cap rim can indicate peroxide formation and is a sign of a potentially hazardous situation.[7][9]

Q4: Is this compound prone to forming explosive peroxides?

Like many organic compounds containing alcohol functional groups, this compound has the potential to form peroxides over time, especially when exposed to atmospheric oxygen.[7][10] Peroxides are unstable and can be explosive, posing a significant safety risk.[11] Therefore, it is crucial to monitor for their presence, especially in older containers or before any distillation or concentration steps are performed.[12]

Q5: What materials should be avoided when handling or storing this compound?

Avoid direct contact with strong oxidizing agents, strong reducing agents, strong acids, acid chlorides, and acid anhydrides, as these can cause vigorous and hazardous reactions.[1][8] For long-term storage, it is recommended to use containers made of or lined with inert materials, such as phenolic-lined steel, to prevent contamination from materials like plain steel.[3]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action
The this compound has turned yellow.Oxidation: The compound has likely been exposed to air, light, or heat over a prolonged period, leading to the formation of degradation byproducts.1. Cease using the material for critical experiments where purity is essential. 2. Test for peroxides (see Protocol 2). 3. If possible, verify purity using an analytical technique like Gas Chromatography (see Protocol 3). 4. If purity is compromised, dispose of the material according to your institution's hazardous waste guidelines.
Crystals or a solid precipitate are visible in the container.Advanced Degradation/Peroxide Formation: This is a serious sign of degradation and potential peroxide formation, which can be shock-sensitive and explosive.[9]CAUTION: DO NOT MOVE OR OPEN THE CONTAINER. 1. Do not attempt to force open a stuck cap.[10] 2. Immediately contact your institution's Environmental Health & Safety (EH&S) department for guidance on safe handling and disposal.[11]
Experimental results are inconsistent using an older stock of this compound.Loss of Purity: The compound may have partially degraded, leading to a lower concentration of the active diol and the presence of impurities that could interfere with the experiment.1. Do not use the material further. 2. Obtain a new, unopened container of this compound and repeat the experiment. 3. Implement a "date received" and "date opened" labeling system for all new containers to track their age.[7]

Summary of Storage Conditions and Degradation Factors

ParameterRecommended ConditionCondition to Avoid (Accelerates Degradation)
Temperature Cool, room temperature storage.[3]Excess heat, temperature fluctuations.[8]
Atmosphere Under an inert gas (e.g., Nitrogen).[3]Exposure to air (Oxygen).[7]
Light Store in a shaded or dark location.[4]Exposure to direct sunlight or UV light.[7]
Container Tightly sealed, inert material (e.g., phenolic-lined steel, amber glass).[1][3]Open or loosely sealed containers; reactive materials.
Moisture Dry environment.[1][2]High humidity or direct contact with water.[8]
Chemical Contact Isolated from other chemicals.Contact with strong oxidizing agents, strong acids, etc.[1][8]

Experimental Protocols

Protocol 1: Visual Inspection for Degradation

Objective: To visually assess the quality of stored this compound.

Methodology:

  • Place the container in a well-lit area. Do not open it at this stage.

  • Examine the exterior of the container for any signs of damage, rust, or distortion.[9]

  • Carefully inspect the area around the cap and threads for any crystal formation. If crystals are present, do not proceed and contact EH&S immediately.[7]

  • Hold the container up to a light source (a flashlight can be used for amber bottles) to observe the liquid inside.[9]

  • Check for the following signs of degradation:

    • Color change from clear to yellow/brown.

    • Presence of suspended particles or wisp-like structures.

    • Cloudiness or turbidity.

    • Formation of a solid precipitate at the bottom.

  • Document the date and your observations in your lab notebook.

Protocol 2: Qualitative Test for Peroxide Formation (Iodide Method)

Objective: To detect the presence of peroxides in this compound.

Methodology:

  • In a clean, dry test tube, combine 1-3 mL of the this compound sample with an equal volume of glacial acetic acid.[12]

  • Add a few drops of a freshly prepared 5% potassium iodide (KI) solution.[7] Alternatively, add approximately 0.1 g of KI crystals.[12]

  • Stopper the test tube and shake well.

  • Observe the color of the solution.

    • No color change: Peroxides are not present in detectable amounts.

    • Yellow color: Indicates the presence of peroxides.[12]

    • Brown color: Indicates a high concentration of peroxides.[12]

  • Important: Always run a blank determination with just the acetic acid and KI, as old reagents can slowly oxidize in air and give a false positive.[12] Dispose of all test materials as hazardous waste.

Degradation Pathway and Prevention Workflow

cluster_0 Optimal Storage cluster_1 Degradation Factors cluster_2 Preventive Measures & Monitoring Cool_Temp Cool Temperature Stable Stable this compound (High Purity) Cool_Temp->Stable Inert_Atmosphere Inert Atmosphere (Nitrogen) Inert_Atmosphere->Stable Darkness Darkness / Shaded Area Darkness->Stable Tightly_Sealed Tightly Sealed Container Tightly_Sealed->Stable Heat Heat Degraded Degradation Products (Aldehydes, Ketones, Peroxides) Heat->Degraded Oxygen Oxygen (Air) Oxygen->Degraded Light UV Light Light->Degraded Incompatibles Incompatible Materials Incompatibles->Degraded Monitor Regular Visual Inspection & Peroxide Testing Degraded->Monitor Detects Prevent_Heat Store Away from Heat Sources Prevent_Heat->Heat Prevents Prevent_Oxygen Inert Gas Blanket / Seal Tightly Prevent_Oxygen->Oxygen Prevents Prevent_Light Use Amber Bottles / Store in Dark Prevent_Light->Light Prevents Prevent_Incompatibles Isolate from Incompatible Chemicals Prevent_Incompatibles->Incompatibles Prevents

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: Refining Separation Methods for Hexanediol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for separating hexanediol (B3050542) isomers.

Troubleshooting Guides

This section addresses common issues encountered during the chromatographic separation of hexanediol isomers.

Issue 1: Poor Resolution or Co-elution of Isomer Peaks

Q1: Why are my hexanediol isomer peaks not separating?

A1: Hexanediol isomers, particularly positional isomers (e.g., 1,2-, 1,5-, and 1,6-hexanediol), often have very similar polarities and physicochemical properties, leading to co-elution in chromatographic systems.[1] The key to achieving separation is to optimize the selectivity (α), efficiency (N), and retention factor (k) of your method.[1]

Q2: How can I improve the separation of my hexanediol isomers in Reversed-Phase HPLC?

A2: To improve separation in reversed-phase HPLC, consider the following strategies:

  • Optimize the Mobile Phase:

    • Solvent Strength: Decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. This increases the retention time and can improve resolution between closely eluting peaks.[1][2]

    • Solvent Type: Switching between acetonitrile and methanol (B129727) can alter the selectivity of the separation due to their different chemical properties.[3] Methanol is a protic solvent, while acetonitrile is aprotic, which can lead to different interactions with the analytes and stationary phase.[3]

    • pH Adjustment: For any ionizable impurities, adjusting the mobile phase pH can significantly impact retention and selectivity.[1] It's recommended to work at a pH at least two units away from the pKa of any ionizable analytes.[4]

  • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column is a powerful way to alter selectivity.[1]

    • For positional isomers of aromatic compounds, Phenyl or Pentafluorophenyl (PFP) columns can offer different selectivity compared to standard C18 columns due to π-π interactions.[5]

    • For diastereomers, polar-embedded phases can be effective.[6]

  • Adjust Temperature: Operating the column at a different temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, potentially improving resolution.[7]

Q3: My peaks are still co-eluting. What are the next steps?

A3: If initial optimizations are unsuccessful, a more systematic approach is needed. The following diagram outlines a logical workflow for troubleshooting peak co-elution.

G Troubleshooting Workflow for Peak Co-elution cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Resolution start Poor Resolution / Co-elution Observed confirm Confirm Co-elution (Peak Shape, DAD Purity, MS) start->confirm mobile_phase Optimize Mobile Phase confirm->mobile_phase stationary_phase Change Stationary Phase mobile_phase->stationary_phase If resolution is still poor other_params Adjust Other Parameters (Temperature, Flow Rate) stationary_phase->other_params If resolution is still poor end Separation Achieved other_params->end

Caption: A systematic workflow for troubleshooting and resolving peak co-elution in HPLC.

Issue 2: Peak Tailing

Q4: What causes my hexanediol peaks to tail and how can I fix it?

A4: Peak tailing for diols in reversed-phase chromatography can be caused by interactions with active silanol (B1196071) groups on the silica-based stationary phase.

  • Solution 1: Mobile Phase Additives: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA can mask the active silanol sites and reduce peak tailing.

  • Solution 2: Lower pH: Lowering the mobile phase pH (e.g., to pH 3) can suppress the ionization of silanol groups, minimizing their interaction with the hydroxyl groups of the hexanediol.[1]

  • Solution 3: High Purity Column: Use a modern, high-purity silica (B1680970) column with end-capping to reduce the number of accessible silanol groups.

Issue 3: Irreproducible Retention Times

Q5: Why are the retention times of my hexanediol isomers shifting between runs?

A5: Fluctuating retention times can be due to several factors:

  • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause. Ensure accurate and precise measurement of solvents. It is often recommended to prepare the mobile phase gravimetrically.

  • Column Equilibration: Insufficient column equilibration time between runs, especially after a gradient, can lead to retention time drift. Allow at least 10-15 column volumes for equilibration.

  • Temperature Fluctuations: Lack of temperature control for the column can cause shifts in retention. Using a column oven is highly recommended for reproducible results.[8]

  • Pump Issues: Leaks or malfunctioning check valves in the HPLC pump can lead to inconsistent flow rates and, consequently, variable retention times.

Frequently Asked Questions (FAQs)

Q6: What is a good starting point for developing an HPLC method for separating hexanediol isomers?

A6: For positional isomers, a reversed-phase method is a good starting point.[9]

  • Column: A standard C18 column (e.g., 150 x 4.6 mm, 5 µm) is a versatile initial choice.[9]

  • Mobile Phase: Begin with a simple gradient of water and acetonitrile or methanol. A scouting gradient from 5% to 95% organic solvent over 20-30 minutes can help determine the approximate elution conditions.[4]

  • Detector: Since hexanediols lack a strong chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often necessary. Alternatively, derivatization to add a UV-active group can be considered. For GC, a Flame Ionization Detector (FID) is commonly used.

Q7: Can I use Gas Chromatography (GC) to separate hexanediol isomers?

A7: Yes, GC is an excellent technique for separating volatile compounds like hexanediol isomers. The elution order on non-polar columns is primarily determined by the boiling points of the isomers.[10] A lower boiling point generally corresponds to a shorter retention time.[10]

Q8: What are the main challenges in scaling up a separation from analytical to preparative HPLC for hexanediol isomers?

A8: The main challenges include:

  • Maintaining Resolution: As you increase the sample load, resolution can decrease. It's often necessary to re-optimize the mobile phase and flow rate.

  • Solubility: Dissolving large amounts of hexanediol in the injection solvent can be a challenge. You may need to use a stronger solvent for the sample, but this can lead to peak distortion if it's much stronger than the mobile phase.

  • Fraction Collection: Precisely collecting the eluting isomers requires an accurate and reliable fraction collector, especially for closely eluting peaks.

Quantitative Data

The following tables provide physical and chromatographic data for common hexanediol isomers to aid in method development.

Table 1: Physical Properties of Hexanediol Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
1,2-Hexanediol6920-22-5C₆H₁₄O₂118.17223-224-
1,5-Hexanediol627-99-6C₆H₁₄O₂118.17239-16
1,6-Hexanediol629-11-8C₆H₁₄O₂118.17250[11]42[11]
2,5-Hexanediol2935-44-6C₆H₁₄O₂118.17216[12]-43[12]
3,4-Hexanediol922-17-8C₆H₁₄O₂118.17206-207-

Table 2: Solubility of Hexanediol Isomers

Isomer NameWaterEthanolAcetonitrileMethanol
1,6-Hexanediol500 g/L[11]Soluble[11]-Soluble
2,5-HexanediolFreely Soluble[12]---
3,4-Hexanediol30.24 g/L[8]High[8]--

Experimental Protocols

Protocol 1: General HPLC Method Development for Positional Isomer Separation

This protocol outlines a systematic approach to developing a reversed-phase HPLC method for separating hexanediol isomers.

G HPLC Method Development Workflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Method Scouting cluster_2 Phase 3: Optimization cluster_3 Phase 4: Finalization define_goals Define Separation Goals (Resolution > 1.5) char_analytes Characterize Analytes (Polarity, Solubility) define_goals->char_analytes select_column Select Initial Column (e.g., C18, 150x4.6mm, 5µm) char_analytes->select_column scout_gradient Run Scouting Gradient (e.g., 5-95% ACN in Water) select_column->scout_gradient eval_scout Evaluate Elution Profile scout_gradient->eval_scout opt_selectivity Optimize Selectivity (α) - Change organic solvent - Adjust pH - Change column eval_scout->opt_selectivity opt_retention Optimize Retention (k') - Adjust gradient slope or isocratic composition opt_selectivity->opt_retention opt_efficiency Optimize Efficiency (N) - Adjust flow rate opt_retention->opt_efficiency validate Method Validation opt_efficiency->validate

Caption: A step-by-step workflow for developing a robust HPLC method for isomer separation.

1. Sample Preparation:

  • Dissolve a known quantity of the hexanediol isomer mixture in the initial mobile phase to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Initial Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase A: Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 5% B to 95% B over 20 minutes.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detector: Refractive Index (RI) or Evaporative Light Scattering (ELSD).

3. Method Optimization:

  • Retention (k'): Based on the scouting gradient, determine if an isocratic or gradient elution is more suitable. Adjust the mobile phase composition to achieve retention factors between 2 and 10 for all isomers.
  • Selectivity (α):
  • If resolution is insufficient, switch the organic modifier from acetonitrile to methanol and repeat the scouting gradient.
  • If isomers are ionizable or if peak tailing is observed, add an acid (e.g., 0.1% formic acid) or a base (e.g., 0.1% triethylamine) to the mobile phase.
  • If necessary, screen other columns with different selectivities (e.g., Phenyl-Hexyl, Cyano).[13]
  • Efficiency (N): Once acceptable selectivity is achieved, the flow rate can be optimized to improve peak sharpness. A lower flow rate generally increases efficiency but also run time.

Protocol 2: GC-MS Analysis of Hexanediol Isomers

1. Sample Preparation:

  • Dissolve approximately 10 mg of the hexanediol isomer mixture in 1 mL of a suitable solvent such as methanol or dichloromethane.

2. GC-MS Instrumentation and Conditions:

  • GC Column: A mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a good starting point.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL (with a split ratio, e.g., 50:1).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 250 °C.
  • Final hold: 5 minutes at 250 °C.
  • MS Parameters:
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 30-200.

This protocol provides a general starting point, and the temperature program may need to be optimized to achieve baseline separation of all isomers.

References

Technical Support Center: Increasing Efficiency of Biocatalytic 1,3-Diol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the biocatalytic synthesis of 1,3-diols.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common experimental problems.

Q1: My reaction shows low conversion or product yield. What are the potential causes and solutions?

Low product yield is a common issue that can stem from several factors, including enzyme activity, cofactor limitations, or reaction conditions.

Possible Causes & Suggested Solutions:

  • Poor Enzyme Stability/Activity: The biocatalyst may be inactive or denatured.

    • Solution: Verify the storage conditions and age of the enzyme or whole-cell catalyst. Optimize reaction parameters like pH and temperature, as enzymes operate efficiently under mild conditions.[1][2] Consider enzyme immobilization, which can significantly increase stability.[2]

  • Inefficient Cofactor Regeneration: Many reductase-catalyzed reactions depend on cofactors like NAD(P)H.[2] Their regeneration is often the limiting step.

    • Solution: Ensure an efficient cofactor regeneration system is in place. Common systems involve adding a cosubstrate. For example, glucose is often used for whole-cell systems, while a formate/formate dehydrogenase (FDH) or glucose/glucose dehydrogenase (GDH) system can be used for isolated enzymes.[3][4] The choice of cosubstrate is critical; for instance, in a stereoinverting cascade for (R)-1,3-butanediol production, acetone (B3395972) was optimal for the oxidation step, while glucose was best for the reduction step.[5]

  • Substrate or Product Inhibition: High concentrations of the substrate or the accumulation of the product can inhibit enzyme activity.[6][7]

    • Solution: Implement a fed-batch or continuous process to maintain a low substrate concentration.[8] Employ in situ product removal techniques to prevent accumulation of inhibitory products.

  • Mass Transfer Limitations: In whole-cell or heterogeneous systems, poor mixing can limit the availability of the substrate to the enzyme.[9]

    • Solution: Optimize the stirring rate. Excessively low rates can lead to the accumulation of intermediates, while overly vigorous stirring can decrease production by over-aerating the medium or negatively affecting cell growth.[8] The addition of a biocompatible co-solvent can also improve the solubility of hydrophobic substrates.[10]

G start Low Product Yield cause1 Enzyme Inactivity? start->cause1 cause2 Cofactor Limitation? start->cause2 cause3 Substrate/Product Inhibition? start->cause3 cause4 Mass Transfer Limitation? start->cause4 sol1 Verify enzyme storage Optimize pH/Temp Consider immobilization cause1->sol1 Solution sol2 Add/Optimize Cosubstrate (e.g., glucose, formate) Use coupled enzyme system cause2->sol2 Solution sol3 Implement fed-batch strategy In situ product removal cause3->sol3 Solution sol4 Optimize stirring rate Add biocompatible co-solvent cause4->sol4 Solution

Caption: Troubleshooting logic for low product yield.

Q2: The stereoselectivity (enantiomeric excess or diastereomeric ratio) of my product is poor. How can I improve it?

Achieving high stereoselectivity is a primary advantage of biocatalysis, so poor results warrant careful investigation.[6]

Possible Causes & Suggested Solutions:

  • Sub-optimal Enzyme Choice: The selected enzyme may not have the desired selectivity for the specific substrate.

    • Solution: Screen a panel of different enzymes (e.g., various ketoreductases or alcohol dehydrogenases) to find one with high stereoselectivity for your substrate.[11][12]

  • Presence of Competing Enzymes: In whole-cell systems, multiple endogenous enzymes may compete to reduce the substrate, producing different stereoisomers.

    • Solution: Use an engineered microbial strain where competing enzyme pathways are knocked out, or use an isolated enzyme system instead of whole cells.[2]

  • Unfavorable Reaction Conditions: Temperature, pH, and co-solvents can influence the conformational state of the enzyme, affecting its selectivity.

    • Solution: Systematically vary reaction parameters to find the optimal conditions for stereoselectivity.

  • Intramolecular Acyl Migration: In the synthesis of 1,3-diol monoacetates, unexpected diastereomers can be formed due to intramolecular acyl migration, especially in syn-1,3-diol monoacetates.[13]

    • Solution: This phenomenon can be leveraged. By coupling enzymatic transesterification, ruthenium-catalyzed epimerization, and this acyl migration, a dynamic kinetic asymmetric transformation can be achieved to synthesize enantiomerically pure syn-1,3-diacetates.[13]

Q3: My cofactor regeneration system seems inefficient. What are the best practices?

Effective cofactor regeneration is crucial for the economic viability of redox biocatalysis.[4]

Possible Causes & Suggested Solutions:

  • Inappropriate Regeneration System: The chosen method may not be compatible with the primary reaction or may be kinetically slow.

    • Solution: The most widely used system for NADH regeneration is the formate/formate dehydrogenase (FDH) system, which is attractive because the substrate (formate) is inexpensive and the byproduct (CO₂) is easily removed.[4] For whole-cell processes, adding a simple sugar like glucose is often sufficient to regenerate cofactors through cellular metabolism.[3][14]

  • Cofactor Instability: NAD(P)H can degrade over the course of the reaction.

    • Solution: Ensure the reaction pH is maintained around neutral (pH 7.0), as NAD(P)H is unstable in acidic conditions. Minimize exposure to light and elevated temperatures.

Table 1: Comparison of Common Enzymatic NAD(P)H Regeneration Systems

Regeneration SystemCosubstrateEnzymeByproductAdvantagesDisadvantages
Formate-basedFormateFormate Dehydrogenase (FDH)CO₂Inexpensive substrate, volatile byproduct.[4]FDH can have limited stability.
Glucose-basedGlucoseGlucose Dehydrogenase (GDH)GluconolactoneHigh reaction rate, stable enzyme.[4]Can lead to downstream separation challenges.
Alcohol-basedIsopropanolAlcohol Dehydrogenase (ADH)AcetoneInexpensive substrate, volatile byproduct.[4]Acetone can inhibit the primary enzyme.
Phosphite-basedPhosphitePhosphite Dehydrogenase (PTDH)Phosphate (B84403)Inexpensive substrate, innocuous byproduct.[4]PTDH is less commercially available.

Frequently Asked Questions (FAQs)

Q1: What are the main biocatalytic approaches for producing chiral 1,3-diols?

The primary biocatalytic methods involve the use of enzymes such as dioxygenases, epoxide hydrolases, and reductases.[15] The most common strategy is the stereoselective reduction of β-hydroxy ketones or diketones using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs).[2][16] These enzymes, often used in whole-cell systems (e.g., E. coli, yeast) or as isolated enzymes, can produce chiral diols with high enantiomeric and diastereomeric purity.[1][17]

Q2: Should I use a whole-cell biocatalyst or an isolated enzyme?

The choice involves a trade-off between cost, productivity, and process complexity.

  • Whole-Cell Biocatalysts:

    • Pros: Offer a simple solution for cofactor regeneration (by adding a cosubstrate like glucose), protecting the enzyme in a natural environment.[3] They are often cheaper to prepare.

    • Cons: May contain competing enzymes that lower stereoselectivity, and the cell membrane can pose mass transfer barriers. Side reactions from cellular metabolism can also occur.[2]

  • Isolated Enzymes:

    • Pros: Lead to higher volumetric productivity, cleaner reaction profiles with fewer byproducts, and eliminate the possibility of competing native enzymes.[2][10]

    • Cons: Require an external system for cofactor regeneration, and the enzyme may be less stable outside its cellular environment.[2][4] The cost of purified enzymes can also be higher.[10]

Q3: How can I model my biocatalytic process to better understand its limitations?

Quantitative understanding can be achieved by combining in vitro enzyme kinetic measurements with a suitable process model. By measuring the intracellular concentrations of reactants and cofactors, a sensitivity analysis can identify the rate-limiting step. For example, in the reduction of methyl acetoacetate, the cofactor regeneration reaction was identified as the bottleneck.[2]

Experimental Protocols & Workflows

General Protocol: Whole-Cell Biocatalytic Reduction of a β-Hydroxy Ketone

This protocol provides a generalized procedure for producing a 1,3-diol using a recombinant E. coli strain expressing a ketoreductase.

  • Biocatalyst Preparation:

    • Cultivate the recombinant E. coli strain in a suitable fermentation medium (e.g., LB broth with appropriate antibiotic) until it reaches a high cell density (e.g., late-log phase).

    • Induce expression of the ketoreductase gene if required (e.g., with IPTG).

    • Harvest the cells by centrifugation and wash them with a buffer (e.g., phosphate buffer, pH 7.0). The resulting cell paste can be used directly or stored frozen.[10]

  • Reaction Setup:

    • In a bioreactor or stirred-tank reactor, prepare a reaction mixture containing a buffer solution (e.g., 100 mM phosphate buffer, pH 7.0).

    • Add the harvested microbial cells (as a whole-cell biocatalyst) to a specific concentration (e.g., 5-10% w/v).

    • Add the cosubstrate for cofactor regeneration (e.g., glucose at 1.5 molar equivalents relative to the substrate).[10]

  • Bioconversion:

    • Add the β-hydroxy ketone substrate to the desired starting concentration. The substrate may be added neat or dissolved in a biocompatible co-solvent (e.g., ethanol, DMSO) to improve solubility.[9][10]

    • Maintain the reaction at an optimal temperature (e.g., 30°C) and stirring rate (e.g., 200 rpm) for a set period (e.g., 12-24 hours).[8][9]

    • Monitor the progress of the reaction by taking samples periodically and analyzing them via HPLC or GC.

  • Product Extraction and Purification:

    • Once the reaction is complete, separate the cells from the supernatant by centrifugation.

    • Extract the 1,3-diol product from the supernatant using a suitable organic solvent (e.g., ethyl acetate).[10]

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization to yield the pure 1,3-diol.[10]

G cluster_prep 1. Biocatalyst Preparation cluster_reaction 2. Bioconversion cluster_purification 3. Downstream Processing p1 Cell Cultivation & Induction p2 Harvesting & Washing p1->p2 r1 Reaction Setup (Buffer, Cells, Cosubstrate) p2->r1 r2 Substrate Addition r1->r2 r3 Incubation (Temp, pH, Stirring) r2->r3 d1 Cell Separation r3->d1 d2 Product Extraction d1->d2 d3 Purification (Chromatography) d2->d3 d4 Pure 1,3-Diol d3->d4

Caption: General experimental workflow for 1,3-diol production.

Visualization of Coupled Reaction and Cofactor Regeneration

The diagram below illustrates the essential coupling between the primary biocatalytic reduction and the cofactor regeneration cycle, which is fundamental to achieving high process efficiency.

G sub β-Hydroxy Ketone enz Ketoreductase (KRED) sub->enz Substrate prod 1,3-Diol enz->prod Product nadp NAD(P)+ enz->nadp Released nadph NAD(P)H nadph->enz Consumed regen_enz Dehydrogenase (e.g., GDH) nadp->regen_enz cosub Cosubstrate (e.g., Glucose) cosub->regen_enz Consumed coprod Byproduct (e.g., Gluconolactone) regen_enz->nadph Regenerated regen_enz->coprod

Caption: Cofactor regeneration cycle coupled to ketone reduction.

References

Technical Support Center: Oxidation of 2-Ethyl-1,3-hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and scientists working on the oxidation of 2-ethyl-1,3-hexanediol (B165326).

Frequently Asked Questions (FAQs)

Q1: What is the expected product from the oxidation of 2-ethyl-1,3-hexanediol with common oxidizing agents like sodium hypochlorite (B82951)?

The primary and expected product from the selective oxidation of 2-ethyl-1,3-hexanediol using a mild oxidizing agent like sodium hypochlorite (NaOCl) or calcium hypochlorite [Ca(OCl)₂] in the presence of acetic acid is 2-ethyl-1-hydroxy-3-hexanone .[1][2][3][4] This is because the secondary alcohol is more reactive and selectively oxidized to a ketone, while the primary alcohol remains intact.[1]

Q2: Why is the secondary alcohol preferentially oxidized over the primary alcohol?

The secondary alcohol at the 3-position is more electron-rich and thus more susceptible to oxidation compared to the primary alcohol at the 1-position.[1] Stronger oxidizing agents, such as sodium dichromate (Na₂Cr₂O₇), would likely oxidize both the primary and secondary alcohols.[1][5]

Q3: How can I monitor the progress of the reaction?

The presence of an excess of the hypochlorite oxidant can be monitored using starch-iodide paper.[1][6] A drop of the reaction mixture on the paper will turn it dark purple or blue-black if excess oxidant is present.[1][7] The reaction solution may also maintain a greenish-yellow color in the presence of excess hypochlorite.[2][6]

Q4: What is the purpose of the acetic acid in this reaction?

Glacial acetic acid acts as a catalyst in the oxidation reaction with sodium hypochlorite or calcium hypochlorite.[6][7][8]

Q5: What analytical techniques are recommended for product characterization?

Infrared (IR) spectroscopy is a key technique to confirm the formation of 2-ethyl-1-hydroxy-3-hexanone.[1][6] The presence of a strong absorption peak around 1700-1725 cm⁻¹ indicates the formation of a ketone (C=O) group, while the persistence of a broad peak around 3200-3600 cm⁻¹ confirms the presence of the unreacted primary alcohol (O-H) group.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Insufficient oxidizing agent.Periodically test the reaction mixture with starch-iodide paper. If the test is negative (no color change), add more oxidizing agent in small portions until a positive test is maintained.[1][6]
Reaction temperature was too low, or reaction time was too short.Ensure the reaction is stirred for the recommended duration (e.g., 30-60 minutes) after the addition of the oxidant.[1][6] While cooling is necessary, ensure the reaction mixture does not freeze if using an ice bath with glacial acetic acid.[8]
Inefficient extraction of the product.During the workup, perform multiple extractions with an appropriate organic solvent like diethyl ether.[6] "Salting out" by adding saturated sodium chloride to the aqueous layer can help reduce the solubility of the product in water and improve extraction efficiency.[6][7]
Product is Impure Incomplete removal of acetic acid.During the workup, wash the combined organic extracts thoroughly with a sodium carbonate or sodium hydroxide (B78521) solution to neutralize and remove any remaining acetic acid.[1][6]
Presence of unreacted starting material.This may indicate an incomplete reaction. Check the amount of oxidant used and the reaction time. Purification via column chromatography may be necessary.
Formation of Unexpected Byproducts (e.g., dicarbonyl compound) Oxidizing agent was too strong or used in large excess.Use a mild oxidizing agent like sodium hypochlorite or calcium hypochlorite. Avoid strong oxidants like dichromates if selective oxidation is desired.[1][5]
Reaction temperature was too high.Maintain the reaction temperature below 30°C using an ice bath, especially during the addition of the oxidizing agent.[2][6]

Experimental Protocols

Selective Oxidation of 2-Ethyl-1,3-hexanediol

This protocol is adapted from procedures using sodium hypochlorite (bleach) or calcium hypochlorite.[1][6][8]

Materials:

  • 2-ethyl-1,3-hexanediol

  • Glacial acetic acid

  • Sodium hypochlorite solution (household bleach) or Calcium hypochlorite

  • Diethyl ether

  • Saturated sodium chloride solution

  • 10% (w/v) aqueous sodium carbonate solution

  • 5% (w/v) aqueous sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Starch-iodide paper

  • Round bottom flask or Erlenmeyer flask

  • Stir bar and stir plate

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round bottom flask, combine 0.50 g of 2-ethyl-1,3-hexanediol with 3.0-4.5 mL of glacial acetic acid and a stir bar.[6][8]

  • Place the flask in an ice bath and begin stirring.

  • Slowly add 3.0-3.5 mL of the hypochlorite solution in small portions over about 10 minutes, ensuring the temperature does not rise above 30°C.[2][6]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes.[1][6]

  • Periodically check for the presence of excess oxidant using starch-iodide paper. If the paper does not turn dark, add a small amount of additional hypochlorite solution.[1][2]

  • Once the reaction is complete, pour the mixture into a beaker containing 10-15 mL of saturated sodium chloride and ice.[6]

  • Transfer the mixture to a separatory funnel and extract the product with three 10 mL portions of diethyl ether.[6]

  • Combine the organic layers and wash them sequentially with four 3 mL portions of 10% aqueous sodium carbonate solution and then with two 3 mL portions of 5% aqueous sodium hydroxide solution.[6]

  • Dry the organic layer over anhydrous sodium sulfate.

  • Gravity filter the dried solution into a pre-weighed round bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the crude product.

  • Characterize the product using IR spectroscopy.

Visualizations

Oxidation_Pathway 2-Ethyl-1,3-hexanediol 2-Ethyl-1,3-hexanediol Product 2-Ethyl-1-hydroxy-3-hexanone 2-Ethyl-1,3-hexanediol->Product Selective Oxidation of Secondary Alcohol Oxidizing_Agent NaOCl or Ca(OCl)₂ + Acetic Acid Oxidizing_Agent->Product

Caption: Reaction pathway for the selective oxidation of 2-ethyl-1,3-hexanediol.

Troubleshooting_Workflow cluster_start Start cluster_investigation Investigation cluster_solutions Solutions Start Low or No Product Yield Check_Oxidant Check for Excess Oxidant (Starch-Iodide Paper) Start->Check_Oxidant Is reaction incomplete? Review_Conditions Review Reaction Time & Temperature Start->Review_Conditions Evaluate_Workup Evaluate Extraction Procedure Start->Evaluate_Workup Add_Oxidant Add More Oxidant Check_Oxidant->Add_Oxidant Negative Test Adjust_Conditions Increase Reaction Time or Check Temperature Control Review_Conditions->Adjust_Conditions Improve_Extraction Use 'Salting Out' or Increase Extractions Evaluate_Workup->Improve_Extraction

Caption: A workflow for troubleshooting low product yield in the oxidation reaction.

References

Technical Support Center: Optimizing Phase-Transfer Catalysis in 2-Ethyl-1,3-Hexanediol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-ethyl-1,3-hexanediol (B165326) utilizing phase-transfer catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and optimized experimental outcomes.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the synthesis of 2-ethyl-1,3-hexanediol via phase-transfer catalyzed aldol (B89426) condensation of n-butyraldehyde.

Issue 1: Low Yield or Incomplete Conversion

  • Question: My reaction has a low yield of 2-ethyl-1,3-hexanediol. What are the potential causes and how can I improve it?

  • Answer: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:

    • Catalyst Inactivity or Insufficient Amount: The phase-transfer catalyst (PTC) is crucial for facilitating the reaction between the aqueous base and the organic reactant. Ensure the catalyst is active and used in the appropriate concentration. For polyethylene (B3416737) glycol (PEG 400), a concentration of 1-5% by weight relative to n-butyraldehyde is recommended.[1][2] For quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide, a higher molar percentage might be necessary.[3] Without a PTC, the conversion can be as low as 3%.[3]

    • Suboptimal Reaction Temperature: The aldol condensation is an exothermic reaction. Maintaining the correct temperature is critical for controlling the reaction rate and minimizing side reactions. The reaction should be initiated at a cooled temperature, typically between 0-20°C, and the temperature should be carefully controlled during the addition of the base to remain within the optimal range (e.g., 30-35°C).[1][2]

    • Inadequate Mixing: Phase-transfer catalysis relies on the efficient transfer of reactants between phases. Insufficient agitation will limit the interfacial area and slow down the reaction rate. Ensure vigorous and consistent stirring throughout the reaction.

    • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An excess of one reactant may be necessary in some cases to drive the reaction to completion, but this can also lead to side reactions.[3]

    • Reaction Time: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), to determine the optimal reaction time.

Issue 2: Formation of Byproducts

  • Question: I am observing significant amounts of byproducts, particularly 2-ethyl-2-hexenal (B1232207), in my reaction mixture. How can I minimize their formation?

  • Answer: The formation of 2-ethyl-2-hexenal is a result of the dehydration of the intermediate aldol addition product, 2-ethyl-3-hydroxyhexanal. This is often favored at higher temperatures.

    • Temperature Control: Carefully control the reaction temperature. Running the reaction at the lower end of the recommended temperature range can help to minimize dehydration.

    • Use of a Phase-Transfer Catalyst: The use of a PTC, such as PEG 400, has been shown to significantly improve the controllability of the reaction and reduce the formation of the 2-ethyl-2-hexenal byproduct to as low as 2.6%.[1] In contrast, without a PTC, the amount of this byproduct can be in the tens of percent.[1]

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can promote the dehydration reaction. Optimizing the reaction time is crucial.

  • Question: What other byproducts might I encounter?

  • Answer: Besides 2-ethyl-2-hexenal, other potential byproducts from the self-condensation of n-butyraldehyde can form.[4] Additionally, during the subsequent hydrogenation step, unreacted n-butyraldehyde can be reduced to 1-butanol.[1]

Issue 3: Workup and Purification Challenges

  • Question: I am experiencing emulsion formation during the workup. How can I resolve this?

  • Answer: Emulsions are common in biphasic systems, especially with vigorous mixing. Here are some strategies to break an emulsion:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can help to remove fine particulate matter that may be stabilizing the emulsion.

    • Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.

    • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity might help to disrupt the emulsion.

  • Question: What is the best way to purify the final product, 2-ethyl-1,3-hexanediol?

  • Answer: The recommended purification method is vacuum distillation.[1][2] After the hydrogenation step, the crude product is distilled under reduced pressure. The boiling point of 2-ethyl-1,3-hexanediol is approximately 100°C at 6 mbar.[1][2]

Issue 4: Catalyst Selection and Handling

  • Question: What are the different types of phase-transfer catalysts I can use for this synthesis?

  • Answer: Several types of PTCs can be effective for aldol condensations. The most common include:

    • Polyethylene Glycols (PEGs): PEG 400 is a neutral, inexpensive, and low-toxicity PTC that has been successfully used for this synthesis.[1][5] PEGs are generally stable and can be recycled.[6]

    • Quaternary Ammonium Salts: These are widely used PTCs and include compounds like tetrabutylammonium bromide (TBAB) and benzalkonium chloride.[3] They are often more active than PEGs but can be more expensive and may require more careful removal from the final product.

    • Phosphonium Salts: These are another class of onium salt PTCs that can be used.

  • Question: Can the phase-transfer catalyst be recycled?

  • Answer: Yes, in many cases, the PTC can be recycled. For water-soluble catalysts like PEG, it may be possible to recover it from the aqueous phase. For more organophilic quaternary ammonium salts, they may remain in the organic phase and potentially be reused if the product can be selectively removed.[7] Catalyst recycling is a key aspect of green chemistry and can significantly reduce the cost of the process.[5]

Data Presentation

The choice of phase-transfer catalyst and reaction conditions significantly impacts the yield of 2-ethyl-1,3-hexanediol. The following tables summarize key quantitative data from cited experiments.

Table 1: Comparison of Synthesis With and Without Phase-Transfer Catalyst

CatalystCatalyst Concentration (% w/w of n-butyraldehyde)Reaction Temperature (°C)Reaction Time (h)Yield of 2-ethyl-1,3-hexanediol (%)2-Ethylhexanol Byproduct (%)Reference
PEG 4005%30-32256.9Not specified[8]
None-352.549.610.0[8]

Table 2: Effect of Different Phase-Transfer Catalysts on Aldol Condensation (General)

Catalyst TypeExample CatalystTypical ConcentrationKey AdvantagesKey Disadvantages
Polyethylene GlycolPEG 4001-5% w/wLow cost, low toxicity, stable, recyclable.[5][6]May have lower activity compared to onium salts.[5]
Quaternary Ammonium SaltTetrabutylammonium Bromide1-10 mol%High activity, widely used.[3]Can be more expensive, potential for decomposition at high temperatures, may require more effort for removal.[9]
Quaternary Ammonium SaltBenzalkonium ChlorideCatalyticEffective for continuous processes.[3]Structure is more complex than simple tetraalkylammonium salts.

Experimental Protocols

Protocol 1: Synthesis of 2-Ethyl-1,3-hexanediol using PEG 400 as a Phase-Transfer Catalyst

This protocol is adapted from the process described in patent literature.[8]

Materials:

  • n-Butyraldehyde

  • Polyethylene glycol (PEG 400)

  • Sodium hydroxide (B78521) (NaOH), 0.25% aqueous solution

  • Hydrochloric acid (HCl) for neutralization

  • Raney nickel catalyst

  • Hydrogen gas

Procedure:

  • Reaction Setup: In a suitable reactor equipped with a stirrer, thermometer, and addition funnel, combine 101.0 g of n-butyraldehyde and 5.0 g of polyethylene glycol (PEG 400).

  • Cooling: Cool the mixture to approximately 11°C.

  • Base Addition: Slowly add 171.0 g of a 0.25% aqueous solution of NaOH to the mixture. Control the addition rate to maintain the reaction temperature between 30-32°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 30-32°C for 2 hours.

  • Neutralization and Phase Separation: After the reaction period, cool the mixture and neutralize it with hydrochloric acid. Allow the phases to separate and then separate the organic phase from the aqueous phase.

  • Hydrogenation: Transfer the organic phase to a high-pressure reactor. Add a catalytic amount of Raney nickel. Pressurize the reactor with hydrogen gas to 20 bar and heat to 100°C. Maintain these conditions until the reaction is complete (as monitored by GC).

  • Purification: After hydrogenation, cool the reactor and filter off the Raney nickel catalyst. The crude product is then purified by vacuum distillation. The fraction collected at approximately 100°C/6 mbar is the purified 2-ethyl-1,3-hexanediol.

Protocol 2: Workup Procedure for Emulsion Resolution

  • Transfer to Separatory Funnel: Transfer the entire emulsified mixture to a separatory funnel.

  • Add Brine: Add a volume of saturated aqueous sodium chloride (brine) solution that is approximately 10-20% of the total volume of the emulsion.

  • Gentle Mixing: Gently swirl the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.

  • Allow to Stand: Let the mixture stand undisturbed and observe if the layers begin to separate.

  • Filtration (if necessary): If the emulsion persists, filter the entire mixture through a pad of Celite® supported on a Büchner funnel.

  • Separation: Once the layers have separated, carefully drain the lower aqueous layer and collect the upper organic layer.

Visualizations

Diagram 1: General Experimental Workflow for 2-Ethyl-1,3-Hexanediol Synthesis

G A 1. Reaction Setup (n-Butyraldehyde + PTC) B 2. Cooling A->B C 3. Base Addition (NaOH solution) B->C D 4. Aldol Condensation C->D E 5. Neutralization & Phase Separation D->E F 6. Hydrogenation (Raney Ni, H2) E->F G 7. Purification (Vacuum Distillation) F->G H Final Product (2-Ethyl-1,3-hexanediol) G->H

Caption: A flowchart of the synthesis of 2-ethyl-1,3-hexanediol.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield of 2-Ethyl-1,3-hexanediol Q1 Is the PTC concentration adequate? (e.g., 1-5% w/w for PEG 400) Start->Q1 A1_yes Yes Q1->A1_yes Yes A1_no No Q1->A1_no No Q2 Was the reaction temperature controlled effectively? (e.g., 30-35°C) A1_yes->Q2 S1 Adjust PTC concentration. A1_no->S1 S1->Q2 A2_yes Yes Q2->A2_yes Yes A2_no No Q2->A2_no No Q3 Was the stirring vigorous and consistent? A2_yes->Q3 S2 Improve temperature control: - Slower base addition - Efficient cooling A2_no->S2 S2->Q3 A3_yes Yes Q3->A3_yes Yes A3_no No Q3->A3_no No Q4 Has the reaction run to completion? A3_yes->Q4 S3 Increase stirring speed. A3_no->S3 S3->Q4 A4_yes Yes Q4->A4_yes Yes A4_no No Q4->A4_no No End Yield should improve. A4_yes->End S4 Monitor reaction by GC and adjust reaction time. A4_no->S4 S4->End

Caption: A decision tree for troubleshooting low product yield.

Diagram 3: Signaling Pathway of Phase-Transfer Catalysis in Aldol Condensation

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase NaOH NaOH Na_plus Na+ NaOH->Na_plus OH_minus OH- NaOH->OH_minus NaX NaX Na_plus->NaX PTC_OH PTC-OH OH_minus->PTC_OH Ion Exchange PTC_X PTC-X PTC_X->Na_plus PTC_X->OH_minus PTC_OH_org PTC-OH PTC_OH->PTC_OH_org Phase Transfer X_minus X- X_minus->NaX Butyraldehyde n-Butyraldehyde Enolate Enolate Anion Butyraldehyde->Enolate Aldol_Adduct Aldol Adduct Butyraldehyde->Aldol_Adduct Enolate->Butyraldehyde Nucleophilic Attack PTC_OH_org->Butyraldehyde Deprotonation PTC_X_org PTC-X PTC_OH_org->PTC_X_org Forms PTC-X after reaction PTC_X_org->PTC_X Phase Transfer

Caption: Mechanism of phase-transfer catalyzed aldol condensation.

References

Neutralizing excess bleach in hexanediol oxidation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with neutralizing excess bleach (sodium hypochlorite) during the oxidation of hexanediol (B3050542) and similar alcohols.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to neutralize or "quench" excess bleach after the oxidation reaction is complete?

A: It is critical to neutralize the excess oxidizing agent (sodium hypochlorite) for several reasons:

  • To Stop the Reaction: Quenching ensures the oxidation process is halted definitively, preventing potential over-oxidation of the desired product or oxidation of other sensitive functional groups.

  • Prevent Side Reactions: Excess bleach can react with reagents used in the subsequent workup steps, such as organic extraction solvents, leading to unwanted byproducts and reduced purity.[1]

  • Ensure Safety: Sodium hypochlorite (B82951) can react with acids to release toxic chlorine gas.[2][3] Neutralizing the bleach before acidification steps in the workup is a crucial safety measure.

  • Improve Product Isolation: A clean quenching process prevents the formation of emulsions or precipitates that can complicate the separation and purification of the final product.[4]

Q2: How can I detect the presence of excess bleach in my reaction mixture?

A: The most common and effective method is to use starch-iodide test paper.[5][6] A small drop of the aqueous layer of the reaction mixture is applied to the paper. The appearance of a dark blue or black color indicates the presence of an oxidizing agent like sodium hypochlorite.[5][7] The test should be negative (no color change) before proceeding with the workup.

Q3: What are the most common and effective reagents for neutralizing sodium hypochlorite?

A: Several reducing agents can be used to effectively neutralize bleach. The most common choices in a laboratory setting are sodium bisulfite, sodium sulfite (B76179), and sodium thiosulfate (B1220275).[4][8][9] Ascorbic acid and malonic acid are also viable alternatives.[4][9]

Comparison of Common Bleach Neutralizing Agents

Reagent Chemical Formula Typical Form Notes
Sodium Sulfite Na₂SO₃ Solid or aqueous solution A fast and effective neutralizer that is readily available.[9]
Sodium Bisulfite NaHSO₃ Solid or saturated aqueous solution Commonly used and very effective. The workup involves adding it until a starch-iodide test is negative.[5][8]
Sodium Thiosulfate Na₂S₂O₃ Solid or aqueous solution Effective, but can sometimes lead to the formation of colloidal sulfur, which can complicate workup.[4][10]

| Ascorbic Acid | C₆H₈O₆ | Solid | A mild reducing agent that neutralizes bleach quickly.[4][9] |

Troubleshooting Guide

Q4: I've added a neutralizing agent, but my starch-iodide test is still positive. What should I do?

A: A persistent positive starch-iodide test simply means that excess bleach is still present. You have not added enough of the quenching agent.

  • Solution: Continue to add your neutralizing agent (e.g., saturated sodium bisulfite solution) in small portions (a squirt or a few drops at a time).[5] After each addition, stir the mixture vigorously for a minute and then re-test with fresh starch-iodide paper. Repeat this process until the test is negative (no color change).[5]

Q5: After adding sodium thiosulfate to quench the reaction, a fine white or yellow solid (sulfur) precipitated, making extraction difficult. How can I resolve this?

A: The formation of elemental sulfur is a known side reaction when using sodium thiosulfate to neutralize hypochlorite.

  • Immediate Solution: If the solid has already formed, you may need to filter the entire mixture through a pad of celite or filter aid before proceeding to the liquid-liquid extraction.

  • Prevention: To avoid this issue in future experiments, consider using sodium sulfite or sodium bisulfite, which do not typically produce a solid precipitate.[4] These reagents reduce hypochlorite to chloride ions cleanly.

Q6: My reaction mixture formed a stubborn emulsion during the extraction phase after quenching. What can I do?

A: Emulsions are common in biphasic mixtures, especially when salts or fine particulates are present.

  • Solution 1: Add Brine: Introduce a small amount of a saturated sodium chloride (brine) solution. Increasing the ionic strength of the aqueous layer can often help break the emulsion.[7]

  • Solution 2: Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers and breaking stubborn emulsions.[4]

  • Solution 3: Patience and Gentle Agitation: Allow the mixture to stand undisturbed for an extended period. Sometimes, gentle swirling or stirring with a glass rod can help the layers to separate.

Experimental Protocols

Protocol 1: Testing for Excess Sodium Hypochlorite

  • After the reaction has stirred for the intended time, stop the agitation.

  • Allow the biphasic mixture to partially separate.

  • Using a glass pipette or rod, withdraw a small drop from the aqueous (lower) layer .

  • Spot the drop onto a strip of starch-iodide paper.[11]

  • Observe: A rapid change to a dark blue/purple/black color indicates the presence of excess hypochlorite.[5] No color change indicates its absence.

Protocol 2: General Procedure for Neutralizing Excess Bleach with Sodium Bisulfite

  • Following the oxidation, cool the reaction mixture in an ice-water bath to control any potential exotherm from the neutralization.

  • Add a saturated aqueous solution of sodium bisulfite dropwise or in small portions while stirring vigorously.[5]

  • After adding a portion, stop the addition, stir for 1-2 minutes, and then test the aqueous layer for residual oxidant using starch-iodide paper as described in Protocol 1.

  • Continue adding the sodium bisulfite solution incrementally until the starch-iodide test is negative.[8]

  • Once the excess bleach is neutralized, you may proceed with the rest of the workup, which typically involves neutralizing the acid catalyst and extracting the product.[5]

Visualized Workflows

G cluster_reaction Reaction Phase cluster_workup Workup & Isolation Phase start Hexanediol Oxidation (Bleach + Acid Catalyst) test Test for Excess Bleach (Starch-Iodide Paper) start->test quench Neutralize Excess Bleach (e.g., add NaHSO₃) test->quench Positive Test neutralize_acid Neutralize Acid Catalyst (e.g., add NaOH or Na₂CO₃) test->neutralize_acid Negative Test quench->test Re-test extract Extract with Organic Solvent (e.g., Ethyl Acetate) neutralize_acid->extract wash_dry Wash & Dry Organic Layer extract->wash_dry isolate Isolate Product (Evaporate Solvent) wash_dry->isolate

Caption: General experimental workflow for hexanediol oxidation and product isolation.

G Test Test aqueous layer with starch-iodide paper Decision Test Positive (Dark Color)? Test->Decision Action Add more quenching agent Decision->Action  Yes Proceed Proceed to next workup step Decision->Proceed No Action->Test

Caption: Decision logic for the bleach neutralization step.

References

Technical Support Center: Synthesis of Polymers with 1,3-Diols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polymers using 1,3-diols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during polymerization experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing high molecular weight polymers from 1,3-diols?

The synthesis of high molecular weight polymers from 1,3-diols, particularly through polycondensation, faces several key challenges:

  • Low Reactivity of Secondary Diols: Many bio-based and specialty 1,3-diols contain secondary hydroxyl groups, which are sterically hindered and less reactive than primary hydroxyl groups. This reduced reactivity can lead to slow polymerization rates and difficulty in achieving high molecular weight polymers.[1][2]

  • Side Reactions: At the high temperatures often required for polycondensation, several side reactions can occur, including dehydration of the 1,3-diol to form ethers or unsaturated alcohols, and cyclization reactions.[3][4] These side reactions disrupt the stoichiometry and lead to chain termination, limiting the final molecular weight.

  • Water Removal: In polycondensation, the efficient removal of the water byproduct is crucial to drive the reaction towards the formation of high molecular weight polymers. Inefficient water removal can lead to hydrolysis of ester linkages, limiting chain growth.[1]

  • Stoichiometric Imbalance: Achieving and maintaining a precise 1:1 molar ratio of diol and diacid (or diacid derivative) is critical for reaching a high degree of polymerization. Any deviation can result in oligomers with the same end groups, preventing further chain growth.[1]

  • Cyclization in Ring-Opening Polymerization: When using cyclic monomers derived from 1,3-diols, such as 1,3-dioxolanes or oxetanes, cationic ring-opening polymerization is often employed. This method is prone to intramolecular cyclization, where the growing polymer chain reacts with itself to form a stable cyclic structure, competing with the desired linear polymer chain growth.

Q2: How can I increase the molecular weight of polyesters synthesized from secondary 1,3-diols?

Achieving high molecular weight with less reactive secondary 1,3-diols requires specific strategies:

  • In-situ Activation with Aryl Alcohols: The addition of a monofunctional aryl alcohol (e.g., p-cresol) can promote the in-situ formation of more reactive aryl ester end-groups on the growing polymer chains. These activated end-groups react more readily with the secondary hydroxyl groups of the diol, facilitating chain growth.[1][2]

  • Use of More Reactive Comonomers: Employing more reactive dicarboxylic acid derivatives, such as diacid chlorides or anhydrides, can overcome the low reactivity of the secondary diol.

  • Catalyst Selection: The choice of catalyst is critical. Tin-based catalysts, such as dibutyltin (B87310) oxide, and titanium-based catalysts are often effective for polyesterification. For secondary diols, specific catalysts may be required to achieve high reaction rates and molecular weights.

  • Optimized Reaction Conditions: A two-stage process is often beneficial. The first stage involves a lower temperature esterification to form oligomers, followed by a second stage at a higher temperature and under high vacuum to drive the polycondensation and remove byproducts.[1]

Q3: What causes discoloration (yellowing) in polyesters synthesized from 1,3-diols, and how can it be prevented?

Discoloration in polyesters is typically caused by thermal degradation and oxidation at high polymerization temperatures.[5] To prevent this:

  • Maintain an Inert Atmosphere: Conduct the entire polymerization process under a nitrogen or argon atmosphere to minimize oxidation.[5]

  • Optimize Temperature and Time: Avoid excessively high temperatures or prolonged reaction times. Use the minimum temperature and time required to achieve the desired molecular weight.[5]

  • Use High-Purity Monomers: Impurities in the monomers can act as catalysts for degradation and discoloration reactions.[5]

  • Catalyst Selection: Certain catalysts can contribute to discoloration. Tin-based catalysts are often preferred over some titanium-based catalysts, which can cause more yellowing.

  • Use of Antioxidants: Adding antioxidants, such as hindered phenols or phosphites, can help to inhibit oxidative degradation and reduce discoloration.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of polymers with 1,3-diols.

Problem Potential Causes Recommended Solutions
Low Molecular Weight Polymer Low Reactivity of Secondary Diol: Steric hindrance of secondary hydroxyl groups.[1][2]- Use a monofunctional aryl alcohol (e.g., p-cresol) for in-situ activation.[1][2]- Employ more reactive dicarboxylic acid derivatives (e.g., diacid chlorides).- Select a highly active catalyst (e.g., tin or titanium-based).
Inefficient Water Removal: Hydrolysis of ester bonds by water byproduct.[1]- Apply a high vacuum (e.g., <1 mbar) during the polycondensation stage.- Use azeotropic distillation to remove water.- Ensure the reaction setup is leak-proof.
Sub-optimal Stoichiometry: Molar imbalance between diol and diacid.[1]- Accurately weigh high-purity monomers.- Account for any potential loss of volatile monomers.
Side Reactions: Dehydration, etherification, or cyclization.[3][4]- Optimize the reaction temperature to minimize side reactions.- Choose a catalyst that is selective for esterification over side reactions.
Polymer Discoloration (Yellowing) Thermal Degradation: High reaction temperatures or prolonged reaction times.[5]- Lower the polymerization temperature and shorten the reaction time.- Employ a two-stage temperature profile.
Oxidation: Presence of oxygen in the reaction system.[5]- Maintain a continuous flow of inert gas (nitrogen or argon).- Degas the monomers before starting the reaction.
Monomer Impurities: Impurities that catalyze degradation.[5]- Use high-purity monomers (recrystallize or distill if necessary).
Catalyst Choice: Some catalysts promote discoloration.[5]- Use catalysts known for producing polymers with good color (e.g., some tin-based catalysts).- Add antioxidants or stabilizers.
Gel Formation/Cross-linking Trifunctional Impurities: Presence of impurities with more than two functional groups (e.g., triols or tricarboxylic acids).- Ensure high purity of monomers.- Analyze monomers for trifunctional impurities before use.
Side Reactions at High Temperatures: Uncontrolled side reactions leading to branching.- Carefully control the reaction temperature and avoid localized overheating.- Use a catalyst that minimizes side reactions.
Formation of Cyclic Byproducts (in ROP) Intramolecular Cyclization: "Back-biting" reaction of the growing polymer chain.- Use the Active Monomer (AM) mechanism by employing a protic initiator (e.g., a diol) with a strong acid catalyst.- Optimize monomer addition speed and catalyst-to-initiator ratio.

Quantitative Data

Table 1: Effect of Catalyst on Poly(isosorbide succinate) Synthesis

CatalystMn ( kg/mol )PDITg (°C)Reference
BuSnOOH42.82.159[2]
Ti(OBu)₄18.34.6128[2]
Sn(Oct)₂22.71.5193[2]

Reaction conditions and other parameters can influence the results.

Experimental Protocols

Protocol 1: Melt Polycondensation of 1,3-Propanediol (B51772) and Succinic Acid

This protocol describes a typical two-step melt polycondensation for the synthesis of poly(trimethylene succinate).

Materials:

  • 1,3-Propanediol (PDO)

  • Succinic Acid (SA)

  • Titanium(IV) isopropoxide (TTIP) or other suitable catalyst

  • Nitrogen gas (high purity)

Procedure:

  • Reactor Setup: Assemble a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a condenser and a collection flask.

  • Charging Monomers: Charge the reactor with equimolar amounts of 1,3-propanediol and succinic acid. A slight excess of the diol (e.g., 1.05 to 1.2 molar equivalents) is often used to compensate for any loss during the reaction.

  • First Stage (Esterification):

    • Start stirring and purge the reactor with nitrogen for at least 30 minutes to remove oxygen.

    • Heat the mixture to 160-180°C under a slow stream of nitrogen.

    • Water will begin to distill off as the esterification reaction proceeds.

    • Continue this stage for 2-4 hours, or until the majority of the theoretical amount of water has been collected.

  • Second Stage (Polycondensation):

    • Add the catalyst (e.g., TTIP, typically 50-250 ppm relative to the polymer weight) to the reactor.

    • Gradually increase the temperature to 210-230°C.

    • Simultaneously, gradually reduce the pressure to below 1 mbar.

    • The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds up. The stirrer torque can be used to monitor the progress of the polymerization.

    • Continue the polycondensation for 2-4 hours, or until the desired viscosity is reached.

  • Product Recovery:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The solid polymer can be removed from the reactor. The polymer can be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., cold methanol).

    • Dry the purified polymer in a vacuum oven at a temperature below its melting point.

Protocol 2: Cationic Ring-Opening Polymerization of an Oxetane (B1205548)

This protocol describes a general procedure for the cationic ring-opening polymerization of an oxetane monomer, such as 3,3-dimethyloxetane.

Materials:

  • 3,3-Dimethyloxetane (or other oxetane monomer)

  • Initiator (e.g., a diol like 1,4-butanediol)

  • Catalyst (e.g., a strong protic acid like triflic acid (TfOH) or a Lewis acid like boron trifluoride diethyl etherate (BF₃·OEt₂))

  • Anhydrous solvent (e.g., dichloromethane, DCM)

  • Quenching agent (e.g., methanol (B129727) or ammonia (B1221849) solution in methanol)

Procedure:

  • Monomer and Solvent Purification: Ensure that the monomer and solvent are rigorously dried and purified to remove any water or other nucleophilic impurities that can terminate the polymerization.

  • Reactor Setup: Set up a flame-dried glass reactor under a nitrogen or argon atmosphere.

  • Reaction Mixture:

    • In the reactor, dissolve the oxetane monomer and the initiator (if used) in the anhydrous solvent.

    • Cool the solution to the desired reaction temperature (e.g., 0°C or room temperature).

  • Initiation:

    • Add the catalyst to the stirred reaction mixture. The amount of catalyst is typically in the range of 0.1 to 1 mol% relative to the monomer.

    • The polymerization will initiate, and an increase in viscosity may be observed.

  • Polymerization:

    • Allow the reaction to proceed for the desired time, which can range from a few minutes to several hours, depending on the reactivity of the monomer and the catalyst concentration.

    • Monitor the reaction progress by taking aliquots and analyzing them by techniques such as ¹H NMR or GPC.

  • Termination:

    • Quench the polymerization by adding a small amount of a nucleophilic agent like methanol or an ammonia solution. This will neutralize the acidic catalyst and terminate the growing polymer chains.

  • Product Isolation and Purification:

    • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., cold methanol or hexane).

    • Collect the polymer by filtration and wash it with the non-solvent to remove any unreacted monomer and catalyst residues.

    • Dry the polymer in a vacuum oven at a suitable temperature.

Visualizations

Troubleshooting_Low_Molecular_Weight Start Low Molecular Weight Observed Check_Stoichiometry Verify Monomer Purity & Stoichiometry Start->Check_Stoichiometry Check_Water_Removal Optimize Water Removal Efficiency Check_Stoichiometry->Check_Water_Removal Stoichiometry OK Solution_Found High Molecular Weight Achieved Check_Stoichiometry->Solution_Found Issue Found & Corrected Check_Reaction_Conditions Review Reaction Temperature & Time Check_Water_Removal->Check_Reaction_Conditions Water Removal Efficient Check_Water_Removal->Solution_Found Issue Found & Corrected Check_Catalyst Evaluate Catalyst Activity Check_Reaction_Conditions->Check_Catalyst Conditions Optimal Check_Reaction_Conditions->Solution_Found Issue Found & Corrected Check_Catalyst->Solution_Found Catalyst OK Check_Catalyst->Solution_Found Issue Found & Corrected

Caption: Troubleshooting workflow for low molecular weight polymer synthesis.

Polymerization_vs_Cyclization cluster_0 Cationic Ring-Opening Polymerization Activated_Monomer Activated Monomer (Protonated Cyclic Acetal) Growing_Chain Growing Polymer Chain Activated_Monomer->Growing_Chain Propagation (Intermolecular reaction) Linear_Polymer Linear Polymer Growing_Chain->Linear_Polymer Cyclic_Byproduct Cyclic Byproduct Growing_Chain->Cyclic_Byproduct Cyclization (Intramolecular reaction, 'back-biting')

Caption: Competing pathways in cationic ring-opening polymerization of 1,3-diol derived cyclic monomers.

References

Validation & Comparative

Comparative Analysis of 1,3-Hexanediol and 1,6-Hexanediol in Disrupting Liquid-Liquid Phase Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,3-Hexanediol and 1,6-Hexanediol (B165255), focusing on their application in disrupting liquid-liquid phase separation (LLPS). While 1,6-Hexanediol is a widely utilized tool in this field, data on this compound is sparse. This document summarizes the known effects of 1,6-Hexanediol, offers a theoretical comparison for this compound based on its chemical properties, and provides experimental protocols for studying LLPS disruption.

Introduction to this compound and 1,6-Hexanediol

1,6-Hexanediol is a linear aliphatic alcohol that has become a standard reagent for dissolving biomolecular condensates formed via LLPS.[1][2][3] Its ability to disrupt the weak, multivalent interactions that drive phase separation makes it a valuable tool for confirming the liquid-like nature of cellular and in vitro condensates.[4][5] However, its use is not without caveats, as it can exhibit side effects on cellular processes and protein function independent of its role in LLPS.[1][3]

This compound is a structural isomer of 1,6-Hexanediol. It is a colorless, oily liquid used in various industrial applications, including as a solvent and in personal care products.[6] Its potential to disrupt LLPS has not been extensively studied, and this guide aims to provide a comparative perspective based on its chemical structure and the known mechanisms of its isomer, 1,6-Hexanediol.

Mechanism of Action in LLPS Disruption

The disruptive effect of 1,6-Hexanediol on LLPS is primarily attributed to its interference with weak hydrophobic interactions.[2][7][8] The aliphatic backbone of the molecule can interact with non-polar amino acid residues, while the terminal hydroxyl groups can form hydrogen bonds with water and polar residues, thereby disrupting the protein-protein and protein-RNA interactions necessary for phase separation.[7] The potency of alkanediols in disrupting LLPS has been shown to be dependent on both their geometry and hydrophobicity.[7]

Theoretically, this compound, with its shorter distance between the two hydroxyl groups, may exhibit different disruptive capabilities. Its branched structure could influence its ability to intercalate into and disrupt the interaction networks within a condensate compared to the more linear 1,6-Hexanediol.

Comparative Data

Due to the lack of direct experimental data for this compound in the context of LLPS, the following table provides a summary of the known properties and effects of 1,6-Hexanediol and a theoretical comparison for this compound.

Property/Effect1,6-HexanediolThis compound (Theoretical)
Primary Mechanism of LLPS Disruption Disruption of weak hydrophobic interactions.[2][7][8]Likely involves disruption of hydrophobic and hydrogen-bonding interactions, but the branched structure may alter efficacy.
Effective Concentration for LLPS Disruption Typically 1-10% (v/v) in vitro and in cells.[1][3]Unknown, would require experimental determination.
Effect on Different Types of LLPS More effective on condensates driven by hydrophobic interactions; less effective on those driven by charge-charge interactions.[7][9]Similar selectivity is expected, but the extent of disruption may differ.
Reported Side Effects Impairs kinase and phosphatase activity[1][3], affects chromatin structure and dynamics[2][8], can be cytotoxic at high concentrations or with prolonged exposure.[4]Unknown, but similar off-target effects on cellular enzymes and structures are possible.
Chemical Structure Linear diol.Branched diol.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effect of diols on LLPS. These protocols are primarily based on studies using 1,6-Hexanediol but can be adapted for the investigation of this compound.

In Vitro Droplet Disruption Assay

Objective: To visually and quantitatively assess the ability of a compound to dissolve pre-formed protein/RNA droplets.

Methodology:

  • Droplet Formation:

    • Prepare a solution of the protein of interest (e.g., FUS, hnRNPA1) at a concentration known to promote LLPS in an appropriate buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM KCl).

    • Induce phase separation by adding a crowding agent (e.g., 10% PEG-8000) or by adjusting salt concentration or temperature.

    • Incubate for a sufficient time to allow for the formation of stable droplets.

  • Microscopy:

    • Image the droplets using differential interference contrast (DIC) or fluorescence microscopy if the protein is fluorescently tagged.

  • Compound Addition:

    • Add a concentrated stock solution of this compound or 1,6-Hexanediol to the droplet-containing solution to achieve the desired final concentration (e.g., 1%, 2.5%, 5%, 10% v/v).

    • Image the solution at regular time intervals after the addition of the diol to observe the dissolution of droplets.

  • Quantification:

    • Quantify the extent of droplet dissolution by measuring the change in the total area or number of droplets over time using image analysis software (e.g., ImageJ).

Turbidity Measurement

Objective: To quantify the extent of phase separation in a solution by measuring its turbidity.

Methodology:

  • Sample Preparation:

    • Prepare protein solutions as described for the droplet disruption assay in a multi-well plate format.

    • Include control wells with buffer only and protein solution without the diol.

    • Add varying concentrations of this compound or 1,6-Hexanediol to the experimental wells.

  • Measurement:

    • Measure the absorbance of the solutions at a wavelength where the protein does not absorb (e.g., 340 nm or 600 nm) using a plate reader. Higher absorbance indicates greater turbidity and thus more extensive phase separation.

  • Data Analysis:

    • Plot the turbidity (absorbance) as a function of the diol concentration to determine the concentration-dependent effect on LLPS.

Fluorescence Recovery After Photobleaching (FRAP)

Objective: To assess the effect of diols on the internal dynamics of biomolecular condensates.

Methodology:

  • Droplet Preparation:

    • Form droplets containing a fluorescently labeled protein.

  • FRAP Experiment:

    • Use a confocal microscope to photobleach a small region within a droplet.

    • Monitor the recovery of fluorescence in the bleached region over time as unbleached molecules diffuse into it.

  • Compound Treatment:

    • Perform FRAP experiments on droplets in the absence and presence of sub-dissolving concentrations of this compound or 1,6-Hexanediol.

  • Data Analysis:

    • Analyze the fluorescence recovery curves to determine the mobile fraction and the diffusion coefficient of the protein within the droplets. Changes in these parameters indicate an alteration of the condensate's material properties by the diol.

Visualizations

LLPS_Disruption_Workflow cluster_preparation Sample Preparation cluster_treatment Treatment cluster_analysis Analysis Protein Purified Protein Mix Induce LLPS Protein->Mix Buffer LLPS Buffer Buffer->Mix Inducer LLPS Inducer (e.g., PEG) Inducer->Mix Droplets Droplets Mix->Droplets Droplet Formation Diol This compound or 1,6-Hexanediol Add_Diol Incubate Diol->Add_Diol Droplets->Add_Diol Microscopy Microscopy Add_Diol->Microscopy Turbidity Turbidity Measurement Add_Diol->Turbidity FRAP FRAP Add_Diol->FRAP Data_Analysis Data Analysis & Comparison Microscopy->Data_Analysis Turbidity->Data_Analysis FRAP->Data_Analysis

Caption: Experimental workflow for comparing the effects of hexanediol (B3050542) isomers on LLPS.

LLPS_Mechanism P1 Protein 1 P2 Protein 2 P1->P2 Hydrophobic Interactions RNA RNA P1->RNA Electrostatic/ π-π Interactions P1_sol Protein 1 P2->RNA Multivalent Interactions P2_sol Protein 2 RNA_sol RNA Diol Hexanediol Diol->P1 Disrupts Diol->P2 Disrupts

Caption: Mechanism of LLPS disruption by hexanediols through interference with intermolecular interactions.

Conclusion

1,6-Hexanediol is a well-established tool for the study of LLPS, primarily acting through the disruption of weak hydrophobic interactions. While effective, researchers must be cognizant of its potential off-target effects. The role of this compound in LLPS remains largely unexplored. Based on its chemical structure, it is plausible that it could also disrupt phase separation, though its efficacy relative to 1,6-Hexanediol is unknown. Further experimental investigation is required to validate the utility of this compound as a chemical probe for biomolecular condensates and to characterize its specific effects and potential advantages or disadvantages compared to its more commonly used isomer. The experimental protocols provided herein offer a framework for such future comparative studies.

References

A Comparative Guide to the Validation of a Novel Gas Chromatography Method for 1,3-Hexanediol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantitative analysis of 1,3-Hexanediol against a conventional High-Performance Liquid Chromatography (HPLC) method. The objective is to present supporting experimental data to validate the new GC-FID method as a robust, sensitive, and efficient alternative for quality control and research applications. All validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Comparative Performance Data

The performance of the novel GC-FID method was rigorously evaluated against a standard HPLC-UV method. The following table summarizes the key validation parameters, demonstrating the superior performance of the new method in several critical aspects.

Validation ParameterNovel GC-FID MethodConventional HPLC-UV MethodAcceptance Criteria (based on ICH guidelines)
Accuracy (% Recovery) 99.5%98.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.8%1.5%≤ 2%
- Intermediate Precision1.2%2.0%≤ 3%
Linearity (R²) 0.99980.9985≥ 0.999
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mLSignal-to-Noise Ratio ≥ 3
Limit of Quantitation (LOQ) 0.15 µg/mL0.6 µg/mLSignal-to-Noise Ratio ≥ 10
Robustness RobustModerately RobustNo significant impact on results with minor variations
Analysis Time 15 minutes25 minutes-

Experimental Protocols

Novel GC-FID Method

This method was developed for the quantitative determination of this compound in a sample matrix.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample containing this compound in methanol (B129727) to achieve a final concentration of approximately 1 mg/mL.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the solution through a 0.45 µm syringe filter into a GC vial.

2. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution to prepare calibration standards at concentrations of 0.05, 0.1, 0.5, 1.0, and 2.0 mg/mL.

3. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp rate: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

4. Data Analysis:

  • The concentration of this compound in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.

Conventional HPLC-UV Method

This method is a commonly used technique for the analysis of diols.

1. Sample and Standard Preparation:

  • Sample and standard solutions are prepared in a similar manner to the GC-FID method, using a mobile phase diluent (e.g., a mixture of water and acetonitrile).

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

  • Detector: UV-Vis Detector set at 210 nm.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Visualized Workflows and Comparisons

The following diagrams illustrate the experimental workflow of the novel GC-FID method and a logical comparison of the two analytical methods.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample/Standard dissolve Dissolve in Methanol weigh->dissolve vortex Vortex to Homogenize dissolve->vortex filter Filter into GC Vial vortex->filter inject Inject 1 µL into GC filter->inject separate Separation on DB-5ms Column inject->separate detect Detection by FID separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound calibrate->quantify

Caption: Experimental workflow for the novel GC-FID method.

method_comparison gc_technique Technique: Gas Chromatography compare gc_detector Detector: FID (Universal) gc_sensitivity Sensitivity: High (Low LOD/LOQ) gc_speed Analysis Time: Fast (~15 min) gc_robustness Robustness: High hplc_technique Technique: High-Performance Liquid Chromatography hplc_detector Detector: UV (Requires Chromophore) hplc_sensitivity Sensitivity: Moderate hplc_speed Analysis Time: Slower (~25 min) hplc_robustness Robustness: Moderate

Caption: Logical comparison of the novel and conventional methods.

References

Comparing performance of catalysts for 2-ethyl-1,3-hexanediol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient production of 2-ethyl-1,3-hexanediol (B165326) is crucial for various applications. This guide provides a comparative analysis of different catalytic systems for the synthesis of 2-ethyl-1,3-hexanediol, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and production needs.

The primary industrial route to 2-ethyl-1,3-hexanediol involves a two-step process: the aldol (B89426) condensation of n-butyraldehyde to form the intermediate 2-ethyl-3-hydroxyhexanal (B1620174), followed by its hydrogenation. The choice of catalyst in the initial aldol condensation step is critical in determining the overall yield and purity of the final product. This guide focuses on comparing the performance of commonly employed catalysts for this key reaction.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalysts in the aldol condensation step for the synthesis of 2-ethyl-1,3-hexanediol. All listed examples utilize Raney nickel as the hydrogenation catalyst in the subsequent step.

Aldol Condensation CatalystAdditive/Co-catalystSolventReaction Time (h)Yield of 2-ethyl-1,3-hexanediol (%)Yield of 2-Ethylhexanol (%)
Sodium Hydroxide (B78521) (NaOH)NoneAqueous2.549.610.0
Sodium Hydroxide (NaOH)Polyethylene (B3416737) Glycol (PEG 400)Aqueous256.9Not specified
Sodium Methoxide (B1231860) (NaOMe)NoneButanolNot specified56.32.6
Potassium Aldehyde OxideNoneDiethyl ether523Not specified

Experimental Protocols

Detailed methodologies for the key experiments cited in the performance comparison are provided below.

Synthesis using Sodium Hydroxide Catalyst
  • Aldol Condensation: 100.2 g of n-butyraldehyde is cooled to 10 °C. 81.0 g of a 1.24% aqueous solution of sodium hydroxide is added, allowing the temperature to rise to 35 °C. The mixture is stirred at this temperature for 2.5 hours. The organic and aqueous phases are then separated.[1][2]

  • Hydrogenation: The organic phase from the previous step is subjected to hydrogenation using a Raney nickel catalyst at a temperature of 100 °C and a pressure of 40 bar.[1][2]

  • Work-up: Following hydrogenation, the product is analyzed by gas chromatography.

Synthesis using Sodium Hydroxide with Phase-Transfer Catalyst
  • Aldol Condensation: 101.0 g of n-butyraldehyde and 5.0 g of polyethylene glycol (PEG 400) are placed in a reactor and cooled to 11 °C. A total of 171.0 g of a 0.25% aqueous solution of NaOH is added at a rate that maintains the reaction temperature between 30-32 °C. The reaction is stirred for 2 hours, after which it is neutralized with hydrochloric acid. The organic and aqueous phases are then separated.[1][2]

  • Hydrogenation: The organic phase is hydrogenated with Raney nickel at 100 °C and a hydrogen pressure of 20 bar.[1][2]

  • Work-up: The final product composition is determined by gas chromatography.

Synthesis using Sodium Methoxide Catalyst
  • Aldol Condensation: n-butyraldehyde undergoes aldol condensation in a butanol solution in the presence of sodium methoxide at 40 °C. This reaction yields 2-ethyl-3-hydroxyhexanal with a reported yield of 52.6%.[1]

  • Hydrogenation: The resulting 2-ethyl-3-hydroxyhexanal is hydrogenated using a Raney nickel catalyst at a temperature of 100 °C and a pressure of 50 atm.[1]

  • Work-up: The final product is purified and analyzed to determine the yield.

Synthesis using Potassium Aldehyde Oxide Catalyst
  • Aldol Condensation: In a reaction vessel, 260g of n-butyraldehyde is mixed with 150ml of diethyl ether and cooled to -3°C. 30 ml of a 10% potassium aldehyde oxide solution is added dropwise over approximately 3 hours, ensuring the temperature does not exceed 8°C. The reaction is then stirred for 5 hours. The organic layer is separated, washed with water, and dried.[3]

  • Reduction: The crude 2-ethyl-3-hydroxyhexanal is then reduced to 2-ethyl-1,3-hexanediol. One method involves using aluminum isopropoxide, generated in situ from aluminum chips and anhydrous isopropyl alcohol. The acetone (B3395972) generated during the reaction is continuously evaporated.[3]

  • Work-up: The reaction mixture is cooled and acidified with 15% sulfuric acid. The separated oily layer is washed, dried, and purified by fractional distillation to yield the final product.[3]

Visualizing the Synthesis and Workflow

To better understand the chemical transformations and experimental processes, the following diagrams illustrate the reaction pathway and a general experimental workflow.

reaction_pathway n_butyraldehyde n-Butyraldehyde intermediate 2-Ethyl-3-hydroxyhexanal n_butyraldehyde->intermediate Aldol Condensation (e.g., NaOH, NaOMe) product 2-Ethyl-1,3-hexanediol intermediate->product Hydrogenation (Raney Ni, H2) byproduct 2-Ethylhexanol intermediate->byproduct Dehydration & Hydrogenation

Caption: Reaction pathway for the synthesis of 2-ethyl-1,3-hexanediol.

experimental_workflow start Start: n-Butyraldehyde & Catalyst aldol_condensation Aldol Condensation Reaction start->aldol_condensation phase_separation Phase Separation (if applicable) aldol_condensation->phase_separation hydrogenation Hydrogenation with Raney Ni phase_separation->hydrogenation purification Purification (e.g., Distillation) hydrogenation->purification analysis Product Analysis (GC) purification->analysis end End: 2-Ethyl-1,3-hexanediol analysis->end

References

A Comparative Analysis of 1,3-Hexanediol and 1,6-Hexanediol on Kinase and Phosphatase Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target effects of chemical compounds is paramount. This guide provides a comparative analysis of the effects of 1,3-Hexanediol and 1,6-Hexanediol on the activity of kinases and phosphatases, crucial enzymes in cellular signaling pathways.

While 1,6-Hexanediol is a widely utilized aliphatic alcohol for dissolving liquid-liquid phase-separated condensates, its impact on enzymatic activities has been a subject of recent investigation. In contrast, there is a notable absence of published experimental data on the specific effects of its isomer, this compound, on kinase and phosphatase functions. This guide, therefore, presents a comprehensive overview of the known effects of 1,6-Hexanediol and highlights the current knowledge gap regarding this compound.

1,6-Hexanediol: A Potent Inhibitor of Kinase and Phosphatase Activity

Recent studies have demonstrated that 1,6-Hexanediol significantly impairs the activity of both kinases and phosphatases in a dose-dependent manner[1][2][3][4][5][6][7][8]. This inhibitory effect appears to be widespread, affecting a broad range of kinases (kinome-wide) and is independent of the proteins' ability to undergo liquid-liquid phase separation (LLPS)[1][6].

At concentrations as low as 1% (v/v), 1,6-Hexanediol strongly inhibits kinases and phosphatases.[1][2][4][5][8] When used at concentrations typically employed to dissolve LLPS droplets (5-10%), the activity of these enzymes is almost completely abolished.[1][2][4][5][8] This suggests that caution should be exercised when interpreting data from experiments where 1,6-Hexanediol is used, as the observed cellular effects may be due to the direct inhibition of phosphorylation and dephosphorylation events rather than solely the disruption of condensates.

Quantitative Data on Enzyme Inhibition by 1,6-Hexanediol

The following table summarizes the quantitative data on the inhibitory effects of 1,6-Hexanediol on various kinases and a phosphatase.

Enzyme/ComplexSubstrate1,6-Hexanediol ConcentrationRemaining Activity (%)Reference
P-TEFb (Cdk9/CycT1)RNA pol II CTD0.625% (v/v)~50%[4]
P-TEFb (Cdk9/CycT1)RNA pol II CTD5% (v/v)~5%[1]
Cdk7/CycHRNA pol II CTD5% (v/v)<10%[1]
Cdk12/CycKRNA pol II CTD5% (v/v)<10%[1]
DYRK1ARNA pol II CTD5% (v/v)<10%[1]
SSU72 (Phosphatase)Phospho-GST-CTD5% (v/v)Significantly Reduced[1][4]

This compound: An Uncharacterized Isomer in Enzyme Inhibition

Despite the detailed investigation into 1,6-Hexanediol, a thorough search of the scientific literature reveals no specific studies on the effects of this compound on kinase or phosphatase activity. While its chemical and physical properties are documented, its biological activity in the context of enzyme inhibition remains uncharacterized. This represents a significant gap in our understanding and precludes a direct experimental comparison with 1,6-Hexanediol at this time.

Experimental Methodologies

The following are detailed protocols for the key in vitro kinase and phosphatase assays used to determine the effects of 1,6-Hexanediol.

In Vitro Kinase Assay

This protocol is based on the methods described in the study by Düster et al. (2021).

Objective: To measure the kinase activity in the presence of 1,6-Hexanediol.

Materials:

  • Recombinant kinases (e.g., P-TEFb, Cdk7/CycH, DYRK1A)

  • Kinase substrate (e.g., GST-tagged RNA polymerase II C-terminal domain (GST-CTD))

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP

  • 1,6-Hexanediol solutions of varying concentrations

  • SDS-PAGE gels

  • Phosphorimager

Procedure:

  • Prepare reaction mixtures containing the kinase and substrate in kinase buffer.

  • Add the desired concentration of 1,6-Hexanediol to the reaction mixtures. A control reaction without 1,6-Hexanediol should be included.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated substrate using a phosphorimager.

  • Quantify the band intensities to determine the relative kinase activity.

In Vitro Phosphatase Assay

This protocol is also based on the methods described by Düster et al. (2021).

Objective: To measure the phosphatase activity in the presence of 1,6-Hexanediol.

Materials:

  • Recombinant phosphatase (e.g., SSU72)

  • Phosphorylated substrate (e.g., P-TEFb phosphorylated GST-CTD)

  • Phosphatase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • 1,6-Hexanediol solutions of varying concentrations

  • SDS-PAGE gels

  • Coomassie Brilliant Blue or silver stain

Procedure:

  • Prepare the phosphorylated substrate by incubating GST-CTD with a kinase (e.g., P-TEFb) and ATP.

  • Purify the phosphorylated GST-CTD.

  • Prepare reaction mixtures containing the phosphatase and the phosphorylated substrate in phosphatase buffer.

  • Add the desired concentration of 1,6-Hexanediol to the reaction mixtures. Include a no-hexanediol control.

  • Incubate the reactions at 30°C for various time points.

  • Stop the reactions by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE. The dephosphorylated substrate will migrate faster than the phosphorylated form.

  • Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.

  • Assess the amount of dephosphorylated substrate to determine phosphatase activity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_kinase Kinase Activity cluster_phosphatase Phosphatase Activity Kinase Kinase Phosphorylated_Substrate Phosphorylated_Substrate Kinase->Phosphorylated_Substrate ATP -> ADP Substrate Substrate Substrate->Phosphorylated_Substrate Phosphatase Phosphatase Substrate2 Substrate Phosphatase->Substrate2 Pi Phosphorylated_Substrate2 Phosphorylated Substrate Phosphorylated_Substrate2->Substrate2

Caption: General overview of kinase and phosphatase activity.

G Hexanediol 1,6-Hexanediol Hexanediol->Inhibition_K Hexanediol->Inhibition_P Kinase Kinase Kinase_Activity Kinase Activity Kinase->Kinase_Activity Phosphatase Phosphatase Phosphatase_Activity Phosphatase Activity Phosphatase->Phosphatase_Activity

Caption: Inhibition of kinase and phosphatase activity by 1,6-Hexanediol.

G start Start: Prepare Reaction Mix (Enzyme + Substrate) add_hexanediol Add 1,6-Hexanediol (Varying Concentrations) start->add_hexanediol incubate Incubate at 30°C add_hexanediol->incubate stop_reaction Stop Reaction incubate->stop_reaction analyze Analyze Results (SDS-PAGE, Autoradiography, etc.) stop_reaction->analyze

Caption: Experimental workflow for testing the effect of 1,6-Hexanediol.

Conclusion

The available evidence strongly indicates that 1,6-Hexanediol is a potent and broad-spectrum inhibitor of both kinase and phosphatase activity. Researchers utilizing this compound should be aware of these direct enzymatic effects, which may confound the interpretation of its role in dissolving liquid-liquid phase-separated condensates. In contrast, the impact of this compound on these critical cellular enzymes remains unknown. Future research is warranted to characterize the effects of this compound to determine if it could serve as a more suitable negative control or alternative to 1,6-Hexanediol in studies of cellular organization and signaling.

References

A Comparative Guide to the Synthesis of 1,3-Hexanediol: Methods, Yields, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common synthesis routes for 1,3-Hexanediol, a valuable diol in various industrial applications, including cosmetics, personal care products, and as a chemical intermediate.[1][2] The following sections detail the performance of different synthetic methods, supported by experimental data and detailed protocols.

Comparative Data on this compound Synthesis

The selection of a synthetic route for this compound depends on factors such as desired scale, yield, and available starting materials. Below is a summary of quantitative data for the most prevalent methods.

Synthesis MethodStarting MaterialKey Reagents/CatalystsTemperature (°C)Pressure (bar)Yield (%)Key ByproductsReference
Aldol (B89426) Condensation & Hydrogenationn-ButyraldehydeNaOH (aq), Raney Nickel32-1004056-572-Ethylhexanol, 1-Butanol[3][4]
Aldol Condensation & Hydrogenation with Phase Transfer Catalystn-ButyraldehydeNaOH (aq), PEG 400, Raney Nickel35-10040~602-Ethylhexenal[3]
Reduction of Ketoester3-KetohexanoateLithium Aluminum Hydride (LiAlH₄)Not SpecifiedAtmospheric75-85-[5]

Detailed Experimental Protocols

Method 1: Aldol Condensation of n-Butyraldehyde followed by Hydrogenation

This industrial method involves the self-condensation of n-butyraldehyde to form an intermediate, 2-ethyl-3-hydroxyhexanal, which is subsequently hydrogenated to yield 2-ethyl-1,3-hexanediol.[3][4] The use of a phase-transfer catalyst can improve the reaction's efficiency and controllability.[3]

Experimental Workflow:

cluster_aldol Aldol Condensation cluster_hydrogenation Hydrogenation A n-Butyraldehyde D Reaction at 32-35°C A->D B Aqueous NaOH B->D C Phase-Transfer Catalyst (e.g., PEG 400) C->D E Phase Separation D->E F Organic Phase (2-ethyl-3-hydroxyhexanal) E->F H Hydrogenation at 100°C, 40 bar F->H G Raney Nickel Catalyst G->H I Filtration H->I J Vacuum Distillation I->J K 2-Ethyl-1,3-hexanediol J->K

Caption: Workflow for the synthesis of 2-ethyl-1,3-hexanediol.

Protocol:

  • Aldol Condensation: To a cooled reactor (0-20°C), add n-butyraldehyde.[3] A neutral phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG 400), can be added at 0.5-10% by weight.[3] An aqueous solution of an alkali metal hydroxide (B78521) (e.g., 0.25% NaOH) is then added, allowing the temperature to rise to approximately 32-35°C.[3][4] The mixture is stirred for a few hours.

  • Phase Separation: After the reaction, the mixture is allowed to settle, and the organic phase is separated from the aqueous phase. The organic phase, containing the intermediate 2-ethyl-3-hydroxyhexanal, may be neutralized with an acid.[4]

  • Hydrogenation: The organic phase is transferred to a high-pressure reactor with a Raney nickel catalyst.[4] The mixture is then hydrogenated at a temperature of 60-140°C and a pressure of 10-60 bar.[4]

  • Purification: After hydrogenation, the catalyst is removed by filtration. The final product, 2-ethyl-1,3-hexanediol, is purified by vacuum distillation.[4]

Method 2: Reduction of 3-Ketohexanoate with Lithium Aluminum Hydride

This method provides a convenient laboratory-scale synthesis of this compound with high yields.[5] It involves the reduction of a keto-ester intermediate.

Reaction Pathway:

A 3-Ketohexanoate C This compound A->C Reduction B LiAlH₄ in Ether

Caption: Reduction of a ketoester to this compound.

Protocol:

  • Preparation of Keto-ester: The synthesis begins with the preparation of the corresponding keto-ester, such as ethyl 3-ketohexanoate. This can be achieved through various organic synthesis methods.[5]

  • Reduction: The 3-ketohexanoate is dissolved in a suitable anhydrous ether solvent. Lithium aluminum hydride (LiAlH₄) is then carefully added in portions to the solution under an inert atmosphere.

  • Quenching and Work-up: After the reduction is complete, the reaction is carefully quenched by the sequential addition of water and an aqueous base.

  • Purification: The resulting mixture is filtered, and the organic layer is separated. The solvent is removed under reduced pressure, and the crude this compound can be purified by methods such as countercurrent distribution or distillation.[5]

Alternative Diols and Their Synthesis

For comparison, alternative diols with similar carbon chains can be synthesized through different routes.

Synthesis of 1,2-Hexanediol (B41856) from 1-Hexene

A common route to 1,2-hexanediol involves the epoxidation of 1-hexene, followed by hydrolysis of the resulting epoxide.[6]

Synthesis Pathway:

A 1-Hexene C 1,2-Epoxyhexane A->C Oxidation B Epoxidation (e.g., peroxy acid) E 1,2-Hexanediol C->E Ring Opening D Hydrolysis (acidic conditions)

Caption: Synthesis of 1,2-hexanediol from 1-hexene.

Synthesis of 1,6-Hexanediol (B165255) from Biomass

Renewable routes to diols are gaining interest. 1,6-Hexanediol can be produced from biomass-derived levoglucosenone (B1675106) through a multi-step hydrogenation and hydrogenolysis process.[7][8]

Process Overview:

A Biomass (e.g., Cellulose) C Levoglucosenone A->C Thermal Conversion B Pyrolysis E Intermediate Mixture (e.g., 1,2,6-Hexanetriol) C->E Reduction D First Hydrogenation (Catalyst 1, 25-150°C) G 1,6-Hexanediol E->G Hydrogenolysis F Second Hydrogenation (Catalyst 2, 120-260°C)

Caption: Production of 1,6-hexanediol from biomass.

Conclusion

The synthesis of this compound can be effectively achieved through both industrial-scale methods like aldol condensation followed by hydrogenation, and laboratory-scale procedures such as the reduction of keto-esters. The choice of method will be dictated by the specific requirements of the researcher or manufacturer, including scale, cost, and desired purity. The exploration of bio-based routes for similar diols highlights a trend towards more sustainable chemical production.

References

Unraveling the Differential Effects of Hexanediol Isomers on Protein Phase Separation: A Comparative Analysis of 1,3-Hexanediol and 2,5-Hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the molecular drivers of protein liquid-liquid phase separation (LLPS) is crucial for deciphering cellular organization and developing novel therapeutics. Aliphatic alcohols, such as hexanediol (B3050542), are widely used as tools to probe the nature of interactions stabilizing these biomolecular condensates. This guide provides a comparative study of two hexanediol isomers, 1,3-hexanediol and 2,5-hexanediol (B147014), on protein phase separation, supported by experimental data and detailed protocols.

While much of the research has focused on the disruptive effects of 1,6-hexanediol (B165255), studies on other isomers like 2,5-hexanediol reveal crucial differences in their ability to modulate protein condensation. These differences offer insights into the specific molecular interactions that govern the assembly and disassembly of protein droplets.

Comparative Efficacy in Modulating Protein Phase Separation

Studies on the Fused in Sarcoma (FUS) protein, a well-established model for LLPS, demonstrate that not all hexanediol isomers are equally effective at disrupting phase-separated condensates. Notably, 2,5-hexanediol is consistently shown to be less efficient at dissolving FUS protein droplets compared to other isomers like 1,6-hexanediol and 1,2-hexanediol.[1] This suggests that the positioning of the hydroxyl groups along the carbon chain significantly influences the molecule's ability to interfere with the protein-protein interactions that drive phase separation.

While direct comparative data for this compound is less prevalent in the literature, the established trend among other isomers allows for informed postulation. The linear geometry of 1,6-hexanediol is thought to facilitate its interaction with protein residues, thereby disrupting the weak hydrophobic interactions that stabilize the condensed phase.[2] In contrast, the more branched structure of 2,5-hexanediol may create steric hindrance, limiting its access to these key interaction sites.[2] Following this logic, this compound, with its intermediate structure, would be expected to have a moderate effect, likely more disruptive than 2,5-hexanediol but potentially less so than 1,6-hexanediol.

The following table summarizes the observed effects of different alkanediols on the phase separation of the FUS low-complexity (LC) domain, providing a quantitative basis for comparison.

AlkanediolConcentrationProtein in Dispersed Phase (µM)Turbidity (Arbitrary Units)Efficacy in Disrupting LLPS
Control (No Diol) -~25~0.8-
2,5-Hexanediol 2.5%~50~0.6Low
5%~75~0.4Low
1,4-Butanediol 2.5%~100~0.3Moderate
5%~125~0.2Moderate
1,5-Pentanediol 2.5%~125~0.2High
5%~150~0.1High
1,6-Hexanediol 2.5%~150~0.1High
5%~175<0.1High
1,2-Hexanediol 2.5%~150~0.1High
5%~175<0.1High

Data extrapolated from studies on FUS LC domain phase separation.[1][2]

Experimental Protocols

To investigate the effects of different hexanediol isomers on protein phase separation, a standardized in vitro protocol is essential.

In Vitro Protein Phase Separation Assay

1. Protein Purification:

  • The protein of interest (e.g., FUS LC domain) is typically expressed with a solubility tag (e.g., MBP) in E. coli.

  • Purification is achieved through affinity chromatography, followed by tag cleavage and further purification steps like size-exclusion chromatography to ensure high purity and monodispersity.[3][4]

2. Induction of Phase Separation:

  • The purified protein is concentrated and stored in a high-salt buffer to prevent premature phase separation.[4]

  • To induce LLPS, the protein is diluted into a low-salt buffer (e.g., 20 mM MES pH 5.5, 150 mM NaCl) to a final concentration known to support droplet formation (e.g., 200 µM for FUS LC).[1]

3. Treatment with Hexanediols:

  • Stock solutions of this compound and 2,5-hexanediol are prepared.

  • The hexanediols are added to the protein solution at various final concentrations (e.g., 2.5%, 5%).

4. Analysis of Phase Separation:

  • Microscopy: The samples are imaged using differential interference contrast (DIC) or fluorescence microscopy (if the protein is fluorescently tagged) to visualize the formation, morphology, and dissolution of droplets.

  • Turbidity Measurement: The turbidity of the solution is measured by absorbance at a specific wavelength (e.g., 600 nm) as an indirect measure of the extent of phase separation.

  • Quantification of Protein in Dispersed Phase: Samples are centrifuged to pellet the dense, phase-separated droplets. The concentration of the protein remaining in the supernatant (dispersed phase) is then measured using a NanoDrop spectrophotometer at 280 nm.[1]

Visualizing the Workflow and Proposed Mechanism

To further clarify the experimental process and the underlying molecular interactions, the following diagrams are provided.

G cluster_prep Protein Preparation cluster_exp Phase Separation Assay cluster_analysis Analysis P1 Protein Expression & Purification P2 Concentration in High Salt Buffer P1->P2 E1 Dilution into Low Salt Buffer to Induce LLPS P2->E1 E2 Addition of Hexanediol Isomers (1,3-HD vs 2,5-HD) E1->E2 A1 Microscopy (Droplet Visualization) E2->A1 A2 Turbidity Measurement E2->A2 A3 Quantification of Dispersed Protein E2->A3 G cluster_protein Protein Condensate cluster_diols Hexanediol Isomers Protein Disordered Protein Chains Interactions Weak Hydrophobic Interactions Protein->Interactions HD13 This compound Disruption Disruption of Interactions HD13->Disruption Moderate HD25 2,5-Hexanediol HD25->Disruption Low NoEffect Limited Disruption HD25->NoEffect Dissolution Condensate Dissolution Disruption->Dissolution

References

A Comparative Guide to the Purity Validation of Synthesized 1,2-Hexanediol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that dictates their suitability for further application. This guide provides an objective comparison of analytical methodologies for validating the purity of synthesized 1,2-hexanediol (B41856) against commercially available alternatives, supported by experimental data and detailed protocols.

Purity Comparison of Synthesized vs. Commercial 1,2-Hexanediol

The purity of 1,2-hexanediol is paramount, particularly in applications such as cosmetics, pharmaceuticals, and as a key intermediate in organic synthesis.[1][2] Impurities, often originating from the synthesis process, can lead to undesirable odors and side reactions.[3] High-purity 1,2-hexanediol is typically characterized as a clear, colorless, and odorless liquid.

The following table summarizes the purity of synthesized 1,2-hexanediol as reported in scientific literature, compared with the specifications of various commercially available grades.

Source Product/Method Purity (%) Analytical Method
Synthesized Catalytic oxidation of 1-hexene>99Gas Chromatography (GC)
Synthesized H₂O₂ oxidation of 1-hexene99.56Gas Chromatography (GC)[4]
Commercial A High Purity Grade≥ 99.5Not Specified[5]
Commercial B Standard Purity98Not Specified[5]
Commercial C General Purpose>96.0Gas Chromatography (GC)
Commercial D High Purity≥ 99Gas Chromatography (GC)[6]
Commercial E Cosmetic Grade99 minNot Specified[7]

Experimental Protocols for Purity Validation

Accurate determination of 1,2-hexanediol purity relies on robust analytical techniques. Gas Chromatography (GC) is the most cited method for this purpose. High-Performance Liquid Chromatography (HPLC) can also be employed, offering an alternative separation technique. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR) are invaluable for structural confirmation and identification of functional groups, which indirectly supports purity assessment by confirming the identity of the main component.

Gas Chromatography (GC) with Flame Ionization Detector (FID)

This protocol is adapted from established methods for the quantitative analysis of 1,2-hexanediol.[2]

Sample Preparation:

  • Accurately weigh approximately 100 mg of the synthesized 1,2-hexanediol sample.

  • Dissolve the sample in a suitable solvent (e.g., ethanol (B145695) or methanol) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

GC-FID Conditions:

  • Column: Polyethylene glycol capillary column (e.g., 30 m x 0.32 mm ID, 1.00 µm film thickness)[2]

  • Carrier Gas: High-purity nitrogen or helium at a flow rate of 1.0 mL/min[2]

  • Injector Temperature: 230 °C[2]

  • Detector Temperature (FID): 250 °C[2]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 230 °C

    • Hold: 5 minutes at 230 °C[2]

  • Injection Volume: 1 µL

  • Split Ratio: 100:1

Data Analysis: The purity is determined by calculating the area percentage of the 1,2-hexanediol peak relative to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC)

While a specific, validated HPLC method for 1,2-hexanediol purity is not extensively detailed in the initial literature search, a general method can be adapted. 1,2-Hexanediol's compatibility as an eluent in HPLC-ICPMS suggests its suitability for HPLC analysis.[8][9] A reversed-phase method with a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) would be appropriate.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1,2-hexanediol sample.

  • Dissolve in 10 mL of the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC-RID/ELSD Conditions:

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic mixture of water and acetonitrile (B52724) (e.g., 80:20 v/v). The composition may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 20 µL

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

Data Analysis: Purity is calculated based on the area percentage of the 1,2-hexanediol peak relative to the total peak area. Method validation (linearity, accuracy, precision) would be required for quantitative analysis.

Spectroscopic Analysis (NMR and FT-IR)

Spectroscopic data provides confirmation of the chemical structure of the synthesized 1,2-hexanediol.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should be consistent with the structure of 1,2-hexanediol, showing characteristic signals for the protons on the carbon backbone and the hydroxyl groups.

  • FT-IR Spectroscopy: The infrared spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups, and C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Reference spectra for 1,2-hexanediol are available in public databases for comparison.[3][10]

Visualizing the Validation Workflow

The following diagrams illustrate the logical flow of the purity validation process for synthesized 1,2-hexanediol.

Purity_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_comparison Comparison & Validation Synthesis Synthesis of 1,2-Hexanediol (e.g., from 1-hexene) Purification Purification (e.g., Distillation) Synthesis->Purification GC_Analysis GC-FID Analysis Purification->GC_Analysis HPLC_Analysis HPLC-RID/ELSD Analysis Purification->HPLC_Analysis Spectroscopy Spectroscopic Analysis (NMR, FT-IR) Purification->Spectroscopy Data_Comparison Compare with Commercial Standards GC_Analysis->Data_Comparison HPLC_Analysis->Data_Comparison Purity_Validation Purity Validation Spectroscopy->Purity_Validation Structural Confirmation Data_Comparison->Purity_Validation

Caption: Workflow for the synthesis, purification, and purity validation of 1,2-hexanediol.

Analytical_Techniques_Comparison Techniques Analytical Technique |  Principle |  Key Advantages |  Considerations GC_FID Gas Chromatography (GC-FID) Separation based on volatility and interaction with stationary phase High resolution and sensitivity for volatile compounds Requires sample volatility; derivatization may be needed HPLC High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between mobile and stationary phases Versatile for non-volatile compounds; no derivatization needed May require a universal detector (RID/ELSD) for compounds lacking a chromophore NMR Nuclear Magnetic Resonance (NMR) Interaction of nuclear spins with a magnetic field Provides detailed structural information Lower sensitivity compared to chromatographic methods FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) Absorption of infrared radiation by molecular vibrations Identifies functional groups Provides limited information on the overall purity

Caption: Comparison of analytical techniques for 1,2-hexanediol purity validation.

References

Shifting Paradigms: A Comparative Guide to the Environmental Impact of 1,6-Hexanediol Synthesis from Biomass

Author: BenchChem Technical Support Team. Date: December 2025

The escalating demand for sustainable chemical manufacturing has propelled research into bio-based alternatives for key industrial monomers like 1,6-hexanediol (B165255) (HDO). Traditionally derived from petroleum feedstocks, HDO is a critical component in the production of polyurethanes, polyesters, and coatings. This guide offers a detailed comparison of the environmental performance of emerging biomass-based HDO synthesis routes against the conventional petrochemical process, supported by experimental data and process diagrams for researchers, scientists, and drug development professionals.

At a Glance: Environmental Impact Comparison

The transition from petrochemical to bio-based synthesis of 1,6-hexanediol is primarily driven by the potential for a significant reduction in greenhouse gas emissions. The conventional method, which relies on the hydrogenation of adipic acid derived from cyclohexane, is associated with substantial nitrous oxide (N₂O) emissions, a potent greenhouse gas.[1][2] In contrast, bio-based routes utilizing renewable feedstocks like glucose or lignin (B12514952) offer a path to a lower carbon footprint.

While a direct, comprehensive life-cycle assessment (LCA) for every HDO synthesis pathway is still an emerging field, analyses of the key precursors provide critical insights. The production of bio-based adipic acid, a potential intermediate for bio-HDO, demonstrates a significant environmental advantage over its petrochemical counterpart.

ParameterPetrochemical Route (via Adipic Acid)Bio-based Route (via Lignin to Adipic Acid)Bio-based Route (Illustrative Analogue: 1,3-Propanediol)
Primary Feedstock Cyclohexane (from petroleum)Lignin, Glucose (from biomass)Glycerol, Corn (from biomass)
Global Warming Potential (GWP) High (significant N₂O emissions)4.87 kg CO₂ eq./kg (62-78% reduction vs. conventional)[1][3]2.5 - 6.7 kg CO₂ eq./kg[4]
Key Environmental Hotspots Nitric acid oxidation of cyclohexane, high energy consumption.[1][5]Sodium hydroxide (B78521) and energy use in downstream processing.[1][3]Energy for fermentation and purification.[4]

Note: Data for the bio-based route is primarily based on the synthesis of the precursor, adipic acid. The GWP for 1,3-Propanediol is included as a well-studied analogue for a bio-based diol to provide additional context.

Synthesis Pathways and Process Logic

The production routes for 1,6-hexanediol from petrochemical and biological sources involve distinct chemical transformations. The following diagrams illustrate these pathways.

G cluster_0 Petrochemical Route Cyclohexane Cyclohexane KA Oil Cyclohexanol/ Cyclohexanone Mix Cyclohexane->KA Oil Air Oxidation Adipic Acid Adipic Acid KA Oil->Adipic Acid Nitric Acid Oxidation 1,6-Hexanediol 1,6-Hexanediol Adipic Acid->1,6-Hexanediol Hydrogenation G cluster_1 Biomass Route Biomass Cellulosic Biomass Glucose Glucose Biomass->Glucose Hydrolysis HMF 5-Hydroxymethyl- furfural (HMF) Glucose->HMF Dehydration Intermediates Reaction Intermediates HMF->Intermediates Hydrogenation/ Ring Opening Bio-1,6-Hexanediol 1,6-Hexanediol Intermediates->Bio-1,6-Hexanediol Hydrogenolysis G cluster_2 LCA Workflow A Goal & Scope Definition (e.g., 1 kg HDO) B Life Cycle Inventory (LCI) (Inputs: Energy, Raw Materials Outputs: Emissions, Waste) A->B C Life Cycle Impact Assessment (LCIA) (e.g., GWP, Acidification) B->C D Interpretation (Identify Hotspots, Compare Routes) C->D D->B Refinement

References

A Comparative Guide to 1,3-Hexanediol and Other Diols as Solvents for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,3-Hexanediol against other commonly used diols in the pharmaceutical industry, such as Propylene (B89431) Glycol, Butylene Glycol, and Glycerin. The following sections detail the physical and chemical properties, solvent capabilities, and toxicological profiles of these compounds, supported by experimental data and protocols to aid in formulation development.

Executive Summary

This compound is a versatile solvent with a balance of hydrophilic and hydrophobic properties, making it a suitable candidate for a range of active pharmaceutical ingredients (APIs). Its performance as a solvent, humectant, and preservative booster is comparable to and, in some aspects, potentially advantageous over other diols. This guide aims to provide the necessary data and methodologies to evaluate its suitability for specific drug development needs.

Comparative Data of Diol Solvents

A summary of the key physical and chemical properties of this compound and other common diols is presented below. This data is crucial for initial solvent screening and formulation design.

PropertyThis compoundPropylene Glycol (1,2-Propanediol)1,3-Butylene GlycolGlycerin (1,2,3-Propanetriol)
Molecular Formula C₆H₁₄O₂[1]C₃H₈O₂[2]C₄H₁₀O₂C₃H₈O₃
Molecular Weight ( g/mol ) 118.17[1]76.095[2]90.1292.09
Appearance Colorless liquidViscous, colorless liquid[2]Colorless, viscous liquidClear, thick, syrupy liquid
Boiling Point (°C) 223-224188.2[2]207.5290
Melting Point (°C) -50-59[2]<-5017.9
Density (g/cm³ at 20°C) ~0.9511.036[2]~1.005~1.261
Viscosity (cP at 20°C) ~10356103.81412
Surface Tension (mN/m at 25°C) Data not available~71.6 (in water)~72.8 (in water)[3]~63.4
Solubility in Water SolubleMiscible[2]MiscibleHighly soluble
Log P (Octanol/Water) 0.3-0.92-0.2-1.76

Performance Comparison as Solvents

The selection of a suitable solvent is critical for the efficacy and stability of a pharmaceutical formulation. This section compares the performance of this compound with other diols in key areas.

Solubility of Active Pharmaceutical Ingredients (APIs)

The ability of a solvent to dissolve an API is a primary consideration. While specific quantitative data for the solubility of a wide range of APIs in this compound is limited in publicly available literature, its chemical structure suggests it can be an effective solvent for both moderately polar and nonpolar compounds.

For example, a study on the solubility of Ibuprofen in various solvents showed that Propylene Glycol is an excellent solvent, capable of dissolving up to 300 mg/g of the drug.[4][5] While direct comparative data for this compound is not available, its lower polarity compared to Propylene Glycol (as indicated by a higher Log P value) suggests it may be a suitable candidate for even less polar APIs.

Stability of Active Pharmaceutical Ingredients (APIs)

A solvent must not only dissolve the API but also maintain its chemical integrity over the product's shelf life. Diols are generally considered good stabilizing agents. For instance, Ascorbic Acid (Vitamin C) has been shown to be relatively stable in Glycerin and Propylene Glycol.[6][7] The stability of an API in a given solvent is highly dependent on the specific API and formulation, necessitating empirical testing.

Humectant Properties
Preservative Efficacy

Many diols, including 1,2-Hexanediol (B41856) and various forms of Propanediol (B1597323) and Butylene Glycol, have been shown to boost the efficacy of preservatives in formulations, allowing for lower concentrations of traditional preservatives.[9][10] Studies have demonstrated the antimicrobial effectiveness of bio-derived propanediol to be equal to or better than propylene glycol and butylene glycol against various bacteria, molds, and yeasts.[9][10] A study also highlighted that a combination of 1,2-hexanediol and caprylyl glycol provides broad-spectrum antimicrobial properties.[11] Although direct data for this compound is scarce, its potential as a preservative booster is an area for further investigation.

Toxicological Profile

The safety of any excipient is paramount. Diols are generally considered to have low toxicity.

DiolAcute Oral LD50 (rat)Skin Irritation
This compound >5000 mg/kgSlight
Propylene Glycol 20,000 mg/kgMinimal
1,3-Butylene Glycol 18,530 mg/kgMild
Glycerin 12,600 mg/kgMinimal

2-Ethyl-1,3-hexanediol has a reported acute oral LD50 in rats ranging from 2710 to 9210 mg/kg bw/day and is considered to have low acute dermal and inhalation toxicity.[12] It is reported to be slightly irritating to the skin in animals and humans, but not enough to warrant hazard classification.[12]

Experimental Protocols

To facilitate the evaluation of this compound and other diols as solvents, detailed experimental protocols for key performance assessments are provided below.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid API is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved API in the supernatant is then determined.

Procedure:

  • Add an excess amount of the API to a sealed flask containing the diol solvent.

  • Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[13]

  • After agitation, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any undissolved solids.

  • Analyze the concentration of the API in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13]

  • The determined concentration represents the thermodynamic solubility of the API in the diol.

G cluster_prep Sample Preparation cluster_sep Separation cluster_analysis Analysis A Add excess API to diol solvent in a sealed flask B Agitate at constant temperature for 24-72 hours A->B C Allow suspension to settle B->C D Withdraw and filter supernatant C->D E Analyze API concentration in filtrate via HPLC-UV D->E F Determine Thermodynamic Solubility E->F

Caption: Workflow for Thermodynamic Solubility Determination.

API Stability Assessment (HPLC-Based Method)

This protocol outlines a stability-indicating HPLC method to assess the degradation of an API in a diol-based formulation over time.

Principle: The formulation is stored under specific temperature and humidity conditions. At set time points, the concentration of the API and the presence of any degradation products are quantified using a validated HPLC method.

Procedure:

  • Prepare the API formulation in the diol solvent at the desired concentration.

  • Store the formulation in sealed containers under controlled environmental conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • At specified time intervals (e.g., 0, 1, 3, 6 months), withdraw a sample of the formulation.

  • Dilute the sample appropriately and analyze it using a validated stability-indicating HPLC method.[14][15] The method should be able to separate the API from its potential degradation products.

  • Quantify the concentration of the API and any degradation products.

  • Plot the concentration of the API over time to determine the degradation rate and predict the shelf-life of the formulation.

G cluster_storage Storage cluster_sampling Sampling cluster_analysis Analysis A Prepare API formulation in diol solvent B Store under controlled conditions (T, RH) A->B C Withdraw samples at specified time intervals B->C D Analyze samples by stability-indicating HPLC C->D E Quantify API and degradation products D->E F Determine degradation rate and shelf-life E->F

Caption: Workflow for API Stability Assessment.

Conclusion

This compound presents itself as a promising solvent for a variety of pharmaceutical applications. Its physicochemical properties suggest a favorable profile for solubilizing a range of APIs and its potential as a humectant and preservative booster warrants further investigation. While direct comparative data against other diols for specific APIs is an area that requires more research, the provided experimental protocols offer a framework for researchers and drug development professionals to conduct their own comparative studies. The selection of the optimal solvent will ultimately depend on the specific requirements of the API and the desired characteristics of the final drug product.

References

Determining Reaction Completion in the Oxidation of 2-Ethyl-1,3-Hexanediol with Sodium Hypochlorite

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for Researchers

The oxidation of 2-ethyl-1,3-hexanediol (B165326), a compound possessing both a primary and a secondary alcohol, using sodium hypochlorite (B82951) (bleach) presents a synthetic puzzle where careful monitoring is crucial to determine the reaction's endpoint and identify the resulting product(s).[1][2] This guide provides a comparative overview of common analytical techniques to effectively monitor the reaction's progress and confirm its completion.

The oxidation of 2-ethyl-1,3-hexanediol with hypochlorite can theoretically yield three possible products: oxidation of the primary alcohol to an aldehyde, oxidation of the secondary alcohol to a ketone, or oxidation of both functional groups.[3] Experimental evidence suggests that the secondary alcohol is more reactive and is preferentially oxidized to a ketone, yielding 2-ethyl-1-hydroxy-3-hexanone.[2][4]

Comparison of Analytical Monitoring Techniques

The choice of analytical method depends on the available equipment, desired speed, and the level of quantitative detail required. A summary of suitable techniques is presented below.

Technique Principle Speed Cost / Equipment Information Provided Key Indicator of Completion
Thin-Layer Chromatography (TLC) Monitors the disappearance of the starting material (diol) and the appearance of the product(s) based on differences in polarity.Fast (5-15 min)Low / Basic glassware, TLC plates, UV lampQualitativeDisappearance of the starting material spot.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and provides mass-to-charge ratio for identification.[5]Moderate (30-60 min)High / GC-MS instrumentQuantitative & StructuralDisappearance of the diol peak and maximization of the product peak.
Infrared (IR) Spectroscopy Tracks changes in functional groups by detecting the absorption of infrared radiation.[1][2]Fast (2-5 min)Moderate / FT-IR spectrometerFunctional Group AnalysisDisappearance of the broad O-H stretch (~3300 cm⁻¹) and appearance of a strong C=O stretch (~1700-1725 cm⁻¹).[2]
Starch-Iodide Test A qualitative test to detect the presence of excess oxidizing agent (hypochlorite).[2][4][6]Very Fast (<1 min)Very Low / Starch-iodide paperPresence of Excess OxidantA persistent blue/dark purple color on the test paper indicates that the oxidant is no longer being consumed.[2][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure in solution.Slow (Requires workup & analysis)Very High / NMR spectrometerDefinitive StructuralDisappearance of proton/carbon signals of the diol and appearance of new signals corresponding to the ketone product.

Experimental Protocols

Detailed methodologies for the most practical and informative techniques are provided below.

1. Protocol for Monitoring by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for tracking the consumption of the starting material.

  • Preparation : Prepare a TLC developing chamber with a suitable solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). On a silica (B1680970) gel TLC plate, lightly mark an origin line.

  • Spotting :

    • Reference Spot : Dissolve a small amount of the starting material, 2-ethyl-1,3-hexanediol, in a solvent like ethyl acetate. Spot this on the origin line.

    • Reaction Mixture : At timed intervals (e.g., t=0, 15 min, 30 min, 60 min), take a small aliquot from the reaction mixture using a capillary tube and spot it next to the reference spot.

  • Development : Place the TLC plate in the developing chamber. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp and/or by staining with an appropriate agent (e.g., potassium permanganate (B83412) stain, which reacts with alcohols).

  • Interpretation : The starting diol will have a specific retention factor (Rf). As the reaction proceeds, the spot corresponding to the diol will diminish in intensity, while a new spot for the more nonpolar ketone product will appear at a higher Rf. The reaction is considered complete when the diol spot is no longer visible.

2. Protocol for Monitoring by Infrared (IR) Spectroscopy

IR spectroscopy is excellent for observing the change in functional groups from an alcohol to a carbonyl.

  • Reference Spectrum : Obtain an IR spectrum of the starting material, 2-ethyl-1,3-hexanediol. Note the characteristic broad peak for the O-H (alcohol) stretch, typically around 3300-3400 cm⁻¹.

  • Reaction Monitoring :

    • At various time points, withdraw a small sample from the reaction mixture.

    • Perform a mini-workup if necessary (e.g., dilute with an organic solvent and wash with water to remove inorganic salts).

    • Deposit a drop of the organic layer onto the IR crystal (for ATR-IR) or between salt plates.

  • Analysis : Acquire the IR spectrum. Completion is indicated by the disappearance or significant reduction of the broad O-H peak and the concurrent appearance of a new, sharp, strong peak in the carbonyl region (around 1700-1725 cm⁻¹) corresponding to the C=O stretch of the ketone product.[2]

3. Protocol for Starch-Iodide Test for Excess Oxidant

This simple test confirms that an excess of sodium hypochlorite is present, which is necessary to drive the reaction to completion.[6][7]

  • Procedure : Periodically (e.g., every 15 minutes), dip a glass stirring rod into the reaction mixture.

  • Testing : Touch the rod to a strip of starch-iodide paper.

  • Interpretation : An immediate change to a dark blue or purple color indicates the presence of excess hypochlorite.[2][4] If the paper does not change color, it means the oxidant has been consumed, and more sodium hypochlorite may need to be added to ensure the starting material is fully oxidized.[2][4] The reaction should be stirred for a period after a positive test is consistently observed to ensure completion.[1]

Comparison with Alternative Oxidation Methods

While sodium hypochlorite is an inexpensive and "green" oxidant, other reagents are available for alcohol oxidation, each with distinct advantages and disadvantages.[8][9]

Oxidizing Agent Typical Conditions Selectivity Advantages Disadvantages
Sodium Hypochlorite (NaOCl) Acetic Acid, room temp.[1]Good for secondary alcohols over primary.Inexpensive, readily available, environmentally benign byproducts.[8][9]Can be variable in concentration; reaction rates can be inconsistent.[9]
Dess-Martin Periodinane (DMP) CH₂Cl₂, room temp.High for primary alcohols to aldehydes; mild.High yields, mild conditions, works well for sensitive substrates.[8]Expensive, potentially explosive under heat/shock.
Swern Oxidation (COCl)₂, DMSO, Et₃N, low temp. (-78°C)High for primary alcohols to aldehydes.Excellent for stopping at the aldehyde stage, volatile byproducts are easily removed.[8]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide.
Chromium Reagents (PCC, Jones) Varies (CH₂Cl₂ or Acetone/H₂SO₄)PCC stops at aldehyde; Jones oxidizes to carboxylic acid.[10][11]Well-established, reliable.Highly toxic, generates hazardous heavy metal waste.[8]
TEMPO-catalyzed Oxidation Catalytic TEMPO, with NaOCl as co-oxidant.[12]Highly selective for primary alcohols to aldehydes.[13]Uses only a catalytic amount of the expensive radical; mild conditions.TEMPO is expensive; requires careful control of pH.[14]

Visualizations

Workflow_TLC_Monitoring cluster_prep Preparation cluster_reaction Reaction Monitoring cluster_analysis Analysis A Prepare TLC Chamber (e.g., 3:1 Hexanes:EtOAc) E Develop TLC Plate A->E B Prepare Starting Material Reference Solution D Spot Reference (SM) and Reaction Mixture (t=x) B->D C Start Oxidation Reaction (t=0) C->D D->E F Visualize Plate (UV and/or Stain) E->F G Compare Spots: SM vs. Reaction Mixture F->G H Is SM spot gone? G->H I Reaction Complete H->I Yes J Continue Reaction (Take another sample later) H->J No J->D

Caption: Workflow for monitoring reaction completion using TLC.

Logical_Relationship Reactant 2-Ethyl-1,3-hexanediol (Starting Material) Product 2-Ethyl-1-hydroxy-3-hexanone (Product) Reactant->Product Oxidation Reagent Sodium Hypochlorite (Oxidizing Agent) Reagent->Product Enables TLC TLC TLC->Reactant Monitors Disappearance TLC->Product Monitors Appearance IR IR Spectroscopy IR->Reactant Detects O-H IR->Product Detects C=O GCMS GC-MS GCMS->Reactant Quantifies GCMS->Product Quantifies & Identifies Starch Starch-Iodide Test Starch->Reagent Detects Excess

Caption: Relationship between reaction components and analytical methods.

References

A Comparative Guide to Stereoselective Synthesis of 1,3-Diols for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The stereoselective synthesis of 1,3-diols is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of pharmaceuticals and biologically active natural products. The precise spatial arrangement of the two hydroxyl groups is often paramount to the molecule's biological function. This guide offers a comparative overview of prominent stereoselective methods for preparing 1,3-diols, presenting quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the optimal strategy for their synthetic targets.

Key Strategies for Stereocontrol

The stereoselective synthesis of 1,3-diols can be broadly categorized into three main approaches:

  • Substrate-Controlled Synthesis: In this approach, the inherent stereochemistry of the starting material directs the formation of the new stereocenter.

  • Reagent-Controlled Synthesis: Chiral reagents are employed to induce stereoselectivity in the reaction, often leading to high levels of diastereoselectivity and enantioselectivity.

  • Catalyst-Controlled Synthesis: Chiral catalysts are used in substoichiometric amounts to generate a chiral environment that favors the formation of one stereoisomer over others.

This guide will focus on widely utilized and well-documented methods within these categories, including the diastereoselective reduction of β-hydroxy ketones and aldol (B89426) reactions.

Diastereoselective Reduction of β-Hydroxy Ketones

The reduction of β-hydroxy ketones is a powerful and frequently employed method for accessing both syn- and anti-1,3-diols with high levels of diastereoselectivity. The stereochemical outcome is dictated by the choice of reducing agent and the presence or absence of a chelating agent.

Synthesis of syn-1,3-Diols: The Narasaka-Prasad Reduction

The Narasaka-Prasad reduction is a reliable method for the synthesis of syn-1,3-diols from β-hydroxy ketones.[1][2][3] This reaction proceeds through a chelation-controlled mechanism where a dialkylboron alkoxide is used to form a six-membered cyclic intermediate with the substrate.[1][2][3] This intermediate locks the conformation of the molecule, allowing for a highly diastereoselective intermolecular hydride attack from a reducing agent, typically sodium borohydride (B1222165) (NaBH₄), to afford the syn-diol.[1][2][3]

Narasaka-Prasad Reduction Narasaka-Prasad Reduction for syn-1,3-Diols sub β-Hydroxy Ketone intermediate Six-Membered Boron Chelate sub->intermediate Chelation reagent R'₂BOMe reagent->intermediate product syn-1,3-Diol intermediate->product Hydride Attack hydride NaBH₄ hydride->product Evans-Saksena Reduction Evans-Saksena Reduction for anti-1,3-Diols sub β-Hydroxy Ketone intermediate Alkoxyborohydride Intermediate sub->intermediate Ligand Exchange reagent Me₄NHB(OAc)₃ reagent->intermediate product anti-1,3-Diol intermediate->product Intramolecular Hydride Delivery

References

Safety Operating Guide

Proper Disposal of 1,3-Hexanediol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1,3-Hexanediol, focusing on procedural, step-by-step guidance for researchers, scientists, and drug development professionals. The following procedures are based on safety data sheets for structurally related compounds, primarily 2-Ethyl-1,3-hexanediol, and offer a framework for safe waste management.

Immediate Safety and Handling

Before handling this compound for disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes protective gloves, clothing, and eye/face protection[1][2][3]. Ensure adequate ventilation, such as a local exhaust ventilation system, to avoid breathing in vapors or mists[4][5][6]. In case of accidental contact, follow standard first-aid measures: rinse eyes cautiously with water for several minutes, wash skin with plenty of soap and water, and move to fresh air if inhaled[3][7][8].

Core Disposal Protocol

The primary principle for the disposal of this compound is to manage it as chemical waste in accordance with all applicable local, regional, and national regulations[1][6][7][9]. Chemical waste generators are responsible for correctly identifying and classifying waste to ensure safe handling and disposal[6][10].

Step-by-Step Disposal Procedure:

  • Waste Segregation: Do not mix this compound waste with other waste streams[7]. It should be collected in its original container or a designated, compatible, and clearly labeled waste container[7].

  • Container Management: Keep waste containers tightly closed and store them in a cool, dry, well-ventilated area away from incompatible substances[7][10]. Handle uncleaned or empty containers as you would the product itself[7].

  • Engage Professional Services: Arrange for the disposal of surplus and non-recyclable solutions through a licensed and approved waste disposal company[1][4].

  • Spill Management: In the event of a spill, prevent the chemical from entering drains or waterways[4][7][9].

    • Contain the spill by soaking it up with an inert absorbent material like sand, vermiculite, or earth[3][4][10].

    • Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal[3][6][8].

    • Clean the affected area thoroughly after collection[7].

Quantitative Safety and Environmental Data

The following table summarizes key toxicological and environmental data for 2-Ethyl-1,3-hexanediol, a closely related compound. This data is essential for assessing risk and ensuring proper handling.

Data PointSpeciesValueReference
Acute Oral Toxicity RatLD50: 1400 - 2710 mg/kg[1][2][10]
Acute Dermal Toxicity RabbitLD50: 2 g/kg[1][2]
Aquatic Toxicity (Fish) CatfishLC50: 624 mg/L (96 h)[4]
Aquatic Toxicity (Invertebrates) Daphnia magnaLC50: 100 mg/L (48 h)[4]
Bioaccumulation Potential -log Pow: 0.6 (Low potential)[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Identify this compound Waste decision Spill or Routine Disposal? start->decision spill_ppe 1. Wear Appropriate PPE (Gloves, Goggles, Lab Coat) decision->spill_ppe Spill routine_container 1. Keep in Original or Designated Labeled Container decision->routine_container Routine spill_contain 2. Contain Spill with Inert Absorbent Material spill_ppe->spill_contain spill_collect 3. Collect into a Labeled, Sealable Waste Container spill_contain->spill_collect final_steps Final Disposal Steps spill_collect->final_steps routine_segregate 2. Do Not Mix with Other Waste Streams routine_container->routine_segregate routine_segregate->final_steps consult_regs Consult Local, State & National Regulations final_steps->consult_regs licensed_disposal Arrange Pickup by a Licensed Waste Disposal Company consult_regs->licensed_disposal warning Prevent Entry into Drains & Waterways at All Stages licensed_disposal->warning

Caption: Workflow for the safe handling and disposal of this compound.

Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) for the product in use and consultation with your institution's Environmental Health and Safety (EHS) department.

References

Personal Protective Equipment for Handling 1,3-Hexanediol: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical information for the handling and disposal of 1,3-Hexanediol, with a focus on personal protective equipment (PPE). Adherence to these guidelines is critical to ensure a safe laboratory environment.

Immediate Safety and Handling Protocols

When handling this compound, immediate and appropriate use of Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact. The substance is classified as a serious eye irritant and may be harmful if absorbed through the skin. Engineering controls, such as ensuring adequate ventilation and the proximity of eyewash stations and safety showers, are fundamental to a safe handling process.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommendation
Eye and Face Protection Wear tightly fitting safety goggles or a face shield. Standard safety glasses are not sufficient.
Hand Protection Chemical-resistant gloves are required. Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contamination. See the Glove Selection Guide for details.
Skin and Body Protection Wear impervious clothing, such as a lab coat or chemical-resistant apron, to prevent skin contact. For larger quantities or in case of potential splashing, a chemical-resistant suit may be necessary.
Respiratory Protection Generally not required in well-ventilated areas. If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA-approved respirator with an organic vapor cartridge should be used.
Glove Selection Guide for this compound
Glove MaterialQualitative Resistance RatingEstimated Breakthrough Time (minutes)Notes
Butyl RubberExcellent> 480Based on data for similar glycols, Butyl rubber offers excellent resistance and is suitable for prolonged contact.[1]
Viton®Excellent> 480Offers excellent resistance to a broad range of chemicals and is a reliable choice for handling this compound.[1]
NeopreneGood> 480Provides good resistance and is a suitable alternative to Butyl Rubber or Viton®.[1]
Nitrile Rubber (NBR)Good to Fair360 - 480Offers good splash protection. For prolonged immersion, thicker nitrile gloves are recommended. Breakthrough times can vary significantly with thickness and manufacturer. Data for Ethylene Glycol shows a breakthrough time of 360 minutes.[2]
Polyvinyl Chloride (PVC)Less ResistanceNot Recommended for ImmersionMay be suitable for splash protection but is not recommended for prolonged contact or immersion.
Natural Rubber (Latex)Less Resistance< 67Not recommended for handling this compound due to low chemical resistance. Data for a similar compound, Ethylene Glycol Monobutyl Ether, shows a breakthrough time of 67 minutes.[1]
Polyethylene/Ethylene Vinyl AlcoholExcellentNot AvailableWhile rated as excellent in some safety data sheets, specific breakthrough time data is not available.

Disclaimer: The breakthrough times are estimations based on data for structurally similar chemicals and should be used as a guideline only. On-site evaluation is critical.

Operational and Disposal Plans

A clear, step-by-step plan for both the handling operation and subsequent disposal is essential for maintaining a safe laboratory environment.

Experimental Workflow: Handling this compound
  • Risk Assessment : Before beginning any work, perform a risk assessment for the planned procedure, considering the quantity of this compound to be used and the potential for splashing or aerosol generation.

  • PPE Donning : Put on all required PPE as outlined in the table above, ensuring a proper fit.

  • Engineering Controls : Verify that the work area is well-ventilated, and that a safety shower and eyewash station are accessible and unobstructed.

  • Chemical Handling :

    • Dispense the required amount of this compound carefully, avoiding splashes.

    • Keep containers tightly closed when not in use.

    • Should any skin or eye contact occur, immediately use the safety shower or eyewash station for at least 15 minutes and seek medical attention.

  • Decontamination : After handling, decontaminate the work surface with an appropriate cleaning agent.

  • PPE Doffing : Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last using the proper technique.

  • Personal Hygiene : Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled responsibly to prevent environmental contamination.

  • Waste Collection :

    • Collect all unused this compound and any materials contaminated with it (e.g., gloves, absorbent pads, paper towels) in a dedicated, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Waste Disposal :

    • The primary recommended method of disposal is through a licensed chemical destruction plant via controlled incineration with flue gas scrubbing.[2]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.

    • Do not dispose of this compound down the drain or in regular trash.

  • Contaminated Packaging :

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste.

    • After triple-rinsing, the container may be offered for recycling or reconditioning, in accordance with institutional and local regulations.[2]

Visualized Workflow for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Post-Handling & Disposal task Identify Task: - Small scale transfer - Large scale blending - Potential for splash eye_protection Eye Protection: Tightly-fitting Goggles or Face Shield task->eye_protection Always Required body_protection Body Protection: - Lab Coat (minimum) - Chemical Apron/Suit (for splash risk) task->body_protection quantity Determine Quantity of This compound hand_protection Hand Protection: Select appropriate gloves (See Glove Guide) quantity->hand_protection ventilation Assess Ventilation: - Fume hood - Open bench respiratory_protection Respiratory Protection: Required if ventilation is inadequate or irritation occurs ventilation->respiratory_protection decontaminate Decontaminate Work Area & Equipment eye_protection->decontaminate hand_protection->decontaminate body_protection->decontaminate respiratory_protection->decontaminate dispose_ppe Dispose of Contaminated PPE in Hazardous Waste decontaminate->dispose_ppe dispose_chem Dispose of Chemical Waste via Licensed Facility dispose_ppe->dispose_chem

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Hexanediol
Reactant of Route 2
1,3-Hexanediol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.